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  • Product: (3-Ethyl-2-methoxyquinolin-6-yl)methanol
  • CAS: 855444-81-4

Core Science & Biosynthesis

Foundational

(3-Ethyl-2-methoxyquinolin-6-yl)methanol CAS 855444-81-4 properties

This technical guide details the properties, synthesis, and application of (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4). This compound is a specialized functionalized quinoline intermediate, structurally re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and application of (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4). This compound is a specialized functionalized quinoline intermediate, structurally related to the core scaffold of the anti-tuberculosis drug Bedaquiline (TMC207) .

While Bedaquiline itself retains a bromine atom at the 6-position, the 6-hydroxymethyl analog (CAS 855444-81-4) serves as a critical Structure-Activity Relationship (SAR) probe and a reference standard for metabolic profiling (oxidative dehalogenation/hydroxylation pathways) and the synthesis of next-generation diarylquinolines with improved physicochemical profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound belongs to the class of 2-alkoxy-3-alkylquinolines. The presence of the primary alcohol at position 6 distinguishes it from the standard Bedaquiline precursor (which bears a bromine). This handle allows for further derivatization (e.g., etherification, amination) to modulate solubility and hERG channel binding affinity.

Datasheet Summary
PropertyValue / Description
Chemical Name (3-Ethyl-2-methoxyquinolin-6-yl)methanol
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
CAS Number 855444-81-4
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~4.5 (Quinoline nitrogen)
LogP (Calculated) 2.8 – 3.1 (Lipophilic)
Melting Point 112 – 116 °C (Typical range for this class)
Storage 2-8°C, Hygroscopic, store under inert atmosphere (Ar/N₂)

Synthetic Utility & Mechanism[9]

The strategic value of CAS 855444-81-4 lies in its ability to modify the "left-hand" side of the diarylquinoline pharmacophore.

Mechanistic Role in Drug Design
  • ATP Synthase Targeting: The 2-methoxy and 3-ethyl groups are essential for binding to the c-subunit of mycobacterial ATP synthase. The 6-position projects into a solvent-exposed region or a hydrophobic pocket depending on the conformation.

  • Solubility Modulation: Converting the lipophilic 6-Br (in Bedaquiline) to a 6-CH₂OH (and subsequently to polar ethers) significantly reduces the cLogP, potentially addressing the phospholipidosis risks associated with highly lipophilic diarylquinolines.

Retrosynthetic Context

The compound is typically accessed via the functionalization of the parent 6-bromoquinoline.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of CAS 855444-81-4 Target (3-Ethyl-2-methoxyquinolin-6-yl)methanol (Target Scaffold) Aldehyde Intermediate Aldehyde (6-Formyl derivative) Target->Aldehyde Reduction (NaBH4) Bromide 6-Bromo-3-ethyl-2-methoxyquinoline (Standard Bedaquiline Precursor) Aldehyde->Bromide Lithiation/Formylation (n-BuLi / DMF)

Synthesis & Process Chemistry

The synthesis described below utilizes a robust Lithium-Halogen Exchange followed by formylation and reduction. This route is preferred over direct oxidation of a 6-methyl precursor due to the sensitivity of the ethyl group at position 3 to benzylic oxidation conditions.

Protocol: Synthesis from 6-Bromo-3-ethyl-2-methoxyquinoline[9]

Reagents:

  • Starting Material: 6-Bromo-3-ethyl-2-methoxyquinoline (1.0 eq)

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.2 eq)

  • N,N-Dimethylformamide (DMF): Anhydrous (3.0 eq)

  • Sodium Borohydride (NaBH₄): (1.5 eq)

  • Solvents: THF (Anhydrous), Methanol.

Step 1: Formylation (Formation of the Aldehyde)
  • Setup: Charge an oven-dried 3-neck flask with 6-bromo-3-ethyl-2-methoxyquinoline and anhydrous THF under Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent nucleophilic attack on the quinoline ring.

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to ensure complete Lithium-Halogen exchange.

  • Quench: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1][2] The intermediate (3-ethyl-2-methoxyquinoline-6-carbaldehyde) can be used directly or purified via silica plug.

Step 2: Reduction to Alcohol (CAS 855444-81-4)
  • Reaction: Dissolve the crude aldehyde in Methanol (0°C).

  • Reduction: Add NaBH₄ portion-wise (gas evolution). Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Shift from non-polar aldehyde to polar alcohol).

  • Isolation: Quench with water, remove MeOH under vacuum, extract with DCM.

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

SynthesisWorkflow Figure 2: Step-by-Step Synthesis Workflow Start Start: 6-Bromo-3-ethyl-2-methoxyquinoline (In THF, -78°C) LiExchange Lithium-Halogen Exchange (Add n-BuLi, 1h) Start->LiExchange Formylation Formylation (Add DMF, warm to 0°C) LiExchange->Formylation Intermediate Intermediate: 6-Carbaldehyde Formylation->Intermediate Reduction Reduction (NaBH4 / MeOH) Intermediate->Reduction Final Product: (3-Ethyl-2-methoxyquinolin-6-yl)methanol Reduction->Final

Analytical Characterization

To ensure the integrity of CAS 855444-81-4, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Quinoline core absorption).

  • Retention Time: Expect the alcohol to elute earlier than the bromo-precursor due to increased polarity.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • δ 4.05 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 4.75 ppm (s/d, 2H): Benzylic methylene (-CH₂OH).

    • δ 5.30 ppm (t, 1H): Hydroxyl proton (-OH) (if in DMSO).

    • δ 1.25 (t) & 2.70 (q): Ethyl group signals.

    • δ 7.5 - 8.0 ppm: Quinoline aromatic protons (3 signals).

Handling & Safety Profile

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for quinoline derivatives .

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3][4] Potential Mutagen (Quinoline core structure alert).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All solid handling should be performed in a fume hood to avoid inhalation of dust.

  • Stability: The benzylic alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to air/light over prolonged periods. Store in amber vials under Nitrogen.

References

  • Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 307(5707), 223-227.[5]

  • Janssen Pharmaceutica NV. (2008). "Process for the preparation of quinoline derivatives." World Intellectual Property Organization, WO2008068231. (Describes the lithiation chemistry of the 6-bromo-2-methoxyquinoline core).

  • Chandrasekhar, S., et al. (2013). "Total synthesis of bedaquiline (TMC-207)." RSC Advances, 3, 3853-3856. (Provides detailed protocols for quinoline functionalization).

  • PubChem Compound Summary. (2025). "Quinoline derivatives and structural analogs." (General physical property estimation for quinoline alcohols).

Sources

Exploratory

Structure and molecular weight of 3-ethyl-2-methoxy-6-quinolinemethanol

Executive Summary & Structural Identity[1] 3-ethyl-2-methoxy-6-quinolinemethanol is a functionalized quinoline derivative belonging to the class of 2-alkoxyquinolines. Structurally, it is characterized by a bicyclic arom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity[1]

3-ethyl-2-methoxy-6-quinolinemethanol is a functionalized quinoline derivative belonging to the class of 2-alkoxyquinolines. Structurally, it is characterized by a bicyclic aromatic core (quinoline) substituted with an electron-donating methoxy group at the C2 position, an ethyl chain at C3, and a hydroxymethyl (methanol) moiety at C6.

This compound represents a critical scaffold in Medicinal Chemistry, particularly in Structure-Activity Relationship (SAR) studies for antimalarial agents (analogous to quinine/primaquine) and tyrosine kinase inhibitors . Its amphiphilic nature—balanced by the lipophilic ethyl/methoxy groups and the hydrophilic hydroxymethyl group—makes it an ideal candidate for fragment-based drug discovery (FBDD).

Physicochemical Profile[1][2][3][4]
PropertyValueConfidence
IUPAC Name (3-ethyl-2-methoxyquinolin-6-yl)methanolHigh
Molecular Formula C₁₃H₁₅NO₂Exact
Molecular Weight 217.27 g/mol Exact
Monoisotopic Mass 217.1103 DaExact
Predicted LogP 2.8 – 3.2Est. (Consensus)
Topological Polar Surface Area (TPSA) ~42 ŲEst.
H-Bond Donors / Acceptors 1 / 3Exact
Physical State Crystalline Solid (Off-white to pale yellow)Predicted

Structural Analysis & Molecular Geometry

The molecule exhibits a planar quinoline core.[1] The C2-methoxy group typically adopts an s-trans conformation relative to the quinoline nitrogen to minimize steric repulsion, although the lone pair on the oxygen contributes to the electron density of the ring system via resonance (+M effect).

Electronic Distribution
  • N1 (Quinoline Nitrogen): Acts as a hydrogen bond acceptor. The electron density is modulated by the adjacent methoxy group.

  • C2-Methoxy: Provides electron donation, making the ring more electron-rich compared to unsubstituted quinoline, potentially increasing reactivity toward electrophilic aromatic substitution at the C5/C8 positions.

  • C6-Hydroxymethyl: A primary alcohol acting as a versatile "handle" for further functionalization (e.g., oxidation to aldehyde, conversion to halides for coupling).

Synthetic Methodology (Protocol)

As this specific isomer is a research-grade entity, a robust, self-validating synthesis route is required. The following protocol is designed based on Meth-Cohn quinoline synthesis and Nucleophilic Aromatic Substitution (


)  principles.
Retrosynthetic Analysis

The most reliable route involves constructing the quinoline core with a halogen at C2, followed by methoxylation.

  • Target: 3-ethyl-2-methoxy-6-quinolinemethanol

  • Precursor A: 2-chloro-3-ethyl-6-quinolinecarboxaldehyde

  • Starting Materials: 4-aminobenzyl alcohol (protected) or p-acetotoluidide derivatives.

Step-by-Step Synthesis Protocol
Phase 1: Core Construction (Vilsmeier-Haack Approach)

Note: This phase constructs the 2-chloro-3-ethyl-quinoline scaffold.

  • Reagents: N-(4-formylphenyl)butyramide (prepared from 4-amino-benzyl alcohol oxidation equivalent),

    
    , DMF.
    
  • Procedure:

    • Dissolve the butyramide derivative in anhydrous DMF (3.0 eq).

    • Cool to 0°C and dropwise add

      
       (7.0 eq) under 
      
      
      
      atmosphere.
    • Heat to 75-85°C for 4-6 hours (Monitor via TLC for cyclization).

    • Quench: Pour onto crushed ice/NaOAc.

    • Product: 2-chloro-3-ethyl-6-formylquinoline (Intermediate I-1 ).

Phase 2: Methoxylation (

)

Critical Step: Converting the 2-Chloro to 2-Methoxy.

  • Reagents: Intermediate I-1 , Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Protocol:

    • Suspend I-1 (1.0 eq) in dry MeOH.

    • Add NaOMe (2.5 eq) solid or solution (25% wt).

    • Reflux at 65°C for 3-5 hours.

    • Mechanism: The 2-position is activated for nucleophilic attack by the ring nitrogen. Chloride is displaced by methoxide.

    • Workup: Evaporate MeOH, resuspend in water, extract with DCM.

    • Product: 2-methoxy-3-ethyl-6-formylquinoline (Intermediate I-2 ).

Phase 3: Reduction to Alcohol
  • Reagents: Intermediate I-2 , Sodium Borohydride (

    
    ), Ethanol/THF.
    
  • Protocol:

    • Dissolve I-2 in Ethanol (0.1 M).

    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Stir at RT for 1 hour.

    • Quench: Add saturated

      
       solution.
      
    • Purification: Flash column chromatography (Hexane:EtOAc 7:3).

    • Final Yield: Expect 65-75% overall.

Visual Synthesis Workflow

SynthesisPath Start Precursor: N-Aryl Butyramide Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Cyclization Inter1 Intermediate 1: 2-Cl-3-Et-6-CHO Vilsmeier->Inter1 Yields Cl-Core Subst SnAr Substitution (NaOMe / MeOH) Inter1->Subst Cl -> OMe Inter2 Intermediate 2: 2-OMe-3-Et-6-CHO Subst->Inter2 Yields Aldehyde Reduct Reduction (NaBH4) Inter2->Reduct CHO -> CH2OH Final Target: 3-Et-2-OMe-6-Quinolinemethanol Reduct->Final Purification

Figure 1: Step-wise synthetic pathway from acyclic precursor to final quinolinemethanol target.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical matrix.

Nuclear Magnetic Resonance (NMR) Expectations
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • 1H NMR (400 MHz):

    • 
       1.25 (t, 3H, -CH2CH3 )
      
    • 
       2.75 (q, 2H, -CH2 CH3)
      
    • 
       4.05 (s, 3H, -OCH3 )
      
    • 
       4.70 (s/d, 2H, -CH2 OH)
      
    • 
       5.30 (t, 1H, -OH, if DMSO used)
      
    • 
       7.4 - 8.0 (m, 4H, Aromatic Quinoline Protons). Note: H4 will be a singlet typically around 7.8 ppm due to 3-substitution.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
    .
    
  • Fragmentation Pattern: Loss of methoxy (-31) or hydroxymethyl (-31) groups may be observed in MS/MS.

Infrared Spectroscopy (FT-IR)
  • 3200-3400 cm⁻¹: Broad O-H stretch (Alcohol).

  • 2850-2960 cm⁻¹: C-H aliphatic stretch (Ethyl/Methoxy).

  • 1600-1620 cm⁻¹: C=N / C=C aromatic stretch (Quinoline ring).

Applications in Drug Development[5]

This specific molecular weight (217.27) and structure place the compound in the "Fragment" space (MW < 300), making it highly valuable for:

  • Fragment-Based Drug Discovery (FBDD): The 6-hydroxymethyl group serves as a "growth vector." Researchers can attach various solubilizing groups or pharmacophores to this position to probe binding pockets in enzymes (e.g., Plasmodium falciparum lactate dehydrogenase).

  • Bioisostere Studies: The 2-methoxy-3-ethyl motif is often compared against 2-chloro or 2-methyl analogs to study the effect of electronic donation vs. steric bulk on receptor binding affinity.

Logical Relationship Diagram

Applications Target 3-Et-2-OMe-6-Quinolinemethanol FBDD Fragment Based Design Target->FBDD SAR SAR Studies Target->SAR Growth Growth Vector (via -CH2OH) FBDD->Growth Kinase Kinase Inhibition (ATP Hinge Binding) SAR->Kinase Malaria Antimalarial (Heme Polymerization) SAR->Malaria

Figure 2: Application logic for the target molecule in medicinal chemistry workflows.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for Quinoline Derivatives." PubChem. [2]

  • Vilsmeier, A. and Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft.
  • World Health Organization. "Guidelines for the Treatment of Malaria." (Contextual reference for Quinoline applications).

Sources

Foundational

An In-depth Technical Guide to 2-methoxy-3-ethylquinoline-6-methanol: A Predictive Chemical Profile for Drug Discovery

This guide provides a comprehensive technical overview of 2-methoxy-3-ethylquinoline-6-methanol, a novel quinoline derivative with potential applications in pharmaceutical research and development. Given the limited spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methoxy-3-ethylquinoline-6-methanol, a novel quinoline derivative with potential applications in pharmaceutical research and development. Given the limited specific literature on this compound, this document establishes a predictive profile based on the well-documented chemistry and biological activities of the quinoline scaffold and its substituted analogues. This approach offers researchers and drug development professionals a robust framework for initiating investigations into this promising molecule.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][4] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1] The title compound, 2-methoxy-3-ethylquinoline-6-methanol, incorporates several key functional groups that are expected to modulate its biological activity and physicochemical properties.

Physicochemical Properties (Predicted)

The physicochemical properties of 2-methoxy-3-ethylquinoline-6-methanol are predicted based on its constituent functional groups. A summary of these predicted properties is presented in Table 1.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H15NO2Based on the chemical structure.
Molecular Weight 217.26 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted quinolines are often solids.[5]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The aromatic core confers hydrophobicity, while the methanol and methoxy groups may provide some aqueous solubility.
LogP Moderately lipophilic.The ethyl and quinoline components contribute to lipophilicity, which is important for cell membrane permeability.
pKa The quinoline nitrogen is weakly basic.Typical for quinoline derivatives.

Synthesis and Manufacturing

A plausible synthetic route to 2-methoxy-3-ethylquinoline-6-methanol can be conceptualized based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction or the Conrad-Limpach synthesis, followed by functional group interconversions. A potential retrosynthetic analysis is depicted below.

G Target 2-methoxy-3-ethylquinoline-6-methanol Intermediate1 2-methoxy-3-ethylquinoline-6-carboxylic acid Target->Intermediate1 Reduction Intermediate2 Substituted Aniline Intermediate1->Intermediate2 Doebner-von Miller or similar cyclization Intermediate3 β-Ketoester Intermediate1->Intermediate3 Doebner-von Miller or similar cyclization

Caption: Retrosynthetic analysis of 2-methoxy-3-ethylquinoline-6-methanol.

A generalized synthetic workflow is outlined below:

G Start Starting Materials (e.g., p-anisidine derivative, ethyl propiolate) Step1 Cyclization Reaction (e.g., Conrad-Limpach) Start->Step1 Step2 Aromatization Step1->Step2 Step3 Functional Group Manipulation (e.g., Esterification, Reduction) Step2->Step3 Product 2-methoxy-3-ethylquinoline-6-methanol Step3->Product

Caption: Generalized synthetic workflow for quinoline derivatives.

Experimental Protocol (Hypothetical):

A potential synthetic approach could involve the reaction of a suitably substituted p-anisidine with a β-ketoester bearing an ethyl group, followed by cyclization and subsequent reduction of a carboxyl or ester group at the 6-position. For instance, a Negishi or Suzuki coupling could be employed to introduce a functionalized aryl group at the 6-position of a bromo-substituted quinoline precursor, which could then be converted to the methanol group.[6]

Analytical Characterization

The structural elucidation and purity assessment of 2-methoxy-3-ethylquinoline-6-methanol would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methoxy protons, a quartet and a triplet for the ethyl group protons, and a signal for the benzylic methylene protons of the methanol group, along with a hydroxyl proton signal.[7][8]

    • ¹³C NMR would display distinct signals for each carbon atom, including those of the quinoline ring, the methoxy group, the ethyl group, and the methanol group.[7][8]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would likely exhibit characteristic absorption bands for O-H stretching (from the methanol group), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the quinoline ring), and C-O stretching (from the methoxy and methanol groups).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid), would be suitable for assessing the purity of the compound.[9][10][11] UV detection would be appropriate due to the chromophoric nature of the quinoline ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • If the compound is sufficiently volatile and thermally stable, GC-MS could also be employed for separation and identification.[9]

Potential Biological Activity and Mechanism of Action

The biological activity of 2-methoxy-3-ethylquinoline-6-methanol is predicted based on the known pharmacology of related quinoline derivatives.

Anticancer Potential

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of quinoline can intercalate between DNA base pairs, interfering with DNA replication and transcription.

  • Kinase Inhibition: Quinolines can act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways.

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels that supply tumors.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[3]

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the basis for several antimalarial drugs, such as chloroquine and quinine.[4][12] The mechanism often involves the inhibition of hemozoin biocrystallization in the malaria parasite.[4] Additionally, various quinoline derivatives have shown broad-spectrum antibacterial and antifungal activity.[1]

G Compound 2-methoxy-3-ethylquinoline-6-methanol Target1 DNA/Topoisomerases Compound->Target1 Target2 Protein Kinases Compound->Target2 Target3 Heme Polymerization Compound->Target3 Effect1 Anticancer Activity Target1->Effect1 Target2->Effect1 Effect2 Antimalarial Activity Target3->Effect2

Caption: Potential mechanisms of action for 2-methoxy-3-ethylquinoline-6-methanol.

Safety and Toxicology (Predicted)

The safety and toxicology profile of 2-methoxy-3-ethylquinoline-6-methanol is not established. However, based on related compounds, the following precautions should be considered:

  • Handling: Should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]

  • Toxicity: Some related compounds, like 2-methoxyethanol, have shown reproductive and developmental toxicity in animal studies. The toxicity of the title compound would need to be determined through appropriate in vitro and in vivo studies.

Conclusion and Future Directions

2-methoxy-3-ethylquinoline-6-methanol represents a novel chemical entity with significant potential for drug discovery, leveraging the proven therapeutic value of the quinoline scaffold. This predictive profile provides a foundational understanding of its likely chemical and biological properties. Future research should focus on the development of an efficient synthetic route, comprehensive analytical characterization, and a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. Such studies will be crucial in determining the therapeutic potential of this promising compound.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Wiley Online Library. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). Royal Society of Chemistry. Available at: [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006). Taylor & Francis Online. Available at: [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. (2026). ResearchGate. Available at: [Link]

  • Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents - PubMed. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Methoxy-6-[4-methoxycarbonylphenyl]quinoline - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Methanol: Human health tier II assessment. (2013). Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol - Canada.ca. (2017). Government of Canada. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (2022). MDPI. Available at: [Link]

  • Journal of Physics and Chemistry of Solids - Malaria World. (2022). Malaria World. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Atlantis Press. Available at: [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. (2023). MDPI. Available at: [Link]

Sources

Exploratory

Pharmacophore analysis of 2-methoxyquinoline derivatives

Whitepaper: Pharmacophore Analysis and Rational Design of 2-Methoxyquinoline Derivatives Executive Summary The quinoline scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacophore Analysis and Rational Design of 2-Methoxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, ranging from antimalarials like chloroquine to antitubercular agents like bedaquiline. Within this vast chemical space, 2-methoxyquinoline derivatives have emerged as highly potent, versatile pharmacophores. The strategic placement of a methoxy group at the C2 position fundamentally alters the electronic distribution and steric profile of the quinoline ring, introducing a critical Hydrogen Bond Acceptor (HBA) while modulating lipophilicity.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between computational pharmacophore modeling and empirical benchtop validation. This document dissects the structural causality behind the biological efficacy of 2-methoxyquinoline derivatives, provides self-validating protocols for 3D-QSAR modeling, and outlines the synthetic methodologies required to translate in silico hits into viable lead compounds.

Structural and Electronic Profiling: The Causality of the C2-Methoxy Group

The biological activity of quinoline derivatives is rarely accidental; it is the direct result of precise supramolecular interactions within target binding pockets. The 2-methoxyquinoline scaffold is particularly effective due to the following mechanistic reasons:

  • Electronic Modulation: The oxygen atom of the methoxy group donates electron density into the quinoline ring via resonance, specifically increasing the nucleophilicity of the C3 position. This not only facilitates downstream synthetic functionalization (e.g., formylation) but also enhances the

    
    -
    
    
    
    stacking capabilities of the aromatic core against hydrophobic residues in target proteins[1].
  • Directional Hydrogen Bonding: The C2-methoxy oxygen acts as a rigid Hydrogen Bond Acceptor (HBA). In target-specific interactions—such as the binding of the derivative IMB-1406 to farnesyltransferase—this oxygen forms critical hydrogen bonds with specific residues (e.g., R202

    
    ), anchoring the molecule in the product exit groove[2].
    
  • Steric Tuning: The rotation of the methoxy methyl group provides a localized steric bulk that can restrict the conformation of the ligand, reducing entropic penalty upon binding and increasing target selectivity (e.g., against EGFR kinases)[3].

Mechanism N1 2-Methoxyquinoline Scaffold N2 C2-Methoxy Group (H-Bond Acceptor & Steric Tuning) N1->N2 N3 Quinoline Core (π-π Stacking / Hydrophobicity) N1->N3 N4 Target Protein Binding (e.g., Farnesyltransferase / EGFR) N2->N4 N3->N4 N5 Enzyme Inhibition & Apoptosis Induction N4->N5

Pharmacodynamic interactions and target-binding logic of the 2-methoxyquinoline scaffold.

Pharmacophore Modeling and 3D-QSAR (CoMFA)

To rationally design novel 2-methoxyquinoline derivatives, we must extract the essential steric and electrostatic features required for biological activity. Comparative Molecular Field Analysis (CoMFA) is the gold standard for this, as it correlates the 3D spatial arrangement of these features with empirical pIC50 values[4].

Protocol 1: Self-Validating Computational Pharmacophore Generation

Objective: Generate a predictive 3D-QSAR model to screen virtual libraries for novel 2-methoxyquinoline anticancer agents. Causality: By aligning active and decoy ligands, we isolate the specific spatial coordinates that drive target affinity, ensuring our subsequent synthesis efforts are not wasted on inactive chemotypes.

Step 1: Dataset Curation and Conformational Analysis

  • Assemble a training set of synthesized 2-methoxyquinoline derivatives with known IC50 values (e.g., against gastric cancer cell lines or EGFR)[3],[4].

  • Convert 2D structures to 3D using an energy minimization force field (e.g., MMFF94).

  • Validation Check: Ensure the dataset spans at least 3 orders of magnitude in biological activity to provide sufficient statistical variance.

Step 2: Pharmacophore Feature Extraction

  • Map the core features: Ring Aromatic (RA) for the quinoline core, Hydrogen Bond Acceptor (HBA) for the C2-methoxy and any C3-substituents, and Hydrophobic (HY) regions.

Step 3: CoMFA Field Generation and PLS Analysis

  • Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp3 carbon probe.

  • Perform Partial Least Squares (PLS) regression to correlate the fields with pIC50 values.

  • Self-Validation Check: The model is only valid if the cross-validated correlation coefficient (

    
    ) is > 0.5 and the non-cross-validated coefficient (
    
    
    
    ) is > 0.9[4]. If
    
    
    < 0.5, realign the dataset or adjust the grid spacing.

Step 4: Virtual Screening

  • Deploy the validated pharmacophore model against commercial databases (e.g., ZINC, MolPort) to identify novel hits that map perfectly to the RA, HBA, and HY features.

Workflow A Ligand Dataset Curation (Active vs. Decoy) B Conformational Search (Energy Minimization) A->B C Feature Extraction (HBA, HBD, RA, HY) B->C D 3D-QSAR / CoMFA (PLS Regression) C->D E Validation (Q² > 0.5, R² > 0.9) D->E F Virtual Screening E->F

Computational workflow for 2-methoxyquinoline pharmacophore generation and validation.

Quantitative Data Summaries

To illustrate the structure-activity relationship (SAR), the following tables summarize the extracted pharmacophoric features and the empirical biological activities of benchmark 2-methoxyquinoline derivatives.

Table 1: Core Pharmacophoric Features of 2-Methoxyquinoline Scaffolds

Feature TypeLocation on ScaffoldFunctional Role in Target Binding
Hydrogen Bond Acceptor (HBA) C2-Methoxy OxygenAnchors ligand via H-bonds to backbone amides (e.g., R202

in farnesyltransferase)[2].
Ring Aromatic (RA) Quinoline Bicyclic CoreFacilitates

-

stacking with aromatic residues (e.g., Tyrosine/Phenylalanine) in the binding pocket[2].
Hydrophobic (HY) C6 / C8 PositionsOccupies deep lipophilic sub-pockets; halogenation at these sites often increases potency[2].
Vector Extension C3 PositionServes as the primary attachment point for extending the molecule into solvent-exposed regions or secondary binding sites[1].

Table 2: Biological Activity of Selected 2-Methoxyquinoline Derivatives

Compound / DerivativePrimary TargetBiological Activity (IC50)Key Structural Modification
IMB-1406 Farnesyltransferase6.92 – 8.99

M
6-bromo-2-methoxyquinoline core; induces apoptosis[2].
Compound 8l / 8m EGFR Kinase~2.19 – 2.67 nMQuinoline hybrid; matches gefitinib potency[3].
Combretastatin A-4 Analogue (12c) TubulinLow micromolarC3-chalcone/oxazolone insertion; inhibits polymerization[1].

Experimental Protocol: Synthesis and Benchtop Validation

Once a pharmacophore model identifies a highly ranked virtual hit, it must be synthesized. The C3 position of 2-methoxyquinoline is the most strategic vector for diversification.

Protocol 2: Synthesis of 2-Methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Causality: The Vilsmeier-Haack reaction is chosen because the C2-methoxy group strongly donates electrons, making the C3 position highly nucleophilic. This ensures strict regioselectivity, preventing unwanted formylation at the C6 or C8 positions[1].

Reagents: N-phenylacetamide derivatives, Vilsmeier reagent (POCl


 / DMF), Methanol, Sodium Methoxide.

Step-by-Step Methodology:

  • Vilsmeier-Haack Cyclization: Cool a mixture of anhydrous DMF (3.0 eq) to 0 °C. Dropwise, add POCl

    
     (7.0 eq) under an inert argon atmosphere to form the Vilsmeier reagent.
    
  • Substrate Addition: Slowly add the appropriate acetanilide derivative (1.0 eq) to the complex at 0 °C.

  • Heating & Cyclization: Gradually raise the temperature to 80 °C and reflux for 4-6 hours. The electron-rich nature of the intermediate drives the cyclization to form the 2-chloroquinoline-3-carbaldehyde core.

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous Na

    
    CO
    
    
    
    . Filter and dry the precipitate.
  • Methoxylation (Self-Validating Step): Reflux the 2-chloro intermediate with sodium methoxide in methanol for 3 hours. The chloride is displaced via nucleophilic aromatic substitution to yield 2-methoxyquinoline-3-carbaldehyde[1],.

  • Validation: Perform

    
    H-NMR. The successful displacement of chloride by methoxy is validated by the appearance of a sharp singlet integrating to 3H at ~4.10–4.20 ppm, corresponding to the -OCH
    
    
    
    protons[1].

Conclusion

The pharmacophore analysis of 2-methoxyquinoline derivatives reveals a highly tunable, privileged scaffold capable of addressing diverse oncological and infectious targets. By leveraging the C2-methoxy group as a rigid hydrogen bond acceptor and utilizing the C3 position for vector extension, researchers can utilize 3D-QSAR methodologies to rationally design highly potent inhibitors. The integration of robust computational modeling with regioselective synthetic protocols ensures a streamlined, self-validating pipeline for modern drug discovery.

References

1.2. Title: Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. Source: researchgate.net. URL: 1.3. Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Source: mdpi.com. URL: 1.7. Title: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Source: nih.gov. URL: 1.10. Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Source: thieme-connect.com. URL: 1.11. Title: The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Source: oncotarget.com. URL:

Sources

Foundational

A Technical Guide to the Organic Solvent Solubility of (3-Ethyl-2-methoxyquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of novel chemical entities is a cornerstone of successful drug development and chemical synthesis. Poor solubility can...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of novel chemical entities is a cornerstone of successful drug development and chemical synthesis. Poor solubility can impede reaction kinetics, complicate purification, and create significant hurdles in formulation and bioavailability. This guide provides a comprehensive framework for characterizing the organic solvent solubility of (3-Ethyl-2-methoxyquinolin-6-yl)methanol, a quinoline derivative of interest in medicinal chemistry. Rather than a simple data sheet, this document serves as a practical manual, outlining the theoretical principles, predictive analyses, and gold-standard experimental methodologies required to generate a robust solubility profile. It is designed to empower researchers to make informed decisions, from solvent selection for synthesis and purification to the development of viable formulation strategies.

Introduction: The Critical Role of Solubility

(3-Ethyl-2-methoxyquinolin-6-yl)methanol is a substituted quinoline, a heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds, including the antimalarial drug quinine.[1] As a functionalized building block, its utility in synthetic and medicinal chemistry is directly linked to its physicochemical properties, paramount among them being solubility.

A thorough understanding of this compound's behavior in various organic solvents is essential for:

  • Reaction Optimization: Ensuring the compound remains in solution is critical for achieving optimal reaction rates and yields.

  • Purification Strategy: Selecting appropriate solvent systems for crystallization or chromatography is dependent on differential solubility.

  • Formulation Development: For drug development applications, solubility in pharmaceutically acceptable solvents is a key determinant of potential delivery routes and bioavailability.[2]

This guide will deconstruct the factors governing the solubility of (3-Ethyl-2-methoxyquinolin-6-yl)methanol and provide detailed protocols for its empirical determination.

Physicochemical Analysis and Solubility Prediction

A molecule's structure dictates its intermolecular interactions and, consequently, its solubility. The principle of "like dissolves like" serves as a fundamental guide: compounds tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.[3][4]

Molecular Structure of (3-Ethyl-2-methoxyquinolin-6-yl)methanol:

Analysis of Functional Groups:

  • Quinoline Ring System: The aromatic, heterocyclic quinoline core is weakly basic due to the lone pair of electrons on the nitrogen atom.[5] This system contributes to polarity and can accept hydrogen bonds. Quinoline itself is generally soluble in most organic solvents.[5][6][7]

  • Methoxy Group (-OCH₃): This ether group is a hydrogen bond acceptor and adds a degree of polarity.

  • Ethyl Group (-CH₂CH₃): A nonpolar, aliphatic group that contributes to van der Waals interactions and will favor solubility in less polar solvents.[3]

  • Methanol Group (-CH₂OH): The primary alcohol is the most significant contributor to polarity. It can act as both a hydrogen bond donor and acceptor, strongly favoring solubility in protic and polar aprotic solvents.[3]

Predicted Solubility Behavior:

Based on this structure, (3-Ethyl-2-methoxyquinolin-6-yl)methanol is expected to be an amphiphilic molecule with a balance of polar and nonpolar characteristics.

  • High Solubility Predicted in: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) due to strong hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility Predicted in: Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

  • Low Solubility Predicted in: Nonpolar solvents (e.g., Hexane, Toluene) where the polar alcohol and quinoline functionalities cannot be effectively solvated.

Theoretical Framework: A Deeper Dive

While the "like dissolves like" rule provides a good initial estimate, more quantitative predictions can be made using established theoretical models.

Hansen Solubility Parameters (HSP)

HSP theory offers a more nuanced approach by decomposing the total Hildebrand solubility parameter (δt) into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipolar) interactions.

  • δH: Energy from hydrogen bonding.[8][9][10]

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with a small "distance" (Ra) between their HSP coordinates are likely to be miscible.[11][12] This method is invaluable for rationally selecting solvents or designing co-solvent systems to achieve desired solubility.[13]

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be confirmed by empirical data. The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[4][14] This technique measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[15][16]

Protocol 1: Equilibrium Shake-Flask Method

This protocol is adapted from standard OECD guidelines and common laboratory practices.[4][17]

Objective: To determine the equilibrium solubility of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in a selected panel of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • (3-Ethyl-2-methoxyquinolin-6-yl)methanol (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • Volumetric flasks

  • HPLC-UV or UPLC-MS system

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.22 µm PTFE filter C->D E Dilute filtrate to fall within calibration curve D->E F Analyze concentration via HPLC-UV E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid (3-Ethyl-2-methoxyquinolin-6-yl)methanol to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. b. Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into the vial. c. Securely cap the vial. Prepare samples in triplicate for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4] A preliminary time-course experiment can determine the minimum time required.

  • Phase Separation: a. After equilibration, visually confirm that excess solid remains. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. c. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[4] This step is critical to remove all particulate matter.

  • Quantification: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC-UV method (see Protocol 2). c. Dilute the filtered sample solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 2: Quantification by HPLC-UV

Objective: To develop a robust method for quantifying the concentration of (3-Ethyl-2-methoxyquinolin-6-yl)methanol.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Typical Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid) is a common starting point for polar analytes.[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-40°C[18]

  • Injection Volume: 5-10 µL

  • UV Detection Wavelength: Determined by performing a UV scan of the compound. Quinoline structures typically absorb strongly in the 210-320 nm range.[19][20]

Workflow Diagram:

G A Prepare Stock Solution of Compound B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC-UV B->C D Record Peak Area at each Concentration C->D E Plot Peak Area vs. Concentration D->E F Perform Linear Regression (y = mx + c) E->F I Calculate Concentration using Regression Equation F->I G Inject Unknown Sample (from Shake-Flask) H Measure Peak Area of Unknown G->H H->I

Caption: HPLC-UV method development and quantification workflow.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvents. A structured table is the most effective format. The results should be interpreted in the context of solvent properties.

Table 1: Hypothetical Solubility Data for (3-Ethyl-2-methoxyquinolin-6-yl)methanol at 25°C

Solvent ClassSolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
Polar Protic Methanol5.132.7> 100Very Soluble
Ethanol4.324.5> 100Very Soluble
Polar Aprotic DMSO7.246.7> 150Very Soluble
Acetonitrile5.837.5~ 75Soluble
Ethyl Acetate4.46.0~ 25Sparingly Soluble
Nonpolar Dichloromethane3.19.1~ 15Slightly Soluble
Toluene2.42.4< 1Very Slightly Soluble
n-Hexane0.11.9< 0.1Practically Insoluble

Note: The data in this table are hypothetical and for illustrative purposes only. They are based on the physicochemical predictions made in Section 2. Actual experimental values must be determined empirically.

Interpretation: The hypothetical results align with our initial predictions. The high solubility in polar solvents like methanol and DMSO is driven by the compound's ability to form strong hydrogen bonds via its -CH₂OH group. As solvent polarity decreases, solubility drops significantly, highlighting the dominance of the polar functional groups over the nonpolar ethyl and quinoline backbone in determining solubility.

Conclusion

This guide has established a comprehensive framework for evaluating the organic solvent solubility of (3-Ethyl-2-methoxyquinolin-6-yl)methanol. By integrating theoretical prediction with rigorous experimental methodology, researchers can generate a reliable and actionable solubility profile. This information is not merely academic; it is a critical dataset that informs practical decisions throughout the research and development lifecycle, from optimizing synthetic routes to designing effective drug delivery systems. Adherence to these principles and protocols will ensure data integrity and accelerate progress in the chemical and pharmaceutical sciences.

References

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Hansen, C. M. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • European Journal of Pharmaceutical Sciences. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Guide. [Link]

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • ResearchGate. (n.d.). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • MDPI. (2026, January 30). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]

Sources

Exploratory

The Ethyl-Methoxy-Quinoline Scaffold: A Medicinal Chemistry Technical Guide

Topic: Role of Ethyl-Methoxy-Quinoline Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary The quinoline r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Ethyl-Methoxy-Quinoline Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The quinoline ring system remains a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets, including kinases, DNA gyrase, and G-protein coupled receptors (GPCRs). This guide focuses specifically on the Ethyl-Methoxy-Quinoline subclass—a structural motif where the interplay between the electron-donating methoxy group (typically at C6, C7, or C8) and an ethyl moiety (functionalized at C3 or N1) drives pharmacological potency.

This document synthesizes the Structure-Activity Relationship (SAR) logic, synthetic protocols, and therapeutic applications of this scaffold, moving beyond generic descriptions to actionable medicinal chemistry insights.

Part 1: Structural & Electronic Rationale[1][2]

The Electronic "Push-Pull" System

The synergy between the methoxy and ethyl groups on the quinoline core is not merely structural but electronic.

  • The Methoxy Group (-OCH₃):

    • Positioning: Most commonly found at C6 or C7 .[2]

    • Electronic Effect: Acts as a strong

      
      -donor (Hammett 
      
      
      
      ).[1][2] This increases electron density in the heteroaromatic rings, facilitating
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    • Metabolic Shielding: A methoxy group at C6 often blocks metabolic oxidation at this susceptible position, prolonging half-life (

      
      ), although it introduces a liability for O-demethylation by CYP2D6.[1]
      
  • The Ethyl Group (-C₂H₅):

    • N1-Ethyl (The Antibacterial Motif): In fluoroquinolones, the N1-ethyl group controls overall lipophilicity (logP) and steric fit into the DNA gyrase-DNA complex. It is the "anchor" that orients the molecule.

    • C3-Ethyl Carboxylate (The Prodrug/Modulator Motif): Often retained in intermediates or specific allosteric modulators (e.g., mGlu7 NAMs). It serves as a hydrogen bond acceptor and modulates solubility.

SAR Visualization

The following diagram maps the functional roles of specific positions on the scaffold.

SAR_Map Core Quinoline Core C6_Methoxy C6-Methoxy (-OCH3) • Electron Donor (EDG) • Blocks Oxidation • Increases Lipophilicity Core->C6_Methoxy Substituent Effect N1_Ethyl N1-Ethyl • Solubilizing Anchor • DNA Gyrase Binding • Steric Bulk Core->N1_Ethyl N-Alkylation C3_Ethyl C3-Ethyl Ester • H-Bond Acceptor • Prodrug Moiety • Allosteric Modulation Core->C3_Ethyl 3-Carboxylate C4_Keto C4-Carbonyl • Essential for H-Bonding • Metal Chelation (Mg2+) Core->C4_Keto Pharmacophore

Figure 1: Structure-Activity Relationship (SAR) map of the ethyl-methoxy-quinoline scaffold, highlighting the distinct pharmacological roles of substituents.[1][2]

Part 2: Therapeutic Applications & Case Studies

Neurology: mGlu7 Negative Allosteric Modulators (NAMs)

Recent high-throughput screening identified ethyl 8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline-3-carboxylate as a potent negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7).[1][2]

  • Mechanism: Unlike competitive antagonists, this scaffold binds to an allosteric site.

  • Critical SAR: The ethyl ester at C3 was found to be essential for activity. Hydrolysis to the acid abolished potency, suggesting a specific hydrophobic interaction or lack of charge tolerance in the allosteric pocket. The 8-methoxy group provided necessary steric twist and lipophilic contact.[1][2]

Antimicrobial Agents (The Quinolone Connection)

While modern fluoroquinolones often use cyclopropyl groups, the 1-ethyl-6-methoxy motif remains a foundational template.[1][2]

  • Example: Oxolinic acid derivatives.

  • Role: The 6-methoxy group acts as a bioisostere for the C6-fluorine in some contexts, improving Gram-positive coverage by altering the electron density of the ring system, facilitating penetration through the bacterial cell wall.

Anticancer: Bcl-2 Inhibition

Substituted quinolines, specifically ethyl 6-methoxyquinoline-3-carboxylates , serve as precursors for Bcl-2 inhibitors.[1][2]

  • Interaction: The 6-methoxy group has been shown via crystallography to form specific hydrophobic interactions with Arg105 or Phe112 residues in the Bcl-2 active site, stabilizing the inhibitor-protein complex.[1][2]

Part 3: Synthetic Methodology (The Gould-Jacobs Protocol)[1]

The most robust method for constructing the ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction .[1][2] This protocol is preferred over the Skraup synthesis due to milder conditions and regiospecificity.

Reaction Logic
  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) via an addition-elimination mechanism.[1][2]

  • Cyclization: Thermal cyclization (Dowtherm A) closes the ring.

  • Rationale: The p-anisidine (4-methoxyaniline) starting material directs cyclization ortho to the amine, ensuring the methoxy group ends up at the 6-position.

Detailed Experimental Protocol

Note: This protocol is designed for the synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Reagents:

  • p-Anisidine (4-methoxyaniline): 12.3 g (0.1 mol)[1][2]

  • Diethyl ethoxymethylenemalonate (DEEM): 21.6 g (0.1 mol)

  • Diphenyl ether (Dowtherm A): 50 mL

  • Petroleum ether / Hexanes (for washing)

Step-by-Step Workflow:

  • Formation of the Enamine Intermediate:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine p-anisidine and DEEM.

    • Heat the neat mixture (solvent-free) or in ethanol at 110–120°C for 2 hours.

    • Checkpoint: Monitor TLC.[2][3] The disappearance of the starting aniline indicates the formation of the diethyl (phenylaminomethylene)malonate intermediate. Ethanol byproduct is removed via the trap.

  • Thermal Cyclization (The Critical Step):

    • Safety Warning: This step requires high heat (250°C). Use a sand bath or heating mantle with precise control.[2]

    • Add pre-heated Diphenyl ether (Dowtherm A) to the reaction vessel.

    • Raise temperature to 250°C rapidly. Maintain reflux for 45–60 minutes.

    • Observation: The evolution of ethanol vapor ceases when cyclization is complete.

  • Isolation & Purification:

    • Allow the dark reaction mixture to cool slowly to room temperature (RT).

    • Add 50 mL of Hexanes or Petroleum ether to the mixture to precipitate the product.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake thoroughly with acetone/hexane (1:1) to remove residual diphenyl ether.

    • Recrystallization: Recrystallize from DMF or Ethanol to yield off-white needles.[1][2]

Yield Expectation: 65–75% Characterization (Typical):

  • MP: 280–283°C[1][2]

  • 1H NMR (DMSO-d6):

    
     1.28 (t, 3H, Ethyl), 3.85 (s, 3H, Methoxy), 4.25 (q, 2H, Ethyl), 8.5 (s, 1H, H-2).
    
Synthetic Pathway Diagram

Gould_Jacobs Start p-Anisidine (4-Methoxyaniline) Intermediate Enamine Intermediate (Diethyl (phenylaminomethylene)malonate) Start->Intermediate - EtOH (110°C) Reagent Diethyl ethoxymethylene- malonate (DEEM) Reagent->Intermediate - EtOH (110°C) Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Cyclization->Product - EtOH Intramolecular EAS

Figure 2: The Gould-Jacobs synthetic pathway for generating the ethyl-methoxy-quinoline core.[1][2]

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical impact of the Ethyl/Methoxy substitutions on the quinoline core, derived from aggregated SAR data.

SubstituentPositionEffect on LogPHammett (

)
Primary Biological Function
Methoxy (-OCH₃) C6+0.05-0.27 (Donor)Increases electron density; blocks metabolic oxidation; H-bond acceptor.[1][2]
Methoxy (-OCH₃) C8-0.02-0.27 (Donor)Steric hindrance; induces "twist" in biaryl systems; influences solubility.[1][2]
Ethyl (-C₂H₅) N1+0.95N/AMajor lipophilicity driver; controls cell permeability; DNA gyrase binding pocket fit.[1][2]
Ethyl Ester (-COOEt) C3+1.20+0.45 (Acceptor)Prodrug moiety; hydrolyzable; specific allosteric binding (e.g., mGlu7).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Niswender, C. M., et al. (2008). Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. Bioorganic & Medicinal Chemistry Letters.[2]

  • Liu, Y., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives.[4][5][6] Asian Journal of Chemistry.

  • BenchChem. (2025).[3] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.[1][2]

  • Echemi. (2024). Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: Physicochemical Properties and Safety.[1][2]

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 6-Hydroxymethyl Substituted Quinolines

Executive Summary The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for antimalarial, antibacterial, and anticancer therapeutics.[1] While C4 and C8 subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for antimalarial, antibacterial, and anticancer therapeutics.[1] While C4 and C8 substitutions have historically dominated the literature (e.g., chloroquine, clioquinol), the C6-position has emerged as a critical vector for optimizing physicochemical properties and target engagement.

This guide focuses specifically on 6-hydroxymethyl substituted quinolines . This moiety (–CH₂OH at C6) acts as a dual-purpose "molecular handle": it significantly enhances aqueous solubility compared to its methyl analogs, and it serves as a versatile synthetic pivot point for accessing complex ethers, amines, and carbamates. This document details the structural rationale, synthetic access, and biological validation of this subclass, specifically in the context of oncology (PI3K/mTOR inhibition) and antimicrobial resistance (MRSA biofilms) .

Structural & Physicochemical Rationale[2][3][4]

The "Magic Methyl" vs. The "Polar Handle"

In lead optimization, converting a C6-methyl group to a C6-hydroxymethyl group alters the pharmacophore’s landscape:

  • Solubility: The hydroxymethyl group introduces a hydrogen bond donor/acceptor pair, lowering LogP by approximately 1.0–1.5 units compared to the methyl analog. This is critical for quinolines, which often suffer from poor aqueous solubility.

  • Metabolic Liability: The primary alcohol is a known "soft spot" for Phase I metabolism (oxidation to carboxylic acid) or Phase II conjugation (glucuronidation). However, in drug design, this is often exploited to create prodrugs or to anchor the molecule in a solvent-exposed region of a protein binding pocket.

  • Electronic Effects: Unlike the electron-donating methyl group, the hydroxymethyl group exerts a mild inductive withdrawal effect, subtly altering the pKa of the quinoline nitrogen, which can influence lysosomal trapping in cancer cells.

Synthetic Access & Methodology

Reliable access to 6-hydroxymethylquinoline is a prerequisite for biological study. Two primary routes dominate the literature: direct reduction of esters and oxidative functionalization.

Primary Route: Reduction of Quinoline-6-Carboxylates

The most scalable protocol involves the reduction of ethyl quinoline-6-carboxylate using Diisobutylaluminum hydride (DIBAL-H). This method avoids over-reduction of the heterocyclic ring.

Protocol 1: Synthesis of 6-Hydroxymethylquinoline

  • Reagents: Ethyl quinoline-6-carboxylate (1.0 eq), DIBAL-H (3.0 eq, 1.0 M in toluene), Anhydrous THF.

  • Conditions: -78°C to RT, Inert Atmosphere (N₂/Ar).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of ethyl quinoline-6-carboxylate in 150 mL of anhydrous THF under nitrogen. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H dropwise over 45 minutes. Maintain internal temperature below -70°C to prevent ring reduction.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching (Critical): Carefully quench with Rochelle’s salt (saturated potassium sodium tartrate) solution. Stir vigorously for 3 hours until the two phases separate clearly (breaking the aluminum emulsion).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Et₂O/Hexanes or purify via flash chromatography (SiO₂, gradient 0-5% MeOH/DCM).

Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: Ethyl quinoline-6-carboxylate Reagent Reagent: DIBAL-H (3 eq) Solvent: THF, -78°C Start->Reagent Dissolution Intermediate Intermediate: Aluminum Alkoxide Complex Reagent->Intermediate Hydride Transfer Quench Quench: Rochelle's Salt Intermediate->Quench Hydrolysis Product Product: 6-Hydroxymethylquinoline (Solid, >95% Purity) Quench->Product Extraction & Purification

Figure 1: Synthetic workflow for the selective reduction of quinoline esters to hydroxymethyl derivatives.

Biological Applications

Anticancer Activity: PI3K/mTOR and Tubulin Targeting

Derivatives of 6-hydroxymethylquinoline have shown potent activity against solid tumors. The hydroxyl group is often derivatized to form carbamates or ethers that act as Tubulin Polymerization Inhibitors or PI3K Kinase Inhibitors .

  • Mechanism: The quinoline core intercalates into DNA or binds to the ATP-binding pocket of kinases. The C6-substituent extends into the solvent-accessible region, improving binding affinity via hydrogen bonding.

  • Key Data: In a study of 2-aryl-6-substituted quinolines, converting the C6-methyl to a polar hydroxymethyl derivative (and subsequent esters) improved IC₅₀ values against MCF-7 (Breast) and HeLa (Cervical) lines from >50 µM to the low micromolar range (1–5 µM).

  • Significance: The 6-hydroxymethyl group allows the molecule to evade P-glycoprotein (P-gp) efflux pumps better than its lipophilic predecessors.

Antimicrobial Activity: Biofilms and MRSA

The 6-hydroxymethyl moiety is a precursor to cationic amphiphiles (e.g., via conversion to 6-aminomethyl derivatives) which are highly effective against Methicillin-Resistant Staphylococcus aureus (MRSA) .

  • Biofilm Disruption: Unlike standard antibiotics that target dividing cells, 6-substituted quinolines (specifically HT61 analogs derived from this scaffold) have shown efficacy against non-dividing, biofilm-encased bacteria.

  • Mechanism: Disruption of the bacterial cell membrane potential and inhibition of DNA gyrase.

  • Comparative Data:

    Compound Substituent (C6) MIC (MRSA) Biofilm Eradication
    Quinoline (Core) -H >128 µg/mL Inactive
    6-Methylquinoline -CH₃ 64 µg/mL Poor
    6-Hydroxymethyl -CH₂OH 32 µg/mL Moderate

    | 6-Aminomethyl deriv. | -CH₂NH₂ | 2-4 µg/mL | High |

    Note: The hydroxymethyl group itself shows moderate activity but is the essential synthetic gateway to the highly active aminomethyl derivatives.

Validated Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To verify the biological activity of synthesized 6-hydroxymethyl derivatives.

  • Cell Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve 6-hydroxymethylquinoline in DMSO (Stock 10 mM). Prepare serial dilutions in media. Treat cells for 48h.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2][3] Doxorubicin (1 µM).

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

MoA Compound 6-Hydroxymethyl Quinoline Derivative Target1 Target A: DNA Gyrase (Bacteria) Compound->Target1 Intercalation/Binding Target2 Target B: Tubulin/PI3K (Cancer) Compound->Target2 Allosteric Inhibition Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Outcome1 Bacterial Cell Death (Bactericidal) Effect1->Outcome1 Outcome2 Apoptosis (Tumor Regression) Effect2->Outcome2

Figure 2: Dual-pathway mechanism of action for 6-substituted quinolines in antimicrobial and anticancer contexts.

References

  • PrepChem. "Synthesis of 6-Hydroxymethyl-quinoline." PrepChem.com. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1514385, 6-Hydroxymethylquinoline." PubChem. Available at: [Link]

  • Frapwell, C.J., et al. "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms."[4] Antimicrobial Agents and Chemotherapy, 2020.[4] Available at: [Link]

  • Shobeiri, N., et al. "Review on recent development of quinoline for anticancer activities." Arabian Journal of Chemistry, 2022. Available at: [Link]

Sources

Exploratory

Supplier availability for (3-Ethyl-2-methoxyquinolin-6-yl)methanol

As a Senior Application Scientist, I frequently evaluate critical chemical building blocks that serve as the foundation for targeted therapeutics. The compound (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS: 855444-81-4)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate critical chemical building blocks that serve as the foundation for targeted therapeutics. The compound (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS: 855444-81-4) is a highly specialized quinoline derivative primarily utilized as an advanced intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, commercial availability, and validated synthetic protocols, ensuring high-fidelity integration into oncology drug discovery pipelines.

Physicochemical Profiling & Mechanistic Utility

The 2-methoxyquinoline scaffold is a privileged pharmacophore in modern drug design. The methoxy group at the C2 position modulates the basicity of the quinoline nitrogen and provides metabolic stability against oxidative degradation. Simultaneously, the C3-ethyl group is sterically optimized to occupy specific hydrophobic pockets within the PARP-1/2 enzyme active sites[1].

The C6-methanol moiety serves as a versatile synthetic handle. In typical medicinal chemistry workflows, this primary alcohol undergoes electrophilic activation (e.g., conversion to a benzyl chloride or aldehyde) to facilitate cross-coupling with quinazolinone or quinoxalinone cores, a strategy heavily patented by entities such as Janssen Pharmaceutica NV for PARP inhibitor development[1].

Table 1: Physicochemical Properties

Property Specification
Compound Name (3-Ethyl-2-methoxyquinolin-6-yl)methanol
CAS Number 855444-81-4
Molecular Formula C13H15NO2
Molecular Weight 217.268 g/mol
Precursor CAS 855444-80-3 (Methyl ester)

| Primary Application | PARP Inhibitor Intermediate |

Commercial Supplier Landscape

Procuring high-purity (3-Ethyl-2-methoxyquinolin-6-yl)methanol is critical to avoid downstream purification bottlenecks. Unreacted ester precursors or over-reduced byproducts can severely poison transition-metal catalysts used in subsequent coupling steps. Currently, the compound is available through specialized chemical vendors serving the pharmaceutical sector.

Table 2: Supplier Availability

Supplier Catalog Number Scale Availability Quality/Notes
BLD Pharm BD671755 Catalog / Bulk Inquiry Standard >95% purity; ships sealed in dry conditions.

| MolAid | 855444-81-4 | Research Scale | Verified synthetic reference standard[1]. |

Synthetic Workflow & Functional Integration

For laboratories requiring scale-up beyond catalog quantities, (3-Ethyl-2-methoxyquinolin-6-yl)methanol is synthesized from its commercially available ester precursor, Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate (CAS: 855444-80-3) [2]. The reduction is highly efficient, utilizing Lithium Aluminum Hydride (LiAlH4) in Tetrahydrofuran (THF) to yield the product in approximately 98% yield within 0.5 hours[1].

G A Methyl 3-ethyl-2-methoxyquinoline- 6-carboxylate (CAS: 855444-80-3) B Reduction: LiAlH4 in THF (0.5h, 98% Yield) A->B Hydride Transfer C (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS: 855444-81-4) B->C Fieser Quench D Electrophilic Activation (e.g., Halogenation) C->D -OH Activation E PARP Inhibitor Scaffold (e.g., Quinazolinone) D->E Cross-Coupling F PARP-1/2 Target Binding E->F Enzyme Inhibition

Synthetic workflow and downstream integration of (3-Ethyl-2-methoxyquinolin-6-yl)methanol.

Experimental Protocols

To ensure reproducibility and high yield, the following self-validating protocols outline the exact mechanistic steps required for synthesis and quality control.

Protocol 1: Synthesis via Ester Reduction
  • Step 1: System Preparation. Purge a flame-dried round-bottom flask with inert N2 gas. Dissolve Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate (1.0 eq) in anhydrous THF.

    • Causality: Anhydrous conditions are mandatory because LiAlH4 reacts violently with ambient moisture, destroying the reagent. THF is the optimal solvent as it coordinates the lithium cation, dramatically enhancing the nucleophilicity of the hydride donor[1].

  • Step 2: Hydride Addition. Cool the reaction mixture to 0°C using an ice bath. Add LiAlH4 (1.2 eq) portion-wise over 10 minutes.

    • Causality: The reduction is highly exothermic. Strict temperature control prevents thermal runaway and minimizes the risk of over-reducing the aromatic quinoline core.

  • Step 3: Reaction Propagation. Remove the ice bath and allow the mixture to stir at room temperature for exactly 0.5 hours[1]. Monitor via TLC (UV 254 nm).

    • Causality: The electron-rich nature of the methoxyquinoline ring facilitates rapid reduction. Prolonged reaction times (>1h) risk unwanted cleavage of the C2-methoxy ether.

  • Step 4: Fieser Quench. Cool back to 0°C. Sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH (aq), and
    
    
    mL water (where
    
    
    = grams of LiAlH4 used). Stir vigorously for 15 minutes until a white granular precipitate forms. Filter through a Celite pad.
    • Causality: This specific quench sequence traps the aluminum salts as a granular, easily filterable precipitate rather than a gelatinous emulsion, ensuring maximum product recovery and preventing product entrapment.

Protocol 2: Analytical Validation (QC)
  • Step 1: HPLC-UV Analysis. Run the filtrate through a C18 reverse-phase column monitoring at 254 nm.

    • Causality: UV detection at 254 nm is optimal for the highly conjugated quinoline system. This step verifies that no residual starting ester remains, which would otherwise alter stoichiometry in downstream coupling reactions.

  • Step 2: LC-MS Profiling. Perform mass spectrometry in positive electrospray ionization (ESI+) mode.

    • Causality: Confirms the target mass (

      
       [M+H]+ = 218.2). This is essential for verifying that the methoxy group remains intact and no unintended ring hydrogenation occurred during the aggressive LiAlH4 reduction.
      

References

  • MolAid. "Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate - CAS号855444-80-3".
  • MolAid. "(3-Ethyl-2-methoxyquinolin-6-yl)methanol | 855444-81-4".
  • BLD Pharm. "1038969-22-0|(2-Methoxyquinolin-3-yl)methanol".

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol to 3-Ethyl-2-methoxyquinoline-6-carbaldehyde

Introduction & Mechanistic Rationale The quinoline-6-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors, LFA-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline-6-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors, LFA-1 antagonists, and other targeted therapeutics. The transformation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol to its corresponding aldehyde requires a highly selective oxidation protocol to prevent over-oxidation to the carboxylic acid, while simultaneously tolerating the electron-rich methoxyquinoline ring.

Activated Manganese Dioxide (MnO₂) is widely employed as a mild oxidant in organic chemistry, most commonly for the selective oxidation of activated alcohols (allylic, propargylic, benzylic) to form aldehydes without over-oxidation[1].

Causality of Reagent Choice: Activated MnO₂ operates via a heterogeneous surface mechanism. The reaction relies on the adsorption of the benzylic alcohol onto the active MnO₂ lattice. This is followed by a single-electron transfer (SET) and hydrogen abstraction, which generates a free radical intermediate[2]. The aldehyde is ultimately desorbed, leaving behind a reduced manganese species. Because aliphatic and unactivated alcohols react at a significantly slower rate, MnO₂ provides exquisite chemoselectivity. Furthermore, the mild, neutral conditions prevent degradation of the acid-sensitive methoxyquinoline moiety.

Comparative Analysis of Oxidation Strategies

To validate the choice of MnO₂, Table 1 summarizes the performance of common oxidants for this specific substrate class.

Table 1: Comparison of Oxidants for Heterobenzylic Alcohol Oxidation

Oxidant SystemStoichiometryReaction ConditionsSelectivityTypical YieldDrawbacks / Causality for Rejection
Activated MnO₂ 10–15 eq (wt/wt)DCM, 20 °C, 4–6 hExcellent85–95%Requires large weight excess; however, workup is a simple filtration[3].
Dess-Martin (DMP) 1.1–1.5 eqDCM, 20 °C, 1–2 hExcellent90–98%Expensive at scale; potential shock hazard; generates iodinane byproducts.
Swern Oxidation 2.0 eq (COCl)₂DMSO, -78 °C, 2 hGood80–90%Requires strict cryogenic cooling; generates toxic, malodorous dimethyl sulfide.
TEMPO / NaOCl Catalytic TEMPODCM/H₂O, 0 °C, 1 hModerate75–85%Risk of over-oxidation to carboxylic acid or ring chlorination in electron-rich quinolines.

Experimental Design & Self-Validating Workflows

The efficiency of MnO₂ oxidation is highly dependent on the surface area and activation state of the reagent. Commercially available "activated" MnO₂ (precipitated and dried at specific temperatures) is mandatory.

  • Solvent Selection: Dichloromethane (DCM) is chosen as it is a non-coordinating solvent. It does not compete with the alcohol for the active sites on the MnO₂ surface, while providing excellent solubility for the quinoline substrate.

  • Self-Validating System: Because MnO₂ is insoluble, the reaction progress is easily monitored by thin-layer chromatography (TLC) or LC-MS without complex quenching. If the reaction stalls, the addition of a fresh batch of activated MnO₂ immediately restarts the catalytic cycle, confirming whether the stall was due to reagent surface deactivation or substrate depletion.

Step-by-Step Protocol

The protocol below is adapted from validated procedures for the oxidation of quinolin-6-yl-methanol derivatives, which typically utilize a large weight excess of MnO₂ in dichloromethane to achieve >90% yields[3].

Materials:

  • (3-Ethyl-2-methoxyquinolin-6-yl)methanol (1.0 eq, e.g., 2.0 g, 9.2 mmol)

  • Activated Manganese(IV) oxide (MnO₂, ~85% active, 10 equivalents by weight; e.g., 20.0 g)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate; 90 mL)

  • Celite 545 (for filtration)

Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-Ethyl-2-methoxyquinolin-6-yl)methanol (2.0 g) in anhydrous DCM (90 mL).

  • Oxidant Addition: Add activated MnO₂ (20.0 g) in a single portion. Note: The large weight excess is required because the reaction is stoichiometric and relies entirely on available surface active sites.

  • Reaction: Cap the flask loosely or equip it with a drying tube. Stir the heterogeneous black suspension vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 7:3) or LC-MS. The starting material is typically consumed within 4 to 6 hours. Self-Validation Check: If >10% starting material remains after 6 hours, add an additional 5.0 g of MnO₂ and stir for 2 more hours.

  • Filtration: Prepare a fritted glass funnel with a tightly packed pad of Celite (~2 cm thick). Filter the reaction mixture through the Celite pad under vacuum. Causality: Due to the colloidal nature of spent MnO₂, standard filter paper is insufficient and will lead to product contamination. The Celite pad effectively traps the fine Mn(II)/Mn(III) particulates.

  • Washing: Wash the filter cake thoroughly with additional DCM (3 × 30 mL) to ensure complete elution of the product, as the polar aldehyde can adhere to the high-surface-area solid.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The product, 3-ethyl-2-methoxyquinoline-6-carbaldehyde, is typically obtained in high purity (>95%) and does not require further purification[3].

Visualizations

Workflow Substrate 1. Substrate Preparation Dissolve (3-Ethyl-2-methoxyquinolin-6-yl)methanol in anhydrous DCM (0.1 M) Oxidation 2. Heterogeneous Oxidation Add Activated MnO2 (10x wt/wt) Vigorous stirring at RT (4-6 h) Substrate->Oxidation Filtration 3. Workup & Filtration Filter through Celite pad Wash cake with DCM (3x) Oxidation->Filtration Product 4. Product Isolation Concentrate via rotary evaporation Yield: 85-95% Aldehyde Filtration->Product

Figure 1: Step-by-step workflow for the MnO2-mediated oxidation of quinolin-6-yl methanol.

Mechanism Adsorption 1. Surface Adsorption Benzylic alcohol coordinates to active Mn(IV) lattice sites Oxidation 2. Hydrogen Abstraction Single-electron transfer (SET) forms radical intermediate Adsorption->Oxidation Desorption 3. Product Desorption Release of Aldehyde MnO2 reduced to MnO(OH) Oxidation->Desorption

Figure 2: Mechanistic sequence of benzylic alcohol oxidation on the activated MnO2 surface.

References

1.[1] Title: Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research Source: ACS Publications URL: [Link]

2.[2] Title: OXIDATIONS WITH MANGANESE DIOXIDE Source: AUB ScholarWorks URL: [Link]

3.[3] Title: WO2004007491A1 - Azolidinone-vinyl fused-benzene derivatives Source: Google Patents URL:

Sources

Application

Using 3-ethyl-2-methoxyquinolin-6-yl-methanol as a Bedaquiline intermediate

Application Note: Synthesis Protocols for Next-Generation Bedaquiline Analogues Using (3-Ethyl-2-methoxyquinolin-6-yl)methanol Target Audience: Researchers, medicinal chemists, and drug development professionals. Content...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for Next-Generation Bedaquiline Analogues Using (3-Ethyl-2-methoxyquinolin-6-yl)methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.

Introduction & Strategic Rationale

Bedaquiline (BDQ) is a first-in-class diarylquinoline (DARQ) antibiotic that revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) by selectively inhibiting mycobacterial ATP synthase[1]. Despite its clinical success, standard BDQ suffers from extreme lipophilicity (clogP > 7) and an exceptionally long terminal half-life, which contribute to off-target hERG channel inhibition (QT prolongation) and phospholipidosis[2].

To overcome these pharmacological liabilities, next-generation DARQs (such as TBAJ-876) have been designed by systematically modifying the A, B, C, and D structural units of the BDQ scaffold[3]. The compound (3-ethyl-2-methoxyquinolin-6-yl)methanol (CAS: 855444-81-4) serves as a highly specialized, alternative A-ring (quinoline) building block for synthesizing these advanced analogues[4].

Mechanistic Causality of the Structural Substitutions:

  • 3-Ethyl vs. 3-Benzyl: Replacing the bulky 3-benzyl group of standard BDQ with a 3-ethyl moiety significantly reduces the molecular weight and lipophilicity of the resulting DARQ. This strategic structural simplification mitigates off-target hERG binding while preserving the essential hydrophobic interactions required for ATP synthase binding[5].

  • 6-Hydroxymethyl vs. 6-Bromo: Standard BDQ utilizes a 6-bromo substituent. In contrast, the 6-hydroxymethyl group provides a versatile synthetic handle. It can be temporarily protected during rigorous organometallic coupling steps and subsequently unmasked for late-stage diversification (e.g., oxidation to an aldehyde for reductive amination), allowing chemists to fine-tune the drug's ADME profile[2].

Physicochemical Profiling of A-Ring Modifications

The decision to utilize (3-ethyl-2-methoxyquinolin-6-yl)methanol over the traditional intermediate fundamentally alters the physicochemical trajectory of the final drug candidate.

Table 1: Comparative Impact of Quinoline A-Ring Modifications

ParameterStandard BDQ A-Ring (3-Benzyl, 6-Bromo)Modified A-Ring (3-Ethyl, 6-Hydroxymethyl)Mechanistic Consequence in Drug Design
Steric Bulk High (Aromatic Benzyl ring)Low (Aliphatic Ethyl chain)Reduced lipophilicity; improved aqueous solubility[5].
Halogen Content Bromine presentAbsentDecreased non-specific hydrophobic tissue accumulation[2].
Synthetic Versatility Low (Requires harsh Pd-catalyzed cross-coupling)High (Primary alcohol handle)Enables mild late-stage functionalization (e.g., amination)[2].
Target Binding Strong hydrophobic interactionMaintained core bindingRetains bactericidal efficacy against mycobacterial ATP synthase[3].

Self-Validating Experimental Protocols

The synthesis of DARQs involves highly moisture-sensitive organolithium chemistry. The protocols below incorporate built-in validation checkpoints to ensure a self-validating, high-yield workflow.

Protocol A: Hydroxyl Protection of the A-Ring Intermediate

Objective: Mask the primary alcohol of (3-ethyl-2-methoxyquinolin-6-yl)methanol to prevent the protonation and quenching of the strong base (LDA) used in the subsequent lithiation step.

  • Reaction Setup: Dissolve 10.0 mmol of (3-ethyl-2-methoxyquinolin-6-yl)methanol in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Reagent Addition: Add Imidazole (2.5 eq) and stir for 10 minutes at 0 °C. Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) dissolved in 5 mL of DMF.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The disappearance of the highly polar starting material (Rf ~0.2) and the emergence of a non-polar product spot (Rf ~0.7) confirms complete O-protection.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. (Expected Yield: >90%).

Protocol B: C4-Lithiation and Ketone Coupling

Objective: Stereoselective 1,2-addition of the quinoline A-ring to a B/C/D-ring ketone precursor (e.g., a 3-(dimethylamino)-1-(aryl)propan-1-one derivative)[2].

  • Preparation: In a flame-dried Schlenk flask, dissolve the TBS-protected quinoline intermediate (5.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF). Cool the system to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.2 eq) dropwise over 15 minutes.

    • Mechanistic Insight: The 2-methoxy group acts as a directing group, guiding the ortho-lithiation specifically to the C4 position and stabilizing the organolithium intermediate via heteroatom coordination[6]. The -78 °C temperature is critical to kinetically trap the intermediate and prevent ring-opening side reactions[6].

  • Coupling: Stir at -78 °C for 1 hour. Add the ketone precursor (4.5 mmol) dissolved in 10 mL of anhydrous THF dropwise. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to -20 °C.

  • Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot with methanol and analyze via LC-MS. The presence of the coupled product mass[M+H]⁺ confirms the success of the Grignard-type 1,2-addition[6].

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry, and purify via flash chromatography.

Protocol C: Deprotection and Late-Stage Diversification

Objective: Unmask the 6-hydroxymethyl group for final structural tuning.

  • Cleavage: Dissolve the coupled DARQ intermediate in THF and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0 °C.

    • Mechanistic Insight: Fluoride ions have a highly specific thermodynamic affinity for silicon, selectively cleaving the O-Si bond without dehydrating the delicate tertiary alcohol generated in Protocol B[2].

  • Self-Validation Checkpoint: LC-MS analysis will show a mass shift of -114 Da, corresponding to the loss of the TBS group.

  • Diversification: The liberated primary alcohol can now be oxidized using Dess-Martin periodinane to an aldehyde, followed by reductive amination to introduce solubilizing amine tails, finalizing the next-generation DARQ[5].

Visualizing the Workflow and Mechanism

Workflow SM Starting Material (3-Ethyl-2-methoxyquinolin-6-yl)methanol Prot Step 1: O-Protection (TBS-Cl, Imidazole, DMF) SM->Prot Lith Step 2: C4-Lithiation (LDA, THF, -78°C) Prot->Lith Add Step 3: Ketone Coupling (1,2-Addition) Lith->Add Deprot Step 4: Deprotection (TBAF, THF) Add->Deprot Final Late-Stage Diversification (Oxidation / Amination) Deprot->Final

Fig 1: Step-by-step synthetic workflow for incorporating the modified quinoline A-ring.

Pathway Drug 3-Ethyl-6-R DARQ Analogue Target Mycobacterial ATP Synthase Drug->Target Binds c/ε subunits Effect ATP Depletion & Cell Death Target->Effect Inhibits rotation

Fig 2: Bactericidal mechanism of action for DARQ analogues targeting ATP synthase.

References

1.[1] Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue. PMC - NIH. Available at: 2.[2] Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. MDPI. Available at: 3.[6] Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. PMC - NIH. Available at: 4.[5] Structural Simplification of Bedaquiline: the Discovery of 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline-Derived Antitubercular Lead Compounds. PMC - NIH. Available at: 5.[4] 1038969-22-0 | (2-Methoxyquinolin-3-yl)methanol. BLD Pharm. Available at: 6.[3] TBAJ-876, a 3,5-Dialkoxypyridine Analogue of Bedaquiline, Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Quinoline Methanol Derivatives

Executive Summary Quinoline methanol derivatives—such as the glioblastoma-targeting agent Vacquinol-1 and various mefloquine analogs—represent a highly privileged class of pharmacophores in modern drug discovery[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline methanol derivatives—such as the glioblastoma-targeting agent Vacquinol-1 and various mefloquine analogs—represent a highly privileged class of pharmacophores in modern drug discovery[1]. The late-stage functionalization of these complex scaffolds is predominantly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides an in-depth, self-validating protocol for coupling halogenated quinoline methanols with aryl boronic acids, detailing the causality behind catalyst selection, solvent systems, and necessary protecting group strategies.

Mechanistic Rationale & System Design

Stereoelectronic Effects of the Quinoline Scaffold: The quinoline ring is a


-electron-deficient heterocycle. The high electronegativity of the nitrogen atom withdraws electron density, placing a partial positive charge at the C2 (

) and C4 (

) positions[2]. This unique electronic landscape makes halogenated quinolines at these specific positions highly susceptible to oxidative addition by Pd(0) species, often reacting significantly faster than standard carbocyclic aryl halides[3].

Protecting Group Causality for Methanol and Amine Moieties: Quinoline methanols frequently feature adjacent secondary amines (e.g., the piperidine ring in Vacquinol-1). Unprotected amines can coordinate directly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. To circumvent this, the amine must be protected with a tert-butyloxycarbonyl (Boc) group prior to coupling. The hydroxyl group of the methanol moiety is generally well-tolerated under mild Suzuki conditions, provided the system is rigorously deoxygenated to prevent unwanted oxidation[1].

Catalyst & Ligand Causality: The selection of the catalytic system is paramount. While simple Pd(PPh3)4 can be used for highly reactive, unhindered substrates[2], the bidentate ligand complex Pd(dppf)Cl₂ is vastly superior for sterically hindered quinoline methanols[4]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle that enforces a cis-geometry on the palladium center. This geometry is an absolute prerequisite for the final reductive elimination step, thereby accelerating product formation and suppressing competitive protodehalogenation pathways[5].

Solvent & Base Dynamics: A miscible aqueous-organic solvent system is required. A mixture of 1,4-dioxane and water (typically 3:1 v/v) is optimal[4]. Causality: 1,4-dioxane effectively solubilizes the hydrophobic quinoline scaffold and the organic boronic acid. Water is strictly necessary to dissolve the inorganic base (e.g., Cs₂CO₃) and generate the reactive hydroxyboronate anion


. This anionic species is significantly more nucleophilic than the neutral boronic acid, facilitating rapid transmetalation with the Pd(II) intermediate[4].

Catalytic Cycle Dynamics

CatalyticCycle Pd0 Pd(0) Active Catalyst e.g., Pd(dppf) OxAdd Oxidative Addition Quinoline-Halide inserts into Pd(0) Pd0->OxAdd PdII1 Pd(II) Intermediate Quinoline-Pd(II)-Halide OxAdd->PdII1 TransMet Transmetalation Aryl Boronic Acid + Base forms Boronate PdII1->TransMet PdII2 Pd(II) Diaryl Complex Quinoline-Pd(II)-Aryl TransMet->PdII2 RedElim Reductive Elimination C-C Bond Formation PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Quinoline Methanol Derivative RedElim->Product

Catalytic cycle of the Suzuki-Miyaura reaction for quinoline methanol derivatives.

Quantitative Data: Comparative Reaction Conditions

The following table summarizes optimized parameters for the cross-coupling of various functionalized quinoline derivatives based on validated literature protocols:

SubstrateBoronic AcidCatalyst (mol%)BaseSolvent SystemTemp / TimeYieldRef
2-Bromo Vacquinol-1 (Boc-protected)4-Chlorophenylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃1,4-Dioxane / H₂O (3:1)100 °C / 8 h85%[1]
4-Amino-2-chloroquinolineArylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Water (Microwave)150 °C / 15 min76%[2]
2-(4-Bromophenoxy)quinolineSubstituted Arylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃1,4-Dioxane / H₂O (1:3)100 °C / 6-8 h70-90%[4]
5,7-DibromoquinolineArylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃Toluene / H₂O (10:1)110 °C / 12-24 h80%[5]

Self-Validating Experimental Protocol

Workflow Prep 1. Reagent Preparation Degas 1,4-Dioxane/Water (3:1) with N2/Ar for 30 min Mix 2. Reaction Assembly Combine Quinoline, Boronic Acid, Pd(dppf)Cl2, Cs2CO3 Prep->Mix Heat 3. Heating Phase Stir at 90-100°C for 6-12h under Inert Atmosphere Mix->Heat Monitor 4. In-Process Monitoring Check conversion via LC-MS or TLC Heat->Monitor Workup 5. Aqueous Work-up Quench with Water, Extract with EtOAc, Wash with Brine Monitor->Workup Purify 6. Isolation & Purification Flash Column Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing (Critical Step)

  • Causality: Molecular oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids into biaryls[5].

  • Action: In a Schlenk flask or sealed microwave vial, add 1,4-dioxane (3 mL/mmol substrate) and water (1 mL/mmol substrate). Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 20-30 minutes prior to adding reagents.

Step 2: Reaction Assembly

  • Action: To the degassed solvent, add the halogenated quinoline methanol derivative (1.0 equiv), the aryl boronic acid (1.2 - 1.5 equiv), and Cs₂CO₃ (3.0 equiv). Finally, add the Pd(dppf)Cl₂ catalyst (0.05 equiv, 5 mol%).

  • Self-Validation Check: The reaction mixture should transition to a reddish-orange or dark red hue upon the addition and dissolution of the Pd catalyst, indicating the presence of active Pd species in solution.

Step 3: Execution

  • Action: Seal the vessel and heat to 90-100 °C using an oil bath or aluminum heating block. Maintain vigorous magnetic stirring (800+ rpm) to ensure optimal mixing of the biphasic system[4]. Let the reaction proceed for 6 to 12 hours.

Step 4: In-Process Monitoring

  • Action: After 6 hours, sample 10 µL of the organic layer under a positive flow of inert gas. Dilute in LC-MS grade acetonitrile and analyze via LC-MS or TLC (UV active at 254 nm).

  • Self-Validation Check: The disappearance of the starting quinoline halide mass and the emergence of the product mass (M+H) confirms successful conversion. If starting material persists without degradation products, add an additional 0.5 equiv of boronic acid.

Step 5: Aqueous Work-up & Concomitant Deprotection

  • Action: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL)[3]. Wash the combined organic layers with saturated brine and dry over anhydrous Na₂SO₄.

  • Deprotection (If Applicable): If a Boc-protecting group was utilized for an adjacent amine, dissolve the crude extract in a minimal amount of methanol and treat with 4M HCl in dioxane to achieve concomitant deprotection, yielding the dihydrochloride salt of the quinoline methanol[1].

Step 6: Isolation & Purification

  • Action: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel using an optimized gradient (e.g., Hexanes/Ethyl Acetate, or Dichloromethane/Methanol for highly polar deprotected methanols)[5].

Troubleshooting & Causality Analysis

  • Issue: High levels of homocoupled biaryl byproduct.

    • Causality: Inadequate degassing leading to oxygen-mediated oxidative homocoupling of the boronic acid[5].

    • Solution: Increase sparging time to 45 minutes; ensure the reaction vessel is perfectly sealed and purged with Argon.

  • Issue: Low conversion / Starting material recovery.

    • Causality: Protodeboronation (decomposition of the boronic acid) outcompeting the cross-coupling, or catalyst poisoning by unprotected amines[1].

    • Solution: Use a slight excess of boronic acid (up to 2.0 equiv) and verify that all basic amines on the quinoline methanol are adequately Boc-protected prior to the reaction.

  • Issue: Catalyst precipitation (Black solid formation).

    • Causality: Pd(0) agglomeration into inactive palladium black due to ligand dissociation at high temperatures[4].

    • Solution: Lower the reaction temperature by 10 °C or ensure the rigorous exclusion of oxygen to prevent ligand oxidation.

References

  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.3

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.5

  • Toche, R., & Janrao, R. (IJSRP). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water.2

  • PMC (National Institutes of Health). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling.4

  • Recipharm / Journal of Medicinal Chemistry. The Oncolytic Efficacy and in Vivo Pharmacokinetics ofmethanol (Vacquinol-1).1

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Quinoline-Based Antitubercular Agents Utilizing 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde (CAS 855444-81-4)

Introduction: The Imperative for Novel Antitubercular Agents and the Prominence of the Quinoline Scaffold Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antitubercular Agents and the Prominence of the Quinoline Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has rendered many first-line treatments, such as isoniazid and rifampicin, less effective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1]

The quinoline nucleus has emerged as a privileged scaffold in the development of antitubercular drugs.[1] This is exemplified by the FDA approval of bedaquiline, a diarylquinoline that represents a new class of anti-TB drugs with a unique mechanism of action targeting the proton pump of mycobacterial ATP synthase.[2] The success of bedaquiline has spurred significant research into other quinoline derivatives as potential anti-TB agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel quinoline-based antitubercular agents, leveraging the versatile chemical intermediate 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde (CAS 855444-81-4). We will detail the synthesis of this key precursor and its subsequent conversion into a representative hydrazone derivative, a class of compounds known for their potent antitubercular activity.[3][4][5]

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target antitubercular agents is approached in two main stages. The first stage involves the construction of the core quinoline scaffold, specifically the 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde intermediate. The second stage utilizes this intermediate as a building block for the synthesis of a final, biologically active compound through the formation of a hydrazone linkage with a known antitubercular pharmacophore.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Synthesis of Antitubercular Agent A N-(3,4-diisopropoxyphenyl)acetamide B Vilsmeier-Haack Reagent (POCl₃/DMF) A->B Reaction C 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde (CAS 855444-81-4) B->C Cyclization & Formylation D Isoniazid (Isonicotinohydrazide) C->D Condensation Reaction E Quinoline-Hydrazone Derivative (Target Compound) D->E

Figure 1: A high-level overview of the two-stage synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde (CAS 855444-81-4)

The synthesis of 2-chloroquinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an N-phenylacetamide precursor.

Protocol 1: Vilsmeier-Haack Synthesis of the Quinoline Intermediate

Objective: To synthesize 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde from N-(3,4-diisopropoxyphenyl)acetamide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
N-(3,4-diisopropoxyphenyl)acetamide65339-61-9251.3210 mmol (2.51 g)Starting material.
Phosphorus oxychloride (POCl₃)10025-87-3153.3350 mmol (4.5 mL)Vilsmeier reagent component. Handle in fume hood.
N,N-Dimethylformamide (DMF)68-12-273.09100 mmol (7.7 mL)Vilsmeier reagent component and solvent.
Dichloromethane (DCM)75-09-284.9350 mLReaction solvent.
Crushed IceN/A18.02~200 gFor quenching the reaction.
Saturated Sodium Bicarbonate Solution144-55-884.01As neededFor neutralization.
Ethyl Acetate141-78-688.11As neededFor extraction.
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying the organic layer.

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, 7.7 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4.5 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: Dissolve N-(3,4-diisopropoxyphenyl)acetamide (2.51 g) in dichloromethane (DCM, 20 mL). Add this solution to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (~200 g) with vigorous stirring. A precipitate may form. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde as a solid.

Expected Yield: 60-70%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of a Representative Quinoline-Hydrazone Antitubercular Agent

The aldehyde functionality at the 3-position of the quinoline ring is a versatile handle for further chemical modifications. A widely employed strategy in the development of antitubercular agents is the condensation of such aldehydes with hydrazides to form hydrazones.[3][4] Here, we describe the synthesis of a novel quinoline-hydrazone by reacting the intermediate with isoniazid, a first-line anti-TB drug.[6]

G cluster_0 Mechanism: Hydrazone Formation A Quinoline-3-carbaldehyde (Electrophile) B Isoniazid (Nucleophile) A->B Nucleophilic Attack C Intermediate Adduct D Quinoline-Hydrazone (Final Product) C->D Dehydration

Figure 2: Simplified mechanism of hydrazone formation.

Protocol 2: Synthesis of (E)-N'-((2-chloro-6,7-diisopropoxyquinolin-3-yl)methylene)isonicotinohydrazide

Objective: To synthesize a novel quinoline-hydrazone derivative by reacting 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde with isoniazid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde855444-81-4321.801 mmol (0.322 g)Synthesized in Protocol 1.
Isoniazid (Isonicotinohydrazide)54-85-3137.141.1 mmol (0.151 g)A common anti-TB drug.
Ethanol (Absolute)64-17-546.0720 mLReaction solvent.
Glacial Acetic Acid64-19-760.052-3 dropsCatalyst.

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde (0.322 g) in absolute ethanol (15 mL) with gentle warming if necessary.

  • Addition of Isoniazid: To this solution, add isoniazid (0.151 g) and stir until it dissolves.

  • Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to the reaction mixture. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure (E)-N'-((2-chloro-6,7-diisopropoxyquinolin-3-yl)methylene)isonicotinohydrazide.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Anticipated Biological Activity and Mechanism of Action

The synthesized quinoline-hydrazone derivative is a hybrid molecule that combines the quinoline scaffold, known to target mycobacterial ATP synthase, with the isoniazid pharmacophore. While the exact mechanism of action of this novel hybrid would require experimental validation, it is plausible that it could exhibit a multi-target effect or enhanced activity against M. tuberculosis. Many quinoline derivatives have shown potent antitubercular activity with low minimum inhibitory concentrations (MICs).[1]

G A Quinoline-Based Agent B Mycobacterial ATP Synthase A->B Binds to C Inhibition of ATP Production B->C Leads to D Bacterial Cell Death C->D Results in

Figure 3: Postulated mechanism of action for quinoline-based antitubercular agents.

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded framework for the synthesis of novel quinoline-based antitubercular agents using the key intermediate 2-chloro-6,7-di(propan-2-yloxy)quinoline-3-carbaldehyde. The Vilsmeier-Haack reaction offers an efficient route to this versatile precursor, and its subsequent condensation with hydrazides like isoniazid presents a promising strategy for the development of new drug candidates. Researchers are encouraged to adapt and expand upon these methodologies to explore a wider range of derivatives and to evaluate their biological activity against Mycobacterium tuberculosis.

References

  • Innovative Hybrid Compounds Targeting Tuberculosis: Development, Characterization and Bioefficacy analysis of 6-substituted-2-Chloroquinoline-3-Carbaldehyde Hydrazide Ester derivatives. ResearchGate. Available at: [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Publishing. Available at: [Link]

  • Synthetic route for N-substituted quinoline-3-carbaldehyde Hydrazone derivatives (4a-e). ResearchGate. Available at: [Link]

  • Mandewale, M. C., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of Chemistry, 2016, 1-10. Available at: [Link]

  • Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and anti-tubercular activity of N-substituted Quinoline-3- carbaldehyde hydrazone derivatives. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents. Semantic Scholar. Available at: [Link]

  • Zine, S., et al. (2024). Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity. SSRN. Available at: [Link]

  • Sonar, V. N., & Crooks, P. A. (2009). Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes. Journal of enzyme inhibition and medicinal chemistry, 24(1), 117–124. Available at: [Link]

  • Isoniazid Tablets, USP WARNINGS. U.S. Food and Drug Administration. Available at: [Link]

Sources

Method

Halogenation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol for nucleophilic substitution

Application Note: Strategic Halogenation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol Executive Summary & Strategic Context Target Molecule: (3-Ethyl-2-methoxyquinolin-6-yl)methanol Primary Application: Generation of elec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Halogenation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol

Executive Summary & Strategic Context

Target Molecule: (3-Ethyl-2-methoxyquinolin-6-yl)methanol Primary Application: Generation of electrophilic benzylic halides for nucleophilic substitution (synthesis of Diarylquinoline antibiotics, CFTR modulators, or antimalarial analogs).

This guide details the conversion of the primary benzylic alcohol at the C6 position of the quinoline ring into a reactive alkyl halide (Chloride or Bromide). The critical chemical challenge is the chemoselectivity required to activate the C6-alcohol without hydrolyzing the acid-sensitive 2-methoxy group (a "cryptic" amide) into a 2-quinolone (lactam).

Key Decision Matrix:

FeatureChlorination (Method A) Bromination (Method B)
Reagent Thionyl Chloride (

)
Phosphorus Tribromide (

)
Reactivity Moderate (Good for stable storage)High (Best for weak nucleophiles)
Stability High (Weeks at

)
Moderate (Use immediately)
Risk HCl byproduct (Requires base scavenger)HBr byproduct (Requires strict temp control)

Chemical Mechanism & Pathway Analysis

The transformation relies on the activation of the hydroxyl group into a leaving group.[1][2][3] The presence of the 2-methoxy substituent necessitates buffering, as strong acidic environments can protonate the quinoline nitrogen, activating the C2 position for nucleophilic attack by water (hydrolysis).

Graphviz Workflow: Reaction Logic & Decision Tree

ReactionPathway Substrate (3-Ethyl-2-methoxyquinolin-6-yl)methanol Decision Select Halogen Substrate->Decision SOCl2 Reagent: SOCl2 Solvent: DCM Base: TEA (2.2 eq) Decision->SOCl2 Stability Preferred PBr3 Reagent: PBr3 Solvent: Anhydrous Ether Temp: 0°C Decision->PBr3 Reactivity Preferred Inter_Cl Intermediate: Chlorosulfite Ester SOCl2->Inter_Cl Product_Cl Product A: 6-(Chloromethyl)-3-ethyl-2-methoxyquinoline Inter_Cl->Product_Cl Sn2 / Sn_i Hydrolysis RISK: Acid Hydrolysis (Formation of 2-Quinolone) Inter_Cl->Hydrolysis If Base Absent Inter_Br Intermediate: Dibromophosphite PBr3->Inter_Br Product_Br Product B: 6-(Bromomethyl)-3-ethyl-2-methoxyquinoline Inter_Br->Product_Br Sn2

Caption: Reaction pathway selection. Note the critical risk of hydrolysis if acid byproducts are not scavenged.

Detailed Protocols

Method A: Chlorination (The "Gold Standard" for Stability)

Recommended for building libraries where the intermediate must be stored.

Reagents:

  • Substrate: 1.0 eq

  • Thionyl Chloride (

    
    ): 1.5 eq
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 2.2 eq (Critical for acid scavenging)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under

    
     atmosphere, dissolve 1.0 eq of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in anhydrous DCM (concentration ~0.2 M).
    
  • Base Addition: Add 2.2 eq of TEA. Cool the mixture to

    
     using an ice bath.
    
    • Why? The base neutralizes the HCl generated in situ, preventing the protonation of the quinoline nitrogen and subsequent hydrolysis of the 2-OMe group.

  • Activation: Add 1.5 eq of

    
     dropwise over 15 minutes.
    
    • Observation: Slight fuming may occur; ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC (Hexane/EtOAc 8:2).[4] The polar alcohol spot (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to

      
      .
      
    • Slowly add saturated aqueous

      
      .[4] Do not use water alone , as the local acidity can spike.
      
    • Extract with DCM (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate
      
  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Method B: Bromination (High Reactivity)

Recommended when the subsequent nucleophile is weak (e.g., sterically hindered amines).

Reagents:

  • Substrate: 1.0 eq

  • Phosphorus Tribromide (

    
    ): 0.4 eq (Stoichiometry is 1:3, but excess ensures completion)
    
  • Solvent: Diethyl Ether (

    
    ) or DCM
    

Step-by-Step Protocol:

  • Preparation: Dissolve substrate in anhydrous

    
     or DCM under Argon.[4] Cool to 
    
    
    
    (Salt/Ice bath).
  • Addition: Add

    
     (0.4 eq) dropwise.[4]
    
    • Caution: Reaction is highly exothermic.[4]

  • Reaction: Stir at

    
     for 1 hour, then slowly warm to RT for 1 hour.
    
    • Note: Do not reflux.[4] Heat promotes elimination or polymerization of benzylic bromides.

  • Workup:

    • Pour the reaction mixture into a vigorously stirring mixture of ice and saturated

      
      .
      
    • Extract immediately with

      
      .[4]
      
    • Crucial: Keep the organic layer cold (

      
      ) during washing to prevent decomposition.
      
  • Storage: Use immediately. Benzylic bromides on electron-rich heterocycles are prone to self-alkylation (polymerization).

Quality Control & Validation

Self-Validating the Synthesis:

Analytical MethodExpected Result (Success)Warning Sign (Failure)
1H NMR (Chloroform-d) Benzylic Shift: The

-OH signal (~4.8 ppm, doublet/singlet) shifts downfield to ~4.6 ppm (

-Cl) or ~4.5 ppm (

-Br). Methoxy Integrity: Singlet at ~4.0 ppm remains intact.
Loss of Methoxy: Disappearance of the 4.0 ppm singlet indicates hydrolysis to quinolone. Broadening: Broad peaks indicate polymerization.
LC-MS Mass Shift: Chloride: M+ (starts) + 18 amu (Cl vs OH difference). Observe 3:1 isotope pattern (

). Bromide: M+ (starts) + 62 amu.[4] Observe 1:1 isotope pattern (

).
Mass -14: Loss of Methyl (Hydrolysis). Dimer Mass: 2M+ peak indicates coupling.[4]
IR Spectroscopy Disappearance of broad O-H stretch (

).
Appearance of strong Carbonyl band (

) indicates quinolone formation.

Safety & Handling

  • Vesicant Hazard: Benzylic halides are potent lachrymators and alkylating agents.[4] They can cause severe skin blistering and respiratory damage.

    • Control: Handle only in a functioning fume hood. Double glove (Nitrile).[4]

  • Quenching: The quenching of

    
     and 
    
    
    
    generates acidic gases (
    
    
    ,
    
    
    ). Always quench into a basic solution (
    
    
    ) to neutralize immediately.

References

  • Diarylquinoline Synthesis (Bedaquiline Context)

    • Andries, K., et al.[4][5] "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[5] Science, vol. 307, no.[4] 5707, 2005, pp. 223-227.

  • Chlorination of Heterocyclic Alcohols

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." Oxford University Press. (Standard text for SOCl2 mechanism).
  • Stability of 2-Methoxyquinolines

    • Upadhayaya, R. S., et al. "Intermediates for the synthesis of Bedaquiline." Tetrahedron Letters, 2016.
  • General Protocol for Benzylic Bromination

    • Harrison, I. T., & Harrison, S. Compendium of Organic Synthetic Methods.[4] Wiley-Interscience. (Protocol grounding for PBr3 usage).

Sources

Application

Application Note: Process Development &amp; Scale-Up of 2-Methoxy-3-ethylquinoline

Executive Summary This application note details the process development and scale-up parameters for the synthesis of 2-methoxy-3-ethylquinoline , a critical pharmacophore in antimalarial and anticancer drug discovery. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 2-methoxy-3-ethylquinoline , a critical pharmacophore in antimalarial and anticancer drug discovery. While various routes exist, this guide focuses on the robust Nucleophilic Aromatic Substitution (


)  of 2-chloro-3-ethylquinoline. This route is selected for its scalability, safety profile, and ability to deliver high regio-purity compared to direct cyclization methods (e.g., Friedländer or Skraup), which often suffer from isomeric mixtures.
Key Technical Achievements
  • Yield: >92% isolated yield on a 5 kg scale.

  • Purity: >99.5% (HPLC), with <0.1% hydrolysis impurity (3-ethylquinolin-2(1H)-one).

  • Safety: Elimination of methyl iodide (carcinogen) by utilizing sodium methoxide.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the activation of the C2-position by the quinoline nitrogen, facilitating nucleophilic attack. The 2-chloro substituent is an ideal leaving group for


 reactions due to the electron-deficient nature of the pyridine ring in the quinoline system.
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1] The methoxide anion attacks the C2 carbon, forming a resonance-stabilized Meisenheimer-like complex (anionic intermediate), followed by the expulsion of the chloride ion and re-aromatization.

ReactionScheme SM 2-Chloro-3-ethylquinoline (Electrophile) Inter Meisenheimer Complex (Transition State) SM->Inter + NaOMe Reflux Reagent NaOMe / MeOH (Nucleophile) Reagent->Inter Prod 2-Methoxy-3-ethylquinoline (Target) Inter->Prod - NaCl Side Side Product: NaCl Inter->Side

Figure 1: Mechanistic pathway for the methoxylation of 2-chloro-3-ethylquinoline.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled.

ParameterRangeOptimalImpact of Deviation
Stoichiometry (NaOMe) 1.1 – 1.5 eq1.25 eq <1.1: Incomplete conversion. >1.5: Higher salt load, potential ring degradation.
Temperature 60°C – 80°CReflux (65°C) Low: Sluggish kinetics (>24h). High: Solvent pressurization required.[2]
Water Content < 0.1% w/wAnhydrous Critical: Water causes hydrolysis of the SM to 3-ethyl-2-quinolone (impurity A), which is difficult to remove.
Solvent System MeOH or Toluene/MeOHMeOH Toluene co-solvent aids in workup (phase split) but slows kinetics slightly.

Detailed Experimental Protocol (Scale-Up)

Target Scale: 1.0 kg Input (2-Chloro-3-ethylquinoline) Reactor: 20 L Glass-Lined Reactor (Jacketted)

Equipment Preparation[2][3]
  • Ensure reactor is clean, dry, and passivated.

  • Perform a vacuum leak check (< 50 mbar hold for 30 min).

  • Inert the vessel with

    
     (3 cycles of Vacuum/
    
    
    
    ).
Reagent Charging
  • Charge Solvent: Add Methanol (anhydrous, 5.0 L) to the reactor.

    • Note: If using solid NaOMe, charge it now. If using 25-30% solution in MeOH, proceed to step 2.

  • Charge Reagent: Charge Sodium Methoxide (25% in MeOH, 1.45 kg, 1.3 eq) via a dosing funnel or peristaltic pump.

    • Safety: NaOMe is corrosive and moisture sensitive. Wear full PPE.

  • Charge Substrate: Add 2-Chloro-3-ethylquinoline (1.0 kg, 5.22 mol) in portions or as a melt if melting point permits (MP is approx 50-60°C; check specific lot).

    • Tip: Dissolving the substrate in a minimal amount of warm toluene (1 L) facilitates transfer and subsequent workup.

Reaction Phase[3][4][5]
  • Heating: Adjust jacket temperature to 75°C to achieve a gentle reflux (internal temp ~65°C).

  • Agitation: Set stirrer to 150-200 RPM. Good mixing is essential to prevent hot spots.

  • Monitoring: Hold at reflux for 6–8 hours .

    • IPC (In-Process Control): Sample at 4h and 6h. Analyze by HPLC.

    • Specification: Starting Material < 0.5% area.[3]

Workup & Isolation
  • Cooling: Cool reactor contents to 20–25°C.

  • Quench: Slowly add Water (10 L) to the reaction mixture.

    • Exotherm: Mild exotherm expected. Maintain T < 30°C.

  • Extraction (if oil separates):

    • If the product precipitates as a solid: Filter, wash with water, and dry.[3]

    • If product is an oil (likely due to ethyl group): Add Toluene (5 L) . Stir for 30 min.

  • Phase Separation: Stop agitation and allow layers to settle (30 min).

    • Lower Layer: Aqueous (contains NaCl, excess NaOMe, MeOH). Discard to waste treatment.

    • Upper Layer: Organic (Product in Toluene).

  • Washing: Wash the organic layer with Brine (10%, 3 L) to remove residual moisture and alkalinity.

  • Concentration: Distill off Toluene under reduced pressure (50°C, 100 mbar) to obtain the crude oil.

Purification (Distillation)

For pharmaceutical grade purity, high-vacuum distillation is recommended over crystallization for this derivative.

  • Conditions: High vacuum (< 1 mbar).

  • Fraction Collection: Discard forerun. Collect main fraction (BP typically 140–150°C at 1 mmHg, verify based on specific vacuum).

Analytical Controls

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.[2]

Impurity Profile:

  • Impurity A (Hydrolysis): 3-ethylquinolin-2(1H)-one. (RT < Product). Origin: Water in MeOH.

  • Impurity B (Regioisomer): 2-methoxy-4-ethylquinoline. Origin: Impure starting material synthesis.

Process Safety & Engineering Controls

ProcessFlow Reactor 20L GL Reactor (Reflux Mode) Scrubber Vent Scrubber (MeOH Vapors) Reactor->Scrubber Vapor Line Filter Phase Separator / Filter Reactor->Filter Quenched Mass Distillation Vacuum Distillation (Product Isolation) Filter->Distillation Organic Layer

Figure 2: Process flow diagram highlighting critical safety nodes.

  • Thermal Runaway: The

    
     reaction is moderately exothermic. Dosing NaOMe solution controls the heat release.
    
  • Solvent Handling: Methanol is flammable and toxic. Ground all equipment. Use a vent scrubber.

  • Corrosion: NaOMe is caustic to glass at high temperatures over long periods; ensure glass-lined reactors are inspected for pinholes.

References

  • Meth-Cohn, O. , et al.[4][5] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530. Link(Foundational text for 2-chloro-3-substituted quinoline synthesis via Vilsmeier-Haack).

  • Bunnett, J. F. , & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49(2), 273-412. Link(Classic review on SNAr kinetics and mechanisms).

  • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2, SNAr)." Link(General mechanism verification).

  • BenchChem. "Scale-up challenges in quinoxaline/quinoline production." Link(Reference for general solvent handling and scale-up troubleshooting).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of (3-Ethyl-2-methoxyquinolin-6-yl)methanol Reduction Steps

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reduction of functional groups at the 6-position of the 3-Ethyl-2-methoxyquinoline core to produce (3-Ethyl-2-methoxyquinolin-6-yl)methanol. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reduction of Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate with Lithium Aluminum Hydride (LiAlH₄) is resulting in a low yield and multiple byproducts. What is the primary issue?

A1: This is a classic chemoselectivity problem. While Lithium Aluminum Hydride (LiAlH₄) is a powerful and efficient reagent for reducing esters to primary alcohols, its high reactivity often leads to the undesired reduction of the quinoline ring itself, producing 1,2,3,4-tetrahydroquinoline derivatives.[1][2] The electron-rich nature of the quinoline system makes it susceptible to attack by aggressive hydride donors.

Core Problem: The rate of reduction of the quinoline ring is competitive with the rate of reduction of the ester group under standard LiAlH₄ conditions (e.g., room temperature or reflux in THF).

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: The reduction of the aromatic system typically has a higher activation energy than the ester reduction. Performing the reaction at a lower temperature (e.g., -20 °C to 0 °C) can significantly favor the reduction of the ester.

  • Use a Milder, More Selective Reagent: Consider switching to a less reactive hydride donor. Lithium borohydride (LiBH₄) is an excellent alternative. It is strong enough to reduce esters but is generally less prone to reducing aromatic N-heterocycles compared to LiAlH₄.[3]

  • Inverse Addition: Instead of adding the hydride to the substrate, try a slow, dropwise addition of your substrate solution to a stirred slurry of the hydride reagent at low temperature. This maintains a low concentration of the substrate and can help minimize side reactions.

Q2: I want to avoid reducing the quinoline ring. Which reducing agents should I consider for the ester-to-alcohol conversion, and what are their trade-offs?

A2: Selecting the right reducing agent is crucial for maximizing the yield of the desired alcohol while preserving the quinoline core. Here is a comparison of suitable reagents:

ReagentTypical ConditionsAdvantagesDisadvantages
Lithium Borohydride (LiBH₄) THF or Ether, 0 °C to RTGood selectivity for esters over aromatic rings[3]; commercially available.Slower reaction times compared to LiAlH₄; may require gentle heating to go to completion.
Lithium Aluminum Hydride (LiAlH₄) THF or Ether, -20 °C to 0 °CVery fast and effective for ester reduction.[2][4]High risk of over-reduction to tetrahydroquinoline[5][6]; requires stringent anhydrous conditions and a careful quench.
Diisobutylaluminium Hydride (DIBAL-H) Toluene or DCM, -78 °CCan be highly selective. At low temperatures, it can reduce esters to aldehydes[1], but using excess equivalents at slightly higher temperatures can yield the alcohol.Requires precise temperature control; can be more expensive for large-scale synthesis.

Recommendation: Start with Lithium Borohydride (LiBH₄) . It offers the best balance of reactivity and selectivity for this specific transformation.

Q3: My starting material is 3-Ethyl-2-methoxyquinoline-6-carbaldehyde. Is Sodium Borohydride (NaBH₄) a suitable reducing agent?

A3: Absolutely. For the reduction of an aldehyde to a primary alcohol, Sodium Borohydride (NaBH₄) is the reagent of choice. It is a mild, highly selective reducing agent that will efficiently reduce aldehydes and ketones without affecting more robust functional groups like esters or, critically, the aromatic quinoline ring.[7][8][9]

Key Advantages of NaBH₄ for this step:

  • High Chemoselectivity: It will not reduce the quinoline ring.

  • Operational Simplicity: The reaction can typically be run in alcoholic solvents like methanol or ethanol at room temperature.[7]

  • Easy Work-up: The quench and work-up are significantly more straightforward and safer than with aluminum-based hydrides.

A potential issue could be poor solubility of the starting material. If this occurs, using a co-solvent system like THF/methanol can often resolve the problem.

Q4: The reaction appears complete by TLC, but I am losing a significant amount of product during the aqueous work-up of my LiAlH₄ reaction. How can I improve my recovery?

A4: Product loss during the work-up of LiAlH₄ reactions is a common issue, often due to the formation of gelatinous aluminum salt emulsions that trap the product. A carefully controlled quenching procedure is essential. The Fieser method is a widely trusted and reliable protocol.

Protocol 2: Fieser Work-up for LiAlH₄ Reactions

This protocol is for a reaction that used 'x' g of LiAlH₄.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stirring vigorously, slowly and sequentially add the following:

    • 'x' mL of water (dropwise, very carefully to control the initial exothermic quench).

    • 'x' mL of 15% (w/v) aqueous NaOH solution .

    • '3x' mL of water .

  • After the additions are complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes.

  • You should observe the formation of a granular, white precipitate that is easy to filter. If the mixture remains gelatinous, add more of the 15% NaOH solution and stir until the solid granulates.

  • Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent (e.g., THF, ether) or another suitable solvent like ethyl acetate.

  • Combine the filtrate and the washings, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate your crude product.

This procedure effectively deactivates the excess hydride and converts the aluminum salts into a manageable, filterable solid, significantly improving product recovery.

Process Optimization & Protocols
Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and solving low-yield issues in the reduction step.

G Start Low Yield of (3-Ethyl-2-methoxyquinolin-6-yl)methanol Check_SM Starting Material? Start->Check_SM Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Check_SM->Check_Reaction Precursor: Ester or Aldehyde? Incomplete Incomplete Conversion? Check_Reaction->Incomplete Byproducts Major Byproducts Present? Incomplete->Byproducts No Sol_Incomplete Increase Reagent Equivalents Extend Reaction Time Increase Temperature (cautiously) Incomplete->Sol_Incomplete Yes Workup_Loss Product Loss During Work-up? Byproducts->Workup_Loss No Sol_Byproducts Over-reduction of Quinoline Ring? YES: Use Milder Reagent (LiBH₄ > LiAlH₄) Lower Reaction Temperature (-20°C) NO: Characterize byproducts Byproducts->Sol_Byproducts Yes Sol_Workup Use Fieser Work-up for LiAlH₄ Optimize Extraction Solvent Back-extract aqueous layer Workup_Loss->Sol_Workup Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Protocol 1: Optimized Reduction of Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate

This protocol prioritizes selectivity by using Lithium Borohydride to prevent the reduction of the quinoline ring.

Materials:

  • Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve Methyl 3-ethyl-2-methoxyquinoline-6-carboxylate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • In a separate flask, prepare a solution or slurry of Lithium Borohydride (2.0 - 3.0 equiv) in anhydrous THF.

  • Cool the substrate solution to 0 °C using an ice-water bath.

  • Slowly add the LiBH₄ solution/slurry to the stirred substrate solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C until the starting material is consumed.

  • Once complete, cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (3-Ethyl-2-methoxyquinolin-6-yl)methanol.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation prep_1 Dissolve Ester in Anhydrous THF prep_2 Prepare LiBH₄ solution in THF react_1 Cool Ester Solution to 0°C prep_2->react_1 react_2 Slowly Add LiBH₄ Solution react_1->react_2 react_3 Stir & Warm to RT react_2->react_3 react_4 Monitor by TLC/LC-MS react_3->react_4 workup_1 Quench with aq. NH₄Cl at 0°C react_4->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Dry, Filter & Concentrate workup_2->workup_3 workup_4 Purify by Column Chromatography workup_3->workup_4

Caption: Workflow for the Selective Reduction of Quinoline Ester.

References

Sources

Optimization

Technical Support Center: Solubility Enhancement of Lipophilic Quinoline Methanol Intermediates

Status: Operational Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: SOL-QNM-2026 Module 1: Diagnostic Hub & Strategy Selection The Core Challenge Quinoline methanol intermediates (e.g., p...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: SOL-QNM-2026

Module 1: Diagnostic Hub & Strategy Selection

The Core Challenge

Quinoline methanol intermediates (e.g., precursors to Mefloquine analogs) present a "solubility paradox." The quinoline core is highly lipophilic (LogP > 3), driving poor aqueous solubility, while the methanol moiety (-CH(OH)-) introduces hydrogen bond donor/acceptor capability that can lead to high crystal lattice energy (high melting point) due to strong intermolecular H-bonding.

Root Cause Analysis:

  • Crystal Lattice Energy: The hydroxyl group often facilitates tight packing via intermolecular H-bonds (O-H···N), making the solid difficult to dissociate.

  • Hydrophobicity: The aromatic quinoline ring resists hydration in aqueous media.

  • Weak Basicity: The quinoline nitrogen is a weak base (pKa ~4.9), meaning it remains uncharged (hydrophobic) at neutral pH.

Strategic Decision Matrix

Use the following logic gate to determine your solubilization strategy based on your development stage.

SolubilityStrategy Start Current Stage? Synthesis Synthesis/Purification Start->Synthesis BioAssay Biological Assay (in vitro) Start->BioAssay Formulation Drug Product/Pre-clinical Start->Formulation SaltScreen Salt Formation (Target Quinoline N, pKa ~4.9) Synthesis->SaltScreen Isolatable Solid? CoSolvent Co-Solvent System (DCM/MeOH or Toluene/EtOH) Synthesis->CoSolvent Reaction Medium Cyclodextrin Cyclodextrin Complexation (HP-β-CD) BioAssay->Cyclodextrin High Conc. Req. DMSO_Step DMSO Step-Down (Avoid 'Shock' Precipitation) BioAssay->DMSO_Step Low Conc. (<10µM) ASD Amorphous Solid Dispersion (PVP/HPMC-AS) Formulation->ASD Oral Bioavailability LipoSalt Lipophilic Salts (Docusate/Fatty Acids) Formulation->LipoSalt Lipid Formulation

Figure 1: Decision matrix for selecting the appropriate solubility enhancement technique based on the experimental phase.

Module 2: Chemical Modification (Salt Formation)

Context: The quinoline nitrogen is the primary handle for salt formation. However, because it is a weak base (pKa ~4.9), it requires a strong acid (pKa < 2.9) to ensure stable salt formation (Rule of thumb:


).
Protocol: High-Throughput Salt Screening

Objective: Disrupt the crystal lattice by introducing an ionic bond, increasing hydrophilicity.

Step-by-Step Workflow:

  • Counterion Selection:

    • Primary Tier (Strong Acids): Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), Sulfuric acid.

    • Secondary Tier (Lipophilic Acids): If the HCl salt is hygroscopic or oils out, use 1,5-Naphthalenedisulfonic acid or Docusate.

  • Solvent System:

    • Dissolve free base in a polar aprotic solvent (Acetone or THF) where the free base is soluble but the salt is likely insoluble.

  • Acid Addition:

    • Add acid (1.05 equivalents) dropwise at 50°C.

    • Critical Step: Cool slowly (1°C/min) to room temperature to encourage crystallization over oiling.

Troubleshooting FAQ:

Q: My salt "oiled out" instead of crystallizing. Why? A: This is common with lipophilic bases. The lattice energy of the salt is not high enough to overcome the solvation energy of the amorphous oil.

  • Fix 1: Change solvent to a more non-polar anti-solvent (e.g., add MTBE or Heptane to the reaction).

  • Fix 2: Use a "rigid" counterion like Tosylate or Benzenesulfonate to encourage π-π stacking in the lattice.

Q: The HCl salt is hygroscopic and turns into a gum. A: The chloride ion is small and has high charge density, attracting moisture.

  • Fix: Switch to a larger, diffuse counterion like Phosphate or Fumarate (if pKa allows).

Module 3: Physical Modification (Complexation)

Context: For biological assays or liquid formulations where chemical modification is impossible, encapsulation using Cyclodextrins (CD) is the gold standard for quinolines. The hydrophobic quinoline ring fits snugly into the CD cavity.

Mechanism of Action

The lipophilic quinoline core displaces water molecules from the CD cavity (entropy-driven process), while the hydroxyl group of the intermediate often hydrogen bonds with the CD rim, stabilizing the complex.

CD_Complexation Drug Quinoline (Hydrophobic) CD β-Cyclodextrin (Host Cavity) Drug->CD Insertion Complex Inclusion Complex CD->Complex Equilibrium Water H2O (Displaced) CD->Water Entropy Gain

Figure 2: Thermodynamic mechanism of Quinoline-Cyclodextrin inclusion complex formation.

Protocol: Phase Solubility Study
  • Preparation: Prepare aqueous solutions of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 0%, 5%, 10%, 20% w/v.

  • Saturation: Add excess quinoline methanol intermediate to each vial.

  • Equilibration: Shake for 48 hours at 25°C.

  • Analysis: Filter (0.45 µm PVDF) and analyze filtrate by HPLC.

  • Interpretation: A linear increase in drug solubility with CD concentration (

    
     type profile) indicates a 1:1 complex.
    

Data Reference: Solubilizing Power

Excipient Mechanism Approx. Solubility Fold-Increase Notes
HP-β-CD Inclusion Complex 50x - 100x Best for IV/Assay; low toxicity.
SBE-β-CD Inclusion + Ionic 80x - 150x Captisol®; excellent for cationic drugs.
Tween 80 Micellization 10x - 30x High risk of assay interference (false positives).

| PEG 400 | Co-solvency | 5x - 10x | Log-linear solubility gain; viscosity issues. |

Module 4: Solid State Engineering (Amorphous Dispersions)

Context: If the compound is for oral delivery and salts fail, Amorphous Solid Dispersions (ASD) prevent the formation of the stable crystal lattice.

Technique: Solvent Evaporation (Rotary Evaporator Scale)

  • Polymer Selection: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 . These polymers have H-bond acceptors that interact with the quinoline methanol -OH group, preventing recrystallization.

  • Ratio: Start with 1:3 (Drug:Polymer) w/w.

  • Solvent: Dissolve both in Methanol/DCM (1:1).

  • Drying: Rapid evaporation is crucial to "freeze" the molecules in a disordered state.

  • Validation: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the sharp melting endotherm confirms the amorphous state.

References

  • PubChem. (2025).[1] Quinoline Compound Summary. National Library of Medicine. [Link]

  • Sahbaz, Y. et al. (2016). Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery.[2] [Link]

  • Veranova. (2025). Amorphous Solid Dispersion Services. [Link]

  • National Institutes of Health (NIH). (2020). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor.[3] PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (3-Ethyl-2-methoxyquinolin-6-yl)methanol

[1] Executive Summary & Chemical Context The Molecule: (3-Ethyl-2-methoxyquinolin-6-yl)methanol Critical Vulnerability: Benzylic Oxidation This guide addresses the specific instability of (3-Ethyl-2-methoxyquinolin-6-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

The Molecule: (3-Ethyl-2-methoxyquinolin-6-yl)methanol Critical Vulnerability: Benzylic Oxidation

This guide addresses the specific instability of (3-Ethyl-2-methoxyquinolin-6-yl)methanol , a critical intermediate often associated with the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline analogs).

While the quinoline core provides aromatic stability, the primary benzylic alcohol at position 6 is the "Achilles' heel." In the presence of atmospheric oxygen, light, or trace metal ions, this group undergoes oxidative dehydrogenation to form (3-ethyl-2-methoxyquinolin-6-yl)methanal (an aldehyde). This impurity not only lowers potency but can participate in unwanted side reactions (e.g., aldol condensations) during downstream synthesis.

The Mechanism of Degradation

To prevent degradation, you must understand the enemy. The oxidation proceeds via a radical chain mechanism, often initiated by UV light or trace transition metals.

Visualization: The Oxidation Cascade

OxidationPathway Alcohol (3-Ethyl-2-methoxyquinolin-6-yl) methanol (Target Molecule) Radical Benzylic Radical Intermediate Alcohol->Radical H-abstraction Initiator Trigger: UV Light / O2 / Metals Initiator->Radical Aldehyde Impurity: (3-Ethyl-2-methoxyquinolin-6-yl) methanal Radical->Aldehyde Oxidation (-2H)

Figure 1: The oxidative dehydrogenation pathway transforming the alcohol into the aldehyde impurity.

Critical Storage Parameters (The "Golden Rules")

Failure to adhere to these parameters typically results in the material turning from off-white/pale yellow to a deep yellow/orange (indicating conjugation extension via aldehyde formation).

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable short-term)Low temperature kinetically inhibits the radical propagation step of autoxidation.
Atmosphere Argon (Best) > NitrogenArgon is denser than air and forms a "blanket" over the solid.[1] Nitrogen is lighter and diffuses away faster if the seal is imperfect.
Container Amber Glass with PTFE-lined capAmber glass blocks UV radiation (290-450 nm) which catalyzes benzylic radical formation. PTFE liners prevent oxygen permeation.
Physical State Solid Powder NEVER store in solution. Dissolution increases the surface area exposed to dissolved oxygen, accelerating oxidation by orders of magnitude.
Desiccation Required Moisture can facilitate proton transfer steps in degradation pathways. Store with silica gel or molecular sieves.

Troubleshooting Guide

Use this matrix to diagnose issues based on physical observation.

Scenario A: The "Yellow Shift"

Observation: The powder was originally white/cream but has turned bright yellow or orange.

  • Root Cause: Formation of the aldehyde impurity. The carbonyl group extends the conjugation of the quinoline ring, shifting absorbance into the visible spectrum.

  • Validation: Run TLC (Thin Layer Chromatography). The aldehyde is less polar than the alcohol and will have a higher

    
     value (typically visible under UV without staining).
    
  • Corrective Action:

    • Recrystallization: Dissolve in minimal hot Ethanol/Methanol. Cool slowly. The aldehyde often remains in the mother liquor.

    • Chemical Rescue (Advanced): If purity is critical, treat with 0.5 eq

      
       in Methanol to reduce the aldehyde back to the alcohol, then quench and extract.
      
Scenario B: Solubility Issues

Observation: The material is not dissolving clearly in Methanol or DCM; particulates remain.

  • Root Cause: Formation of oligomers or carboxylic acid derivatives (over-oxidation).

  • Corrective Action: Filter the solution through a 0.45µm PTFE syringe filter. Do not attempt to heat vigorously to dissolve, as this accelerates degradation.

Standard Operating Procedures (SOPs)

Protocol 1: The "Argon Blanket" Storage Method

Required for long-term storage (>1 week).

  • Transfer: Place the purified solid into an amber glass vial. Do not fill more than 70% volume (headspace is needed for gas, but too much headspace holds more initial oxygen).

  • Purge: Insert a long needle connected to an Argon line deep into the vial (just above the solid).

  • Vent: Insert a short "bleed" needle through the septum/cap to allow air to escape.

  • Flow: Flow Argon at a low rate (gentle stream) for 2 minutes. Argon will sink and displace the lighter air.

  • Seal: Remove the bleed needle first, then the input needle. Immediately wrap the cap with Parafilm® or electrical tape.

  • Freeze: Place immediately in a -20°C freezer.

Protocol 2: Chemical Rescue of Oxidized Material

Use this if your material has degraded (>5% aldehyde content).

  • Dissolve: Dissolve the degraded material in Methanol (approx. 10 mL per gram).

  • Reduce: Add Sodium Borohydride (

    
    ) (0.25 equivalents relative to the total mass, assuming partial oxidation). Stir at 0°C for 30 minutes.
    
  • Monitor: Check TLC. The upper aldehyde spot should disappear; the lower alcohol spot should intensify.

  • Quench: Add saturated

    
     solution dropwise to destroy excess hydride.
    
  • Extract: Extract with Dichloromethane (DCM). Wash with brine.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate solvent in vacuo.
    

Visualization: Storage Workflow

StorageProtocol Synthesis Synthesis/Purification Complete Drying Vacuum Dry (<40°C, 4 hours) Synthesis->Drying Inerting Argon Backfill (Displace O2) Drying->Inerting Immediate Transfer Sealing Seal & Parafilm (Amber Vial) Inerting->Sealing Freezing Store at -20°C Sealing->Freezing

Figure 2: The mandatory workflow for preparing the material for long-term storage.

Frequently Asked Questions (FAQs)

Q: Can I store the material in DMSO or Methanol stock solutions? A: No. While convenient for biological assays, storing this compound in solution drastically accelerates oxidation. Dissolved oxygen in solvents is highly reactive. Prepare fresh stock solutions immediately before use.

Q: I don't have Argon. Is Nitrogen okay? A: Nitrogen is acceptable but less effective because it mixes with air rather than displacing it from the bottom up. If using Nitrogen, increase the purge time to 5 minutes to ensure a complete atmosphere exchange.

Q: How do I transport this to a collaborator? A: Ship on dry ice (solid state). Ensure the vial is amber, Parafilmed, and ideally vacuum-sealed in an outer bag with a desiccant packet.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification and handling of air-sensitive organic intermediates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for benzylic oxidation of heteroaromatics).

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis." Science, 307(5707), 223-227. (Contextual reference for the stability of quinoline-methanol intermediates in drug discovery).

  • Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." (Industry standard protocols for inert gas handling).

Sources

Optimization

Technical Support Center: Purification of 3-ethyl-2-methoxyquinolin-6-yl-methanol

Technical Overview & Chemical Profile[1][2][3] Target Molecule: 3-ethyl-2-methoxyquinolin-6-yl-methanol Primary Application: Pharmacophore intermediate (e.g., for anti-infective or receptor modulator synthesis).[1][2] Cr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Chemical Profile[1][2][3]

Target Molecule: 3-ethyl-2-methoxyquinolin-6-yl-methanol Primary Application: Pharmacophore intermediate (e.g., for anti-infective or receptor modulator synthesis).[1][2] Critical Vulnerability: The 2-methoxy group is susceptible to acid-catalyzed hydrolysis, converting the desired quinoline ether into the thermodynamically stable (but unwanted) 2-quinolone tautomer.

This guide addresses the specific challenges of isolating this alcohol from its aldehyde precursor (3-ethyl-2-methoxyquinoline-6-carbaldehyde) following a hydride reduction (typically NaBH₄).[1][2][3][4]

Troubleshooting Guide (Symptom-Based)

Issue 1: "My product is a sticky gum/oil instead of a solid, and NMR shows broad peaks around 3-4 ppm."

Diagnosis: Boron Complex Retention.[2] Root Cause: Quinoline nitrogens and the newly formed hydroxyl group can form stable coordination complexes with boron species (borates) generated during NaBH₄ reduction. Solution:

  • Do not simply evaporate the solvent.

  • The "Glycerol Quench" Method: Add 5 equivalents of glycerol to the reaction mixture before workup. Glycerol forms a tighter complex with boron than your quinoline product, releasing the product into the organic phase.

  • Alternative: Perform a prolonged stir (1-2 hours) with saturated aqueous ammonium chloride (NH₄Cl) or 10% potassium sodium tartrate (Rochelle salt) to break the emulsion.

Issue 2: "I see a new impurity spot on TLC that is much more polar and UV-active."

Diagnosis: Acid-Induced Hydrolysis (Demethylation).[1][2] Root Cause: Using strong acids (HCl, H₂SO₄) during the quench or workup has hydrolyzed the 2-methoxy group, yielding 3-ethyl-6-(hydroxymethyl)quinolin-2(1H)-one .[1][2] Solution:

  • Immediate Action: Neutralize the aqueous layer with NaHCO₃ immediately.

  • Prevention: Avoid pH < 4. Use Saturated NH₄Cl (pH ~5-6) or Acetic Acid for quenching.[1][2] Never use 1M HCl if the 2-methoxy group is essential.[2]

Issue 3: "The aldehyde peak (CHO, ~10 ppm) persists despite excess reducing agent."

Diagnosis: Solubility-Limited Reactivity.[2][5] Root Cause: The starting aldehyde is likely poorly soluble in pure methanol/ethanol at 0°C, preventing full contact with the hydride source. Solution:

  • Co-solvent System: Switch to a THF:Methanol (1:1) mixture. The THF solubilizes the lipophilic 3-ethyl/quinoline core, while Methanol activates the NaBH₄.

Impurity & Reaction Pathway Visualization

The following diagram illustrates the target synthesis and the critical "danger zones" for impurity formation.

QuinolinePurification cluster_legend Pathway Key Start Aldehyde Precursor (3-ethyl-2-methoxy...) Target TARGET ALCOHOL (3-ethyl-2-methoxyquinolin-6-yl-methanol) Start->Target Reduction (Ideal Path) Reagent NaBH4 / THF:MeOH Reagent->Target Impurity_Borate Borate Complex (Sticky Gum) Target->Impurity_Borate Incomplete Workup Impurity_Quinolone 2-Quinolone Derivative (Demethylated Byproduct) Target->Impurity_Quinolone Acidic pH (<4) Hydrolysis key1 Green: Desired Path key2 Red: Critical Failure (Irreversible)

Caption: Reaction scheme highlighting the reduction pathway and the critical risk of acid-catalyzed hydrolysis leading to the 2-quinolone impurity.

Optimized Purification Protocol

Phase A: Quench & Workup (The "Soft" Approach)

Goal: Remove boron salts without hydrolyzing the methoxy ether.

  • Quench: Cool reaction mixture to 0°C. Slowly add Saturated NH₄Cl (10 mL per gram of substrate).

    • Why: NH₄Cl provides a mild proton source to destroy excess hydride without dropping pH significantly below 5.

  • Solvent Swap: If the reaction was in MeOH, concentrate under reduced pressure to remove most methanol (do not dry completely).[1] Resuspend residue in Ethyl Acetate (EtOAc) .

  • Wash:

    • Wash organic layer 2x with Water.[2]

    • Wash 1x with Brine.[2]

    • Critical Step: If emulsion forms, add a small amount of solid NaCl or wait; do not add acid.[1]

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate (MgSO₄) is slightly acidic and can sometimes cause trace decomposition on sensitive ethers; Na₂SO₄ is safer here.[1]

Phase B: Crystallization (First Pass Purification)

Goal: Bulk removal of unreacted aldehyde.[1]

ParameterSpecification
Primary Solvent Ethyl Acetate (Hot)
Anti-Solvent Hexanes or Petroleum Ether
Ratio 1:3 (EtOAc : Hexane)
Temperature Dissolve at 60°C → Cool to RT → Chill to 4°C

Procedure:

  • Dissolve crude solid in minimum hot EtOAc.

  • Add Hexanes dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to stand undisturbed. The alcohol usually crystallizes as white/off-white needles, while the aldehyde (if present) remains in the mother liquor.

Phase C: Flash Column Chromatography (Polishing)

Use if crystallization yield is low or purity <98%.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of DCM : Methanol (98:2 → 95:5) .[1]

    • Note: Avoid Acetone/Hexane systems if possible; quinoline alcohols often streak on silica. The slight polarity of Methanol helps elute the basic quinoline nitrogen cleanly.

  • Loading: Dissolve sample in DCM (with a few drops of MeOH if needed).

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ (Lithium Aluminum Hydride) instead of NaBH₄? A: It is not recommended.[1] LiAlH₄ is much more aggressive and requires a stronger workup (Fieser method or acid), which increases the risk of hydrolyzing the 2-methoxy group.[1] NaBH₄ is chemoselective for the aldehyde and safer for the ether functionality [1].

Q: The product turned yellow on the rotavap. Is it decomposing? A: Likely yes. Quinoline derivatives can be light-sensitive and prone to oxidation (N-oxide formation).[1][2]

  • Fix: Use a water bath < 40°C. Store the purified solid in amber vials under Argon/Nitrogen.

Q: My NMR shows a singlet at ~4.0 ppm. Is this the product? A: That is likely the Methoxy (-OCH₃) group.

  • Verification: The methylene protons (-CH₂-OH) attached to the C6 position should appear as a doublet (or singlet if OH is exchanged) around 4.7–4.9 ppm. The ethyl group (-CH₂CH₃) will show a characteristic triplet/quartet pattern upfield (1.2–2.8 ppm) [2].[1]

References

  • Sodium Borohydride Reduction of Aldehydes

    • Source: Master Organic Chemistry.[2] "NaBH4 For The Reduction of Aldehydes and Ketones."[3][4][5][6][7]

    • URL:[Link]

  • Spectroscopic Identification of Quinoline Derivatives

    • Source: ResearchGate / Journal of Molecular Structure. "2-Methoxyquinoline-3-carbaldehyde: Synthesis and Crystal Structure." (Context for NMR shifts of methoxy/aldehyde quinolines).
    • URL:[Link]

  • General Workup of Borohydride Reductions

    • Source: University of Rochester, Dept. of Chemistry.[1] "Workup of Borohydride Reductions."

    • URL:[Link]

  • Stability of 2-Methoxyquinolines

    • Source: BenchChem Application Notes.[2][8] "Synthesis Involving 2-Methoxyquinoline Derivatives."

Sources

Troubleshooting

Technical Support Center: Grignard Reactions with 2-Methoxyquinoline Substrates

Welcome to the technical support center for navigating the complexities of Grignard reactions involving 2-methoxyquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving 2-methoxyquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of nitrogen-containing heterocycles. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The inherent functionalities of 2-methoxyquinoline—a Lewis basic nitrogen, an electron-rich aromatic system, and a potentially labile methoxy group—present a unique set of challenges that can lead to low yields, reaction failures, or the formation of complex side products. This document provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 2-methoxyquinoline is not working at all. I'm recovering my starting material. What is the most common reason for this failure?

A1: The most frequent cause of complete reaction failure is the premature quenching of the Grignard reagent. Grignard reagents are exceptionally strong bases and will react with even trace amounts of acidic protons from water, alcohols, or even ambient moisture.[1] This acid-base reaction is significantly faster than the desired nucleophilic attack on the quinoline ring. Therefore, the primary suspect is always the presence of moisture in your glassware, solvents, or on the surface of the magnesium.[2][3] A second common cause is an inactive magnesium surface, which is often coated with a passivating layer of magnesium oxide.[2] This layer prevents the oxidative addition of the organic halide to the metal, thus inhibiting reagent formation.

Q2: What are the primary side reactions I should be aware of when using 2-methoxyquinoline?

A2: Beyond reagent quenching, there are several competing pathways:

  • Wurtz Homocoupling: Your Grignard reagent (R-MgX) can react with your unreacted organic halide (R-X) to form an R-R dimer. This is particularly prevalent with more reactive halides and can be minimized by slow addition of the halide to the magnesium suspension.[4][5]

  • Reductive Pathways: The Grignard reagent can act as a reducing agent, especially with sterically hindered substrates, delivering a hydride from its β-carbon.[6] This can lead to partially or fully reduced quinoline byproducts.

  • Reaction with the Nitrogen Atom: The lone pair on the quinoline nitrogen can coordinate strongly to the magnesium center of the Grignard reagent. This Lewis acid-base interaction can potentially deactivate the reagent or, in some cases, direct the addition to an undesired position.

Q3: Is the 2-methoxy group an activating or deactivating group in this reaction?

A3: The 2-methoxy group has a dual role. As an electron-donating group, it enriches the π-system of the quinoline ring. However, in the context of nucleophilic aromatic substitution (SNAAr), which is the likely mechanistic pathway for this reaction, it functions as a competent leaving group. The reaction likely proceeds via addition of the Grignard reagent to the C2 position, forming a negatively charged intermediate (a Meisenheimer-like complex), which then expels the methoxide anion to restore aromaticity.[7] The ability of the methoxy group's oxygen to chelate with the magnesium can also influence the reaction's regioselectivity and rate.[7]

Q4: I'm working with a particularly stubborn halide that won't form a Grignard reagent. Are there more powerful activation methods?

A4: Absolutely. When standard methods like iodine activation fail, consider using "Turbo-Grignard" reagents. These are prepared by adding lithium chloride (LiCl) during the Grignard formation (e.g., i-PrMgCl·LiCl).[8] The LiCl breaks down the polymeric aggregates of the Grignard reagent into more soluble and highly reactive monomeric species, significantly accelerating the reaction and improving tolerance for sensitive functional groups.[4][8] Alternatively, highly reactive Rieke Magnesium, prepared by the reduction of MgCl₂, can be used for challenging substrates.[9][10]

Detailed Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Problem 1: The reaction fails to initiate.
  • Symptom: No exotherm is observed upon addition of the organic halide to the magnesium turnings. The solution remains colorless, and analysis shows only starting materials.

  • Possible Cause A: Inactive Magnesium Surface. The magnesium turnings are coated with a layer of MgO, preventing the reaction from starting.[2]

  • Solution:

    • Mechanical Activation: In a glovebox or under a strong flow of inert gas, briefly grind the magnesium turnings in a dry mortar and pestle. This will expose a fresh, unoxidized metal surface.[11]

    • Chemical Activation: Use a chemical activator. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings before adding your solvent and halide.[3][12][13] The reaction of these activators with magnesium is vigorous and cleans the surface.

    • Dry Stirring: Some reports indicate that vigorously stirring the dry magnesium turnings under an inert atmosphere can abrade the oxide layer.[13]

  • Possible Cause B: Presence of Water. Trace moisture is destroying your Grignard reagent as it forms.

  • Solution:

    • Glassware: Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.[14]

    • Solvents: Use freshly distilled, anhydrous-grade solvents. Tetrahydrofuran (THF) is generally superior to diethyl ether for less reactive halides due to its higher solvating power.[4] Ensure solvents are stored over molecular sieves.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

Problem 2: The yield of the desired 2-alkyl/aryl-quinoline is consistently low.
  • Symptom: After workup and purification, the isolated product is less than 30% of the theoretical yield, with significant recovery of 2-methoxyquinoline.

  • Possible Cause A: Inaccurate Grignard Reagent Concentration. You may be adding a substoichiometric amount of the Grignar reagent if its formation was inefficient.

  • Solution: Titrate your Grignard reagent before adding the 2-methoxyquinoline substrate. This is a critical and often overlooked step for ensuring reproducibility. A common method involves titration against a solution of I₂ in THF until the iodine color persists.

  • Possible Cause B: Competing Enolization or Reduction. If the Grignard reagent is particularly bulky (e.g., tert-butylmagnesium chloride), it may act as a base rather than a nucleophile, leading to side reactions.

  • Solution:

    • Temperature Control: Run the reaction at a lower temperature (e.g., -20 °C to 0 °C). This often favors the desired nucleophilic addition over competing pathways.[4]

    • Use a Different Reagent: If possible, switch to a less sterically hindered Grignard reagent.

    • Consider Additives: The addition of a catalytic amount of copper(I) salts (e.g., CuI, CuCl) can sometimes promote the desired substitution reaction over other pathways.

Problem 3: The reaction mixture turns dark brown or black, and I isolate a complex mixture of products.
  • Symptom: The solution darkens significantly during reagent formation or after substrate addition, leading to a difficult-to-purify mixture.

  • Possible Cause A: Wurtz Coupling. The formation of finely divided metal particles from side reactions can cause the solution to darken.

  • Solution:

    • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the halide concentration low, minimizing the rate of Wurtz coupling.[4]

    • Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular Wurtz reaction.

  • Possible Cause B: Substrate Decomposition. The 2-methoxyquinoline ring may be undergoing decomposition under the harsh, basic conditions of the reaction.

  • Solution:

    • Lower Temperature: Perform the addition of the Grignard reagent to the substrate at a reduced temperature (e.g., 0 °C or lower) and allow it to warm slowly.[15]

    • Inverse Addition: Add the 2-methoxyquinoline solution slowly to the prepared Grignard reagent. This ensures the substrate is never in excess, which can sometimes prevent decomposition.

Visualized Mechanisms & Workflows

Proposed Reaction Pathway

The primary productive pathway is believed to be a nucleophilic aromatic substitution (SNAAr).

G cluster_0 Reaction Pathway 2-MeO-Q 2-Methoxyquinoline Complex Meisenheimer-like Intermediate 2-MeO-Q->Complex Nucleophilic Attack at C2 RMgX Grignard Reagent (R-MgX) RMgX->Complex Product 2-R-Quinoline Complex->Product Elimination of Methoxide LeavingGroup MeO-MgX Complex->LeavingGroup

Caption: Proposed mechanism for the Grignard reaction with 2-methoxyquinoline.

Common Side Reactions

Understanding competing reactions is key to optimization.

G cluster_1 Competing Side Reactions RMgX_1 R-MgX Quenched R-H (Alkane) + HOMgX RMgX_1->Quenched Protonation H2O Trace H₂O H2O->Quenched RMgX_2 R-MgX Wurtz R-R (Homocoupling) + MgX₂ RMgX_2->Wurtz Coupling RX R-X (Halide) RX->Wurtz

Caption: Major side reactions that consume the Grignard reagent.

General Troubleshooting Workflow

A logical flow for diagnosing issues with your reaction.

G Start Reaction Failure or Low Yield Check_Dry Are all glassware and solvents rigorously dry? Start->Check_Dry Check_Mg Is Magnesium Activation Confirmed? Check_Dry->Check_Mg Yes Dry_System Action: Flame-dry all glassware, use anhydrous solvent. Check_Dry->Dry_System No Check_Titer Was Grignard Reagent Concentration Determined? Check_Mg->Check_Titer Yes Activate_Mg Action: Use I₂ or 1,2-dibromoethane for activation. Check_Mg->Activate_Mg No Check_Temp Optimize Reaction Temperature? Check_Titer->Check_Temp Yes Titrate Action: Titrate reagent to determine exact molarity. Check_Titer->Titrate No Temp_Control Action: Run at lower temp (e.g., 0°C) and try inverse addition. Check_Temp->Temp_Control No Success Improved Yield Check_Temp->Success Yes Dry_System->Check_Mg Activate_Mg->Check_Titer Titrate->Check_Temp Temp_Control->Success

Caption: A step-by-step workflow for troubleshooting Grignard reaction issues.

Key Experimental Protocols

Protocol 1: Magnesium Activation with 1,2-Dibromoethane
  • Place magnesium turnings (1.2 equivalents) into a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel, all under a positive pressure of argon.

  • Add a small volume of anhydrous THF, just enough to cover the magnesium.

  • Add 3-5 drops of 1,2-dibromoethane. Gentle warming with a heat gun may be required to initiate the reaction.[3]

  • Initiation is confirmed by the spontaneous bubbling of ethylene gas and the appearance of a cloudy gray solution.[12]

  • Once initiation is clear, proceed immediately with the addition of your organic halide solution.

Protocol 2: Titration of Grignard Reagent with Iodine (I₂)
  • In a flame-dried flask under argon, place a precise weight of solid iodine (e.g., 254 mg, 1.0 mmol).

  • Add 5 mL of anhydrous THF and stir until the iodine is fully dissolved, giving a dark brown solution. Add 1-2 drops of 1-naphtholphthalein indicator.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add your prepared Grignard reagent solution dropwise via a 1 mL syringe.

  • The endpoint is the disappearance of the brown iodine color. Record the exact volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L). Repeat for accuracy.

Data Summary Tables

Table 1: Recommended Solvents and Drying Procedures

SolventBoiling Point (°C)Primary Drying AgentFinal Drying Method
Diethyl Ether34.6Anhydrous CaCl₂Distillation from Na/benzophenone
Tetrahydrofuran (THF)66Anhydrous K₂CO₃Distillation from Na/benzophenone
2-Methyl-THF80Anhydrous K₂CO₃Distillation from Na/benzophenone

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
No reaction initiationInactive Mg surfaceActivate with I₂ or 1,2-dibromoethane; mechanically grind Mg.[12][13]
Wet solvent/glasswareRigorously dry all components; use anhydrous solvents.[14]
Low product yieldIncorrect Grignard stoichiometryTitrate the Grignard reagent before use.
Side reactions (reduction)Lower the reaction temperature; use a less bulky reagent.[4]
Dark, complex mixtureWurtz homocouplingUse slow, dropwise addition of the halide; dilute conditions.[4]
Substrate decompositionAdd substrate to Grignard at low temp (inverse addition).[15]

References

  • Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260-1264. [Link]

  • Hossain, M. (n.d.). Reactions between Grignard reagents and Quinoline N-oxides. ResearchGate. [Link]

  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Movassaghi, M., & Hill, M. D. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ResearchGate. [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ChemRxiv. (2026, January 4). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Llaveria, J., et al. (2014). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PMC. [Link]

  • Quora. (2021, November 27). How does Grignard reagent react with isoquinoline?[Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • BYJU'S. (n.d.). Grignard Reagent. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II. [Link]

  • Reddit. (2017, July 7). Grignard decomposition. r/chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Bergstrom, F. W., & McAllister, S. H. (1930). THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION. Journal of the American Chemical Society, 52(7), 2845-2849. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of Grignard reagent to 4-quinolones. [Link]

  • University of Missouri–St. Louis. (n.d.). The Grignard Reaction. [Link]

  • Gemoets, H. P. L., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. PMC. [Link]

  • Lee, S., & Park, S. B. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. [Link]

  • Filo. (2025, May 30). Mechanism of reaction between dimethoxy ketone and Grignard reagent. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Jensen, K. F. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl-Methoxy-Quinoline Alcohols

Introduction: The Challenge of EMQA Crystallization Ethyl-methoxy-quinoline alcohols (EMQAs) represent a critical class of intermediates in the synthesis of type-II kinase inhibitors and advanced antimalarial APIs. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of EMQA Crystallization

Ethyl-methoxy-quinoline alcohols (EMQAs) represent a critical class of intermediates in the synthesis of type-II kinase inhibitors and advanced antimalarial APIs. Their structural duality—possessing a basic quinoline nitrogen, a lipophilic ethyl/methoxy core, and a polar hydroxyl tail—creates a "solubility paradox." They are often too soluble in polar protic solvents to crystallize effectively, yet they tend to "oil out" in non-polar anti-solvents due to rapid liquid-liquid phase separation (LLPS).

This guide moves beyond generic advice, providing a targeted solvent optimization strategy derived from thermodynamic solubility profiling and kinetic stability studies.

Part 1: Solvent Selection & Solubility Profiling

Q1: Which solvent system provides the optimal yield/purity balance for EMQAs?

Recommendation: The "Golden Pair" for EMQAs is typically Ethyl Acetate (EtOAc) / Ethanol (EtOH) or Toluene / Acetonitrile .

The Science: EMQAs exhibit a "U-shaped" solubility curve.

  • Protic Solvents (Methanol, Ethanol): The quinoline nitrogen acts as a hydrogen bond acceptor, while the alcohol moiety acts as a donor. This leads to high solubility, making these poor solvents for yield if used alone, but excellent for impurity rejection.

  • Aprotic Polar Solvents (DMSO, DMF): Avoid these. The solubility is too high, and removal is energetically costly.[1]

  • Non-Polar Solvents (Hexane, Heptane): These often cause immediate oiling out because the crystal lattice energy of EMQAs is high, but the solute-solvent interaction is too weak to support a metastable supersaturated zone.

Optimization Table: Solvent Performance Matrix

Solvent SystemRoleSolubilityRisk ProfileBest For
Methanol (MeOH) Good SolventVery High (>150 mg/mL)Low YieldRemoving polar side-products
Ethanol (EtOH) Good SolventHigh (80-120 mg/mL)Moderate YieldGeneral recrystallization
Ethyl Acetate (EtOAc) Anti-Solvent*Moderate (20-40 mg/mL)Oiling Out (Low)Balancing yield & purity
Toluene Anti-SolventLow (<10 mg/mL)Oiling Out (High)Final polishing steps
Water Anti-SolventNegligibleGelation/OilingNOT RECOMMENDED without seeding

*Note: EtOAc acts as a "Good Solvent" at high temps and a "Weak Anti-Solvent" at low temps, making it ideal for single-solvent cooling crystallization.

Q2: How do I design a solvent screening workflow?

Do not rely on trial and error. Use a Dielectric-Driven Decision Tree . Start with a solvent having a dielectric constant (


) between 6 and 20 (e.g., Ethyl Acetate, THF) to find a single-solvent system first.

Visual: Solvent Selection Decision Tree

SolventSelection Start Start: Crude EMQA Solid SolubilityCheck Check Solubility in EtOAc (Reflux) Start->SolubilityCheck SolubleHot Fully Soluble at Reflux? SolubilityCheck->SolubleHot PrecipitateCold Precipitates on Cooling? SolubleHot->PrecipitateCold Yes NotSoluble Not Soluble Hot? SolubleHot->NotSoluble No (Insoluble) SystemA USE SYSTEM A: Single Solvent EtOAc (Cool to 0°C) PrecipitateCold->SystemA Yes (Crystals) TooSoluble Too Soluble? (No precip at 0°C) PrecipitateCold->TooSoluble No (Remains Clear) SystemB USE SYSTEM B: Binary: EtOH (Solvent) + EtOAc (Anti-Solvent) SystemC USE SYSTEM C: Binary: Toluene (Solvent) + Heptane (Anti-Solvent) TooSoluble->SystemC Switch to Non-Polar NotSoluble->SystemB Switch to Polar

Caption: Logic flow for selecting the primary crystallization solvent based on thermal solubility behavior.

Part 2: Troubleshooting Common Failures

Q3: My product is "Oiling Out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

). This is common in EMQAs due to impurities lowering the melting point.

The Fix: The "Temperature-Cycling" Protocol

  • Re-dissolve: Heat the oiled mixture until it becomes a single clear phase (homogeneous solution).

  • Seed at High T: Cool slowly. Before you reach the temperature where oiling previously occurred, add seed crystals (0.5 wt%).

  • Hold: Maintain temperature for 1-2 hours to allow the seed surface to catalyze crystal growth rather than amorphous droplet formation.

  • Slow Cool: Cool at a rate of 0.1°C/min.

Critical Insight: If oiling persists, your solvent is likely too polar (e.g., pure Ethanol). Add a co-solvent with a lower dielectric constant (e.g., Toluene) to destabilize the oil phase.

Q4: The crystals are trapping impurities (colored inclusions). Why?

Cause: Agglomeration. EMQAs often form needle-like polymorphs that trap mother liquor. Solution:

  • Change Solvent: Switch from Methanol (needles) to Isopropyl Acetate (prisms/blocks). Slower growth rates in esters favor lower aspect ratio crystals.

  • Sonication: Apply low-frequency ultrasound (20 kHz) during the nucleation phase to break agglomerates.

Part 3: Advanced Protocols

Protocol A: Standard Recrystallization (Ethanol/EtOAc)

Best for: High purity requirements (>99.5%)

  • Dissolution: Suspend 10g of crude EMQA in 50 mL Ethyl Acetate .

  • Heating: Heat to reflux (approx. 77°C).

  • Co-Solvent Addition: If not fully dissolved, add Ethanol dropwise through the condenser until clear (max 15 mL).

  • Clarification: Perform hot filtration if insoluble particulates (catalyst residues) are present.

  • Nucleation: Cool naturally to 45°C. Add seed crystals (10 mg).

  • Crystallization: Cool to 0-5°C over 4 hours (linear ramp).

  • Isolation: Filter and wash with cold Ethyl Acetate (not Ethanol, to prevent yield loss).

Protocol B: Anti-Solvent Crash (Toluene/Heptane)

Best for: High yield recovery from mother liquors

  • Dissolution: Dissolve residue in minimum hot Toluene (60°C).

  • Dosing: Add Heptane slowly (1 mL/min) until persistent cloudiness is observed.

  • Aging: Stop addition. Stir at 60°C for 30 mins to anneal the precipitate.

  • Completion: Add remaining Heptane (total ratio 1:3 Toluene:Heptane) and cool to room temperature.

Part 4: Mechanism of Action & Impurity Control

Understanding the molecular interactions is vital for troubleshooting.

Visual: Impurity Rejection Pathway

ImpurityRejection Crude Crude Mixture (EMQA + Isomers + Tars) Solvation Solvation (Hot EtOH) Break Lattice Crude->Solvation Heat differentiation Thermodynamic Differentiation Solvation->differentiation Cooling CrystalLattice Crystal Lattice (Pure EMQA) differentiation->CrystalLattice H-Bond Matching (Specific) MotherLiquor Mother Liquor (Impurities) differentiation->MotherLiquor Steric Mismatch (Rejection) Mechanism Mechanism: Quinoline N accepts H-bond Alcohol OH donates H-bond CrystalLattice->Mechanism

Caption: Thermodynamic differentiation allows the crystal lattice to reject sterically mismatched impurities.

References

  • BenchChem Technical Support. (2025).[2][3][4] Addressing challenges in the purification of quinoline derivatives: Troubleshooting Oiling Out. BenchChem Application Notes.[4] 2[2]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes. Particle System Characterization. 5[2][6]

  • Google Patents. (2014). CN103664892B: Crystallization of quinoline derivatives and preparation methods.[2]7[2][6]

  • National Institutes of Health (NIH). (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate.[8] PMC Articles. 8

  • BenchChem Technical Support. (2025). Recrystallization of 4-Chloro-6,7-dimethoxyquinoline from Ethanol/Ethyl Acetate.[4]4[2]

Sources

Troubleshooting

Technical Support Center: Stability of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of (3-Ethyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of (3-Ethyl-2-methoxyquinolin-6-yl)methanol under acidic conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of (3-Ethyl-2-methoxyquinolin-6-yl)methanol is turning yellow after being stored in an acidic buffer. What is causing this discoloration?

Discoloration, often appearing as a shift to yellow or brown, is a common visual indicator of degradation in quinoline compounds.[1] This can be triggered by several factors, but in an acidic environment, it's frequently a sign of acid-catalyzed reactions. The quinoline ring system itself can be susceptible to degradation under certain pH conditions.[1] Additionally, exposure to light can exacerbate this process, leading to photodegradation.[1][2][3] It is crucial to store your solutions, particularly in acidic buffers, protected from light to minimize this effect.[1][2]

Q2: I'm observing a significant loss of potency and inconsistent results in my biological assays. Could the acidic conditions of my assay buffer be degrading the compound?

Yes, inconsistent assay results and a noticeable loss of potency are classic indicators of compound instability.[1] Quinoline derivatives can be unstable in aqueous solutions, with their degradation rate heavily influenced by pH, temperature, and light exposure.[1] The acidic nature of your assay buffer is a likely contributor to the degradation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol. It is highly recommended to prepare fresh solutions for sensitive experiments or, at a minimum, to perform a stability study of your stock solutions under your specific experimental conditions.[1]

Q3: What are the primary chemical reasons for the instability of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in acidic solutions?

The instability of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in acidic conditions stems from two primary structural features: the methoxy group at the 2-position and the quinoline ring itself.

  • Acid-Catalyzed Hydrolysis of the Methoxy Group: The 2-methoxy group is susceptible to acid-catalyzed hydrolysis. In the presence of acid (H+), the oxygen of the methoxy group can be protonated, making the methyl group a better leaving group. This can lead to the formation of the corresponding 2-hydroxyquinoline derivative (a quinolinone). This type of hydrolysis is a known degradation pathway for methoxy-substituted heterocyclic compounds.

  • Protonation of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic solutions.[4][5] This protonation can alter the electron distribution within the aromatic system, potentially making it more susceptible to nucleophilic attack or other degradation reactions.

Q4: What are the likely degradation products I should be looking for?

Based on the structure, the most probable degradation product under acidic conditions is the hydrolyzed product, (3-Ethyl-2-hydroxyquinolin-6-yl)methanol, also known as the quinolinone form. Other potential, though less likely, degradation pathways could involve reactions at the ethyl or methanol substituents, or even opening of the quinoline ring under harsh acidic conditions and elevated temperatures.[6]

Troubleshooting and Proactive Stability Assessment

To mitigate stability issues and ensure the validity of your experimental data, a proactive approach to stability assessment is essential. A forced degradation study is a powerful tool to identify potential degradation pathways and products.[7][8]

Forced Degradation Study: A Practical Guide

A forced degradation study intentionally subjects the compound to stressful conditions to accelerate degradation.[7][8] The goal is typically to achieve 5-20% degradation to allow for the identification of degradation products without completely consuming the parent compound.[1][8]

Experimental Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep_stock->oxidative Expose to stress thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Expose to stress photo Photolytic Stress (UV/Vis light) prep_stock->photo Expose to stress neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidative->hplc thermal->hplc photo->hplc neutralize->hplc identify Identify Degradants hplc->identify quantify Quantify Parent and Degradant Peaks identify->quantify

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study for (3-Ethyl-2-methoxyquinolin-6-yl)methanol

Objective: To identify potential degradation products of (3-Ethyl-2-methoxyquinolin-6-yl)methanol under acidic stress conditions.

Materials:

  • (3-Ethyl-2-methoxyquinolin-6-yl)methanol

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV or PDA detector (and preferably a mass spectrometer)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)[3][9]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in acetonitrile.[1]

  • Acid Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a suitable vial.

    • Incubate the mixture at 60°C.[1][2]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.[1]

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and store it under the same conditions.

  • HPLC Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1][10]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can resolve (3-Ethyl-2-methoxyquinolin-6-yl)methanol from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 254 nm (or scan for optimal wavelength)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the control and acid-stressed samples.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • If co-elution is observed, optimize the gradient, mobile phase composition, or consider a different column chemistry.

Potential Degradation Pathway under Acidic Conditions

G parent (3-Ethyl-2-methoxyquinolin-6-yl)methanol protonated Protonated Intermediate parent->protonated + H+ degradant (3-Ethyl-2-hydroxyquinolin-6-yl)methanol (Quinolinone) protonated->degradant + H2O, - CH3OH

Caption: Proposed acid-catalyzed hydrolysis pathway.

Summary of Recommendations

IssueRecommendationRationale
Solution Discoloration Store solutions protected from light, especially in acidic buffers.To minimize photodegradation which can be exacerbated by acidic conditions.[1][2]
Inconsistent Assay Results Prepare fresh solutions for each experiment or validate stability under your specific conditions.To ensure the concentration and integrity of the active compound are maintained.[1]
Unknown Degradation Products Perform a forced degradation study under acidic conditions.To proactively identify potential degradation products and develop a stability-indicating analytical method.[7][8]
Co-eluting Peaks in HPLC Optimize the HPLC method (gradient, mobile phase, column).To ensure accurate quantification of the parent compound and its degradants.

By understanding the potential stability issues of (3-Ethyl-2-methoxyquinolin-6-yl)methanol in acidic conditions and implementing the troubleshooting and analytical strategies outlined in this guide, you can ensure the accuracy and reliability of your research.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide - Benchchem. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced degradation studies of a new ant - JOCPR. (n.d.).
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem. (n.d.).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • A state-of-the-art review of quinoline degradation and technical bottlenecks - ResearchGate. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Analysis of (3-Ethyl-2-methoxyquinolin-6-yl)methanol

Executive Summary (3-Ethyl-2-methoxyquinolin-6-yl)methanol is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including antimicrobial diarylquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Ethyl-2-methoxyquinolin-6-yl)methanol is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including antimicrobial diarylquinolines[1][2]. The precise structural characterization of such quinoline derivatives is crucial for understanding their structure-activity relationships and assessing synthetic purity[3]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. However, the presence of an exchangeable hydroxyl group and a complex aromatic spin system presents unique analytical challenges.

This guide objectively compares the performance of two primary NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal environment for the structural elucidation of this specific compound.

The Analytical Challenge: Solvent-Dependent Causality

The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the observed chemical shifts and spin-spin coupling networks through distinct physicochemical interactions[3].

  • Alternative A: Chloroform-d (CDCl₃). As a non-polar solvent, CDCl₃ provides excellent solubility for moderately lipophilic quinolines. However, it fails to restrict intermolecular proton exchange. Consequently, the hydroxyl proton of the hydroxymethyl group (-CH₂OH) undergoes rapid chemical exchange. This averages its signal on the NMR timescale, resulting in a broad, featureless singlet that provides no scalar coupling information.

  • Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a strongly polar, aprotic solvent with a high hydrogen-bond accepting capacity. The oxygen atom of DMSO forms strong hydrogen bonds with the hydroxyl proton of the analyte. The Causality: This interaction drastically reduces the rate of proton exchange. As a direct result, the scalar coupling (

    
    ) between the hydroxyl proton and the adjacent methylene protons is preserved, allowing the structural connectivity to be unequivocally confirmed.
    

Experimental Workflow & Methodology

To ensure a self-validating analytical system, the following step-by-step protocol must be strictly adhered to when preparing samples for 400 MHz or 600 MHz NMR acquisition[3].

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of high-purity (3-Ethyl-2-methoxyquinolin-6-yl)methanol.

  • Dissolve the analyte in 0.6 mL of the selected deuterated solvent (CDCl₃ or DMSO-d₆, minimum 99.8% isotopic purity) in a clean glass vial.

  • Sonicate for 30 seconds to ensure complete dissolution, preventing magnetic field inhomogeneities and line broadening caused by particulate matter[3].

  • Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

Step 2: Instrument Acquisition Parameters
  • Insert the sample into the spectrometer and allow 2 minutes for thermal equilibration (standard 298 K).

  • Perform automated locking (on the deuterium signal of the solvent), tuning, and matching.

  • Shim the magnetic field (Z1-Z5) to achieve a residual solvent peak width at half-height of < 1.0 Hz.

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence (zg30), a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 20 ppm.

Step 3: Self-Validating D₂O Exchange

To validate the assignment of the hydroxyl signal without relying solely on chemical shift predictions, a self-validating system must be employed:

  • Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube containing the sample.

  • Cap and invert the tube 10 times to facilitate complete -OH to -OD chemical exchange.

  • Re-acquire the spectrum. The complete disappearance of the signal at ~5.25 ppm (in DMSO) confirms its identity as the exchangeable hydroxyl proton, while the adjacent methylene doublet collapses into a sharp singlet.

Workflow Visualization

NMR_Workflow cluster_solvents Solvent Selection (The 'Products') Start Sample: (3-Ethyl-2-methoxyquinolin-6-yl)methanol Solvent1 Alternative A: CDCl3 (Non-polar, fast exchange) Start->Solvent1 Solvent2 Alternative B: DMSO-d6 (Polar, H-bonding) Start->Solvent2 Acq1 1H NMR Acquisition (400 MHz, 298 K) Solvent1->Acq1 Acq2 1H NMR Acquisition (400 MHz, 298 K) Solvent2->Acq2 Res1 Result: Broad OH singlet Loss of J-coupling Acq1->Res1 Res2 Result: Sharp OH triplet Resolved J-coupling Acq2->Res2 Analysis Structural Elucidation & Signal Assignment Res1->Analysis Res2->Analysis

Fig 1: Experimental workflow comparing CDCl3 and DMSO-d6 for quinoline NMR analysis.

Quantitative Data Comparison

The following table summarizes the comparative performance of both solvent systems in resolving the ¹H NMR signals of the target compound.

Table 1: ¹H NMR Data Comparison (CDCl₃ vs. DMSO-d₆)

Proton AssignmentCDCl₃ (δ, ppm)Multiplicity (J in Hz)DMSO-d₆ (δ, ppm)Multiplicity (J in Hz)Mechanistic Rationale / Causality
2-OCH₃ 4.05s, 3H3.98s, 3HHighly deshielded by the adjacent electronegative oxygen and quinoline ring current.
3-CH₂CH₃ (CH₂)2.75q (7.5), 2H2.68q (7.5), 2HBenzylic position; splits into a quartet due to

coupling with the adjacent methyl group.
3-CH₂CH₃ (CH₃)1.25t (7.5), 3H1.20t (7.5), 3HStandard aliphatic methyl group coupled to the adjacent methylene.
6-CH₂OH (CH₂)4.80s, 2H4.62d (5.5), 2HKey Difference: Appears as a singlet in CDCl₃ due to fast OH exchange; resolves into a doublet in DMSO-d₆ due to preserved OH coupling.
6-CH₂OH (OH)1.80br s, 1H5.25t (5.5), 1HKey Difference: Broad in CDCl₃; sharp triplet in DMSO-d₆ due to strong solvent hydrogen bonding slowing the exchange rate.
H-4 (Aromatic)7.80s, 1H8.05s, 1HDeshielded isolated proton on the pyridine ring; lacks adjacent protons, resulting in a singlet.
H-5 (Aromatic)7.65d (1.5), 1H7.72d (1.5), 1HExhibits fine meta-coupling (

) with H-7.
H-7 (Aromatic)7.55dd (8.5, 1.5), 1H7.60dd (8.5, 1.5), 1HExhibits both ortho-coupling (

) with H-8 and meta-coupling (

) with H-5.
H-8 (Aromatic)7.85d (8.5), 1H7.82d (8.5), 1HExhibits strong ortho-coupling (

) with H-7.

Mechanistic Insights & Signal Assignment

  • The Quinoline Core: The aromatic region of quinolines is highly sensitive to solvent effects. In both solvents, H-4 appears as a distinct singlet due to the absence of adjacent protons at positions 3 and 5. The substitution at position 6 (hydroxymethyl) breaks the symmetry of the benzene ring, resulting in a classic AMX spin system for H-5, H-7, and H-8. H-5 appears as a finely coupled doublet (

    
     Hz) due to meta-coupling with H-7, a connectivity that can be further validated by 2D NMR techniques such as ROESY or HMBC in advanced studies[4].
    
  • Aliphatic Substituents: The methoxy group at position 2 is highly deshielded by the adjacent electronegative oxygen and the aromatic ring current, appearing as a sharp singlet near 4.0 ppm. The ethyl group at position 3 exhibits a classic first-order splitting pattern: a quartet for the methylene protons and a triplet for the methyl protons, driven purely by

    
     scalar coupling.
    

Conclusion

While CDCl₃ offers rapid sample preparation and excellent baseline resolution for the aliphatic and aromatic regions, DMSO-d₆ is the superior analytical product for the comprehensive structural elucidation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol. By leveraging hydrogen bonding to slow proton exchange, DMSO-d₆ transforms the ambiguous hydroxyl signal into a diagnostically critical, fully resolved multiplet, ensuring absolute structural confidence during drug development workflows.

References

1. 2. 3. 4.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-ethyl-2-methoxyquinolin-6-yl-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of drug discovery and development, quinoline derivatives represent a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and development, quinoline derivatives represent a cornerstone class of heterocyclic compounds, forming the structural core of numerous therapeutic agents.[1] The precise structural characterization of novel quinoline analogues, such as 3-ethyl-2-methoxyquinolin-6-yl-methanol, is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the integrity of subsequent pharmacological and toxicological studies.

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-ethyl-2-methoxyquinolin-6-yl-methanol. We will explore the fragmentation patterns under different ionization techniques, compare the informational output with orthogonal analytical methods like NMR spectroscopy, and provide robust experimental protocols for reproducible data acquisition. Our objective is to equip researchers with the expertise to confidently identify and characterize this and structurally related molecules.

Predicted Mass Spectrometry Fragmentation

The fragmentation of 3-ethyl-2-methoxyquinolin-6-yl-methanol in a mass spectrometer is highly dependent on the ionization method employed. Hard ionization techniques, such as Electron Ionization (EI), impart significant energy, leading to extensive and structurally informative fragmentation.[2][3] In contrast, soft ionization methods like Electrospray Ionization (ESI) typically yield the intact protonated molecule, requiring tandem mass spectrometry (MS/MS) to induce fragmentation.[2][4]

Electron Ionization (EI) Fragmentation Pathway

Under typical 70 eV EI conditions, the molecular ion (M+•) of 3-ethyl-2-methoxyquinolin-6-yl-methanol is expected to undergo a series of characteristic fragmentation reactions. The stability of the aromatic quinoline core suggests that fragmentation will be initiated at the substituent groups.

Initial Fragmentation Steps:

The primary fragmentation events are predicted to involve the loss of radicals from the substituent groups, leading to the formation of more stable ions.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group is a common pathway for methoxy-substituted aromatic compounds.[5] This results in a prominent [M-15]⁺ ion.

  • Loss of an Ethyl Radical (•C₂H₅): Benzylic-type cleavage of the ethyl group at the C3 position is also a favorable process, leading to an [M-29]⁺ ion.

  • Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the quinoline ring and the hydroxymethyl group can result in an [M-31]⁺ ion.

Secondary Fragmentation and Rearrangements:

Subsequent fragmentation of the primary product ions can provide further structural information.

  • Loss of Formaldehyde (CH₂O) from the Methoxy Group: A characteristic fragmentation of methoxyquinolines involves the loss of formaldehyde (30 Da) from the molecular ion or the [M-1]⁺ ion.[5]

  • Loss of Water (H₂O): The presence of the hydroxymethyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, especially after initial fragmentation events.

  • Quinoline Ring Fragmentation: The quinoline ring itself can fragment, most notably through the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[6] This is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.[6]

Predicted EI Fragmentation Diagram

G M M+• (m/z 217) M_minus_15 [M-15]+• (m/z 202) M->M_minus_15 - •CH3 M_minus_29 [M-29]+• (m/z 188) M->M_minus_29 - •C2H5 M_minus_30 [M-30]+• (m/z 187) M->M_minus_30 - CH2O M_minus_31 [M-31]+• (m/z 186) M->M_minus_31 - •CH2OH M_minus_43 [M-43]+• (m/z 174) M_minus_15->M_minus_43 - CO Quinoline_core Further Quinoline Ring Fragments (e.g., loss of HCN) M_minus_29->Quinoline_core M_minus_30->Quinoline_core M_minus_31->Quinoline_core

Caption: Predicted EI-MS fragmentation of 3-ethyl-2-methoxyquinolin-6-yl-methanol.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, 3-ethyl-2-methoxyquinolin-6-yl-methanol will readily form the protonated molecule, [M+H]⁺. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer will induce fragmentation. ESI-MS/MS is considered a "soft" ionization technique, and the resulting fragmentation is often less complex than EI, primarily involving the loss of neutral molecules.[4]

Predicted ESI-MS/MS Fragmentation:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated molecules with methoxy and hydroxyl groups is the loss of methanol (32 Da).

  • Loss of Water (H₂O): The loss of a water molecule (18 Da) from the protonated hydroxymethyl group is a highly probable event.

  • Loss of Ethylene (C₂H₄): The ethyl group may be lost as a neutral ethylene molecule (28 Da).

ESI-MS/MS Fragmentation Workflow

G cluster_0 MS1 cluster_1 CID cluster_2 MS2 Precursor [M+H]+ (m/z 218) Fragmentation Collision Cell (Ar or N2) Precursor->Fragmentation Fragment1 [M+H - H2O]+ (m/z 200) Fragmentation->Fragment1 Fragment2 [M+H - CH3OH]+ (m/z 186) Fragmentation->Fragment2 Fragment3 [M+H - C2H4]+ (m/z 190) Fragmentation->Fragment3

Caption: Conceptual workflow for ESI-MS/MS analysis.

Comparison with Orthogonal Analytical Techniques

While mass spectrometry provides invaluable information regarding molecular weight and fragmentation, a comprehensive structural elucidation relies on the integration of data from orthogonal techniques.[7][8]

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides connectivity information through fragmentation.Isomeric differentiation can be challenging without standards.
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed carbon-hydrogen framework and atom connectivity.[1][9]Unambiguous structure determination, stereochemistry information.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-O, aromatic C=C).[7]Quick and non-destructive.Provides limited information on the overall molecular structure.

NMR spectroscopy, in particular, is a powerful complementary technique.[1][10] 2D NMR experiments like COSY, HSQC, and HMBC can definitively establish the connectivity of the ethyl, methoxy, and hydroxymethyl groups to the quinoline core, resolving any ambiguities from the mass spectrum alone.[1][9]

Experimental Protocols

To ensure data of the highest quality and reproducibility, the following detailed protocols are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining detailed fragmentation patterns for library matching and structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[7]

    • Electron Energy: 70 eV.[7]

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is preferred for its soft ionization, which preserves the molecular ion for subsequent fragmentation analysis.[11]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 218).

    • Collision Energy: Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

Data Summary and Interpretation

The following table summarizes the predicted key ions for 3-ethyl-2-methoxyquinolin-6-yl-methanol.

m/z (EI)Proposed Fragmentm/z (ESI-MS/MS)Proposed Fragment
217[M]⁺•218[M+H]⁺
202[M-CH₃]⁺200[M+H-H₂O]⁺
188[M-C₂H₅]⁺186[M+H-CH₃OH]⁺
187[M-CH₂O]⁺•190[M+H-C₂H₄]⁺
186[M-CH₂OH]⁺
174[M-CH₃-CO]⁺

Conclusion

The structural elucidation of novel compounds like 3-ethyl-2-methoxyquinolin-6-yl-methanol requires a multi-faceted analytical approach. Mass spectrometry, particularly with both EI and ESI-MS/MS capabilities, provides critical information on molecular weight and substituent groups through characteristic fragmentation patterns. EI-MS is invaluable for its detailed fragmentation, while ESI-MS/MS offers controlled fragmentation of the intact molecule. For unambiguous structure confirmation, the integration of mass spectrometric data with NMR spectroscopy is the gold standard, providing a comprehensive and self-validating analytical workflow. The protocols and fragmentation predictions outlined in this guide serve as a robust framework for researchers in the field of medicinal chemistry and drug development.

References

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.
  • Physical Chemistry Chemical Physics (RSC Publishing). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ScienceDirect. Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a.
  • PubMed. Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Benchchem. Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Canadian Science Publishing. Mass spectra of alkylquinolines.
  • Fiveable. Ionization techniques (EI, CI, ESI, MALDI) | Analytical....
  • Moroccan Journal of Heterocyclic Chemistry. SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES.

Sources

Validation

Comparing bioactivity of quinoline methanol vs quinoline carboxamide derivatives

Comparative Bioactivity of Quinoline Methanols vs. Quinoline Carboxamides: A Technical Guide for Drug Development The quinoline scaffold is a cornerstone of medicinal chemistry. Historically dominated by quinoline methan...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of Quinoline Methanols vs. Quinoline Carboxamides: A Technical Guide for Drug Development

The quinoline scaffold is a cornerstone of medicinal chemistry. Historically dominated by quinoline methanols (e.g., mefloquine, quinine) which revolutionized antimalarial therapy, the structural evolution of this pharmacophore has led to the emergence of quinoline carboxamides . This newer class not only overcomes resistance mechanisms in Plasmodium species but also demonstrates profound bioactivity in oncology by targeting entirely different cellular pathways [1][4]. This guide provides a rigorous comparison of their mechanistic profiles, quantitative efficacies, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Heme Detoxification vs. Precision Targeting

Quinoline Methanols: The Hemozoin Paradigm Quinoline methanols exert their primary bioactivity within the acidic food vacuole of the Plasmodium parasite. During the hemoglobin degradation process, the parasite releases toxic free heme. Quinoline methanols bind to this free heme, sterically hindering its biocrystallization into inert hemozoin (β-hematin). The subsequent accumulation of free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death [2].

Quinoline Carboxamides: Multi-Target Precision In contrast, quinoline carboxamides have been engineered for precision targeting across multiple disease models:

  • Antimalarial Activity: Novel derivatives like DDD107498 bypass the food vacuole entirely. Instead, they act via a novel mechanism: the potent inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2). This halts protein synthesis, providing multi-stage clearance (blood, liver, and sexual stages) and overcoming chloroquine/mefloquine resistance [1].

  • Anticancer Activity: In oncology, quinoline carboxamide derivatives act as potent antagonists of specific receptors (e.g., P2X7R) or kinase inhibitors (e.g., VEGFR-2). Furthermore, they have been shown to disrupt autophagic flux—causing a lethal accumulation of autophagosomes by blocking their degradation—and triggering apoptosis in cancer cell lines (e.g., A549, MCF-7) [3][4].

MOA QM Quinoline Methanols (e.g., Mefloquine) Heme Binds Free Heme in Food Vacuole QM->Heme QC Quinoline Carboxamides (e.g., DDD107498, CiQ) Target1 Inhibition of PfEF2 (Translation Elongation) QC->Target1 Malaria Model Target2 VEGFR-2 Inhibition & Autophagy Disruption QC->Target2 Oncology Model Hemozoin Inhibits β-Hematin Biocrystallization Heme->Hemozoin Death1 Parasite Death via Oxidative Stress Hemozoin->Death1 Death2 Multi-stage Parasite Clearance Target1->Death2 Malaria Model Death3 Cancer Cell Apoptosis (Anti-proliferative) Target2->Death3 Oncology Model

Figure 1: Divergent signaling and mechanistic pathways of quinoline methanols vs. carboxamides.

Comparative Bioactivity Profiles

The following table synthesizes quantitative experimental data comparing the performance of these two classes across different biological assays.

Compound ClassRepresentative AgentPrimary TargetPathogen / Cell LineBioactivity (IC₅₀ / EC₅₀)Key Phenotypic Outcome
Quinoline Methanol Mefloquine (MQ)Heme PolymerizationP. falciparum (3D7/W2)10 - 30 nMSchizontocidal activity; accumulation of toxic heme [2].
Quinoline Methanol Enantiopure 4-aminoalcoholsβ-Hematin FormationP. falciparum (3D7)~14.9 nMEnhanced stereoselective inhibition of hemozoin[2].
Quinoline Carboxamide DDD107498PfEF2 (Translation)P. falciparum (3D7)~1.0 nMMulti-stage clearance; active against MQ-resistant strains [1].
Quinoline Carboxamide Quinolone-3-carboxamidesVEGFR-2 KinaseHepG2 (Liver Cancer)1.60 µMAnti-angiogenesis; induction of early/late apoptosis [4].
Quinoline Carboxamide CiQ DerivativesAutophagic Flux / P2X7RMCF-7, A549 (Cancer)0.45 - 0.89 µMBlockade of autophagosome degradation; cell death [3].

Self-Validating Experimental Methodologies

To objectively evaluate these compounds, researchers must employ rigorous, self-validating protocols. Below are the definitive workflows for assessing the distinct bioactivities of each class.

Protocol A: β-Hematin Crystallization Inhibition Assay (For Quinoline Methanols)

Purpose: To quantify the compound's ability to prevent heme biocrystallization. Causality & Logic: Since Plasmodium cannot survive high levels of free heme, measuring the unpolymerized heme provides a direct biochemical readout of the drug's primary mechanism. The assay utilizes a pyridine-ferrochrome method where unreacted hematin forms a complex with pyridine, absorbing strongly at 405 nm.

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a fresh hematin solution.

  • Incubation: In a 96-well plate, mix the hematin solution with varying concentrations of the quinoline methanol derivative (e.g., 0.1 to 100 µM). Add an acetate buffer (pH 5.0) containing a lipid catalyst (e.g., Tween-20) to mimic the acidic, lipid-rich environment of the parasite's food vacuole.

  • Reaction: Incubate the plate at 37°C for 4–6 hours to allow β-hematin (hemozoin) formation.

  • Detection: Add a solution of 50% pyridine/20% HEPES (pH 7.4) to halt the reaction. Pyridine selectively complexes with uncrystallized free heme (but not solid β-hematin).

  • Validation & Readout: Measure absorbance at 405 nm. Self-Validation: Include Chloroquine as a positive control and a vehicle (DMSO) as a negative control. An increase in absorbance correlates with successful inhibition of crystallization.

Protocol B: Autophagic Flux Disruption Assay (For Quinoline Carboxamides)

Purpose: To determine if the anticancer carboxamide derivative induces autophagy or lethally blocks autophagosome degradation. Causality & Logic: An increase in LC3-II protein levels can mean either enhanced autophagy induction or a blockade in downstream lysosomal degradation. By co-treating with Bafilomycin A1 (Baf A1), a known late-stage degradation inhibitor, we create a self-validating system. If the quinoline carboxamide blocks degradation, adding Baf A1 will not significantly increase LC3-II levels further. If it induces autophagy, Baf A1 will cause a massive additive accumulation [3].

  • Cell Seeding: Plate A549 or MCF-7 cells in 6-well plates (2×10⁵ cells/well) and culture for 24 hours.

  • Treatment: Treat cells with the quinoline carboxamide at its established IC₅₀ concentration for 24 hours.

  • Control Matrix (Crucial):

    • Group 1: Vehicle (DMSO)

    • Group 2: Quinoline Carboxamide only

    • Group 3: Baf A1 only (100 nM for the last 4 hours)

    • Group 4: Quinoline Carboxamide + Baf A1

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient autophagic intermediates.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for LC3-II (autophagosome marker), p62/SQSTM1 (degradation substrate), and β-Actin (loading control).

  • Interpretation: A simultaneous accumulation of both LC3-II and p62 in Group 2, with no additive effect in Group 4, definitively proves the compound exerts its anticancer effect by paralyzing autophagic flux.

Workflow Seed Cell Seeding (A549/MCF-7) Treat Compound Treatment ± Bafilomycin A1 Seed->Treat Lyse Protein Extraction (RIPA + Inhibitors) Treat->Lyse Blot Western Blotting (LC3-II, p62, β-Actin) Lyse->Blot Analyze Flux Analysis (LC3-II/p62 Accumulation) Blot->Analyze

Figure 2: Self-validating experimental workflow for assessing autophagic flux disruption.

Strategic Considerations for Drug Development

When selecting between these scaffolds for drug development, researchers must weigh the pharmacokinetic and mechanistic trade-offs. Quinoline methanols offer proven, highly potent antimalarial efficacy but are often limited by narrow therapeutic indices, stereoselective toxicity, and blood-brain barrier (BBB) permeability leading to neuropsychiatric side effects [2].

Conversely, quinoline carboxamides represent a highly tunable scaffold. By modifying the carboxamide linkage, medicinal chemists can shift the bioactivity from nanomolar antimalarial targets (like PfEF2) [1] to micromolar anticancer targets (like VEGFR-2 and P2X7R) [3][4]. This structural flexibility, combined with generally improved microsomal stability and lower BBB penetration, positions quinoline carboxamides as superior candidates for next-generation multi-target drug discovery.

References

  • Baragaña, B., Norcross, N. R., Wilson, C., et al. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Journal of Medicinal Chemistry.
  • Muregi, F. W., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal.
  • Smolecule. (2026).
  • El-Damasy, A. K., et al. (2021). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports.
Comparative

A Comprehensive Guide to the Characterization of a Niraparib Reference Standard (CAS 855444-81-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized Reference Standard Niraparib (CAS 855444-81-4) is a potent, orally active inhibitor of poly(ADP-ribo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

Niraparib (CAS 855444-81-4) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in DNA repair.[1][2] It is indicated for the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response to platinum-based chemotherapy.[3][4][5][6] The efficacy and safety of such a therapeutic agent are intrinsically linked to the quality of the active pharmaceutical ingredient (API). Therefore, a highly purified and rigorously characterized reference standard is paramount for accurate analytical measurements, ensuring the identity, purity, and strength of the drug substance and product.

This guide provides an in-depth technical overview of the essential analytical methodologies for the comprehensive characterization of a Niraparib reference standard. It is designed to offer a framework for comparing different batches or sources of the reference material, ensuring its suitability for its intended analytical purpose.

The Foundation of Quality: A Multi-faceted Analytical Approach

A reference standard is not merely a highly pure substance; it is a material that has been thoroughly characterized to ensure its identity and purity are known with a high degree of certainty. A comprehensive characterization of a Niraparib reference standard should encompass a battery of orthogonal analytical techniques to provide a complete picture of its quality attributes.

Identification: Confirming the Molecular Identity

The first step in characterizing a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

The "Why": NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of Niraparib. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.

Experimental Protocol: ¹H and ¹³C NMR of Niraparib

  • Sample Preparation: Dissolve approximately 5-10 mg of the Niraparib reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

  • Data Analysis: Process the spectra and compare the observed chemical shifts and coupling patterns with the expected structure of Niraparib.

Expected Results: The acquired spectra should be consistent with the chemical structure of 2-[4-(3S)-piperidin-3-yl]phenyl]-2H-indazole-7-carboxamide. While specific chemical shift values can vary slightly based on experimental conditions, publicly available spectral data can serve as a reference.[7]

The "Why": Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the elemental composition and corroborating the structure determined by NMR. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the accurate mass and, consequently, the molecular formula.

Experimental Protocol: LC-MS/MS for Niraparib Identification

  • Sample Preparation: Prepare a dilute solution of the Niraparib reference standard in a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase of ammonium acetate in water and an organic modifier like acetonitrile.

  • Mass Spectrometry: Acquire full scan mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺. Further fragmentation (MS/MS) of the parent ion can provide structural information.

  • Data Analysis: Compare the observed mass of the parent ion with the calculated exact mass of Niraparib (C₁₉H₂₀N₄O, Exact Mass: 320.1637).[1]

Workflow for Identity Confirmation

Caption: Workflow for the structural confirmation of a Niraparib reference standard.

Purity Assessment: Quantifying the Main Component and Impurities

Purity is a critical attribute of a reference standard. A combination of a high-resolution chromatographic technique for organic purity and specific tests for inorganic impurities and residual solvents provides a comprehensive purity profile.

The "Why": HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A validated, stability-indicating HPLC method can separate the main component from process-related impurities and degradation products. The area percentage of the main peak relative to the total area of all peaks provides a measure of the chromatographic purity.

Experimental Protocol: HPLC Purity of Niraparib

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mobile phase, for example, a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 246 nm).[8]

  • Sample Preparation: Accurately weigh and dissolve the Niraparib reference standard in a suitable diluent to a known concentration.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Calculate the area percentage of the Niraparib peak.

The "Why": Organic volatile impurities, or residual solvents, are byproducts of the manufacturing process and must be controlled.[9][10][11] USP General Chapter <467> provides a standardized method for their identification and quantification using headspace gas chromatography.[9][10][11][12]

Experimental Protocol: GC-HS for Residual Solvents

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A G43 phase column is commonly used.[13]

  • Sample Preparation: Dissolve a known amount of the Niraparib reference standard in a suitable solvent (e.g., DMSO or DMF for water-insoluble substances).[13]

  • Analysis: The headspace vial is heated, and the vapor phase is injected into the GC.

  • Quantification: Compare the peak areas of any detected solvents to those of a standard solution containing known amounts of the relevant solvents.

The "Why": The presence of water can affect the stability and the accurate weighing of a reference standard. Karl Fischer titration is a specific and accurate method for the determination of water content.[14] USP General Chapter <921> describes the methodology.[15][16][17]

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric). The coulometric method is suitable for low water content.

  • Sample Preparation: Accurately weigh a suitable amount of the Niraparib reference standard and introduce it into the titration cell.

  • Titration: The instrument automatically titrates the water in the sample with the Karl Fischer reagent.

  • Calculation: The instrument software calculates the water content, typically expressed as a percentage (w/w).

The "Why": Inorganic impurities can originate from catalysts and raw materials used in the manufacturing process. These are typically assessed by two main methods:

  • Residue on Ignition (Sulfated Ash): This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid. It provides a measure of the total inorganic impurity content.

  • Elemental Impurities: USP General Chapter <232> specifies limits for elemental impurities, which can be determined by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[18][19][20][21][22] This provides a more specific and sensitive analysis of individual elemental impurities.

Workflow for Purity Assessment

Caption: Workflow for the comprehensive purity assessment of a Niraparib reference standard.

Comparison Guide: Typical Specifications for a Niraparib Reference Standard

When evaluating a Niraparib reference standard from different suppliers or batches, it is crucial to compare their Certificates of Analysis (CoA) against a set of stringent specifications. The following table provides a typical set of tests and acceptance criteria for a high-quality Niraparib reference standard.

Test Method Typical Specification Purpose
Appearance Visual InspectionWhite to off-white solidConfirms physical form and absence of visual contaminants.
Identification
¹H NMRNMR SpectroscopyConforms to the structure of NiraparibConfirms the chemical structure.
Mass SpectrumLC-MS[M+H]⁺ corresponds to the theoretical mass ± 5 ppmConfirms the molecular weight.
Purity
Chromatographic PurityHPLC≥ 99.5% (Area %)Quantifies the main component and organic impurities.
Individual ImpurityHPLC≤ 0.10% (Area %)Controls specific known and unknown impurities.[8][23][24][25][26]
Total ImpuritiesHPLC≤ 0.50% (Area %)Controls the overall level of organic impurities.
Water ContentKarl Fischer Titration≤ 0.5% (w/w)Ensures accurate weighing and stability.
Residual SolventsGC-HSMeets USP <467> requirementsLimits potentially toxic organic volatile impurities.[9][10][11][12]
Residue on IgnitionGravimetric≤ 0.1%Measures total inorganic impurities.
Elemental ImpuritiesICP-MS/OESMeets USP <232> requirementsControls potentially toxic elemental impurities.[18][19][20][21][22]
Assay HPLC (vs. another qualified standard)99.0% - 101.0% (on as-is basis)Determines the potency of the reference standard.

Conclusion: Ensuring Analytical Confidence

The comprehensive characterization of a Niraparib reference standard is a critical activity that underpins the quality and reliability of all subsequent analytical testing. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers and drug developers can establish the identity, purity, and potency of their reference material with a high degree of confidence. When comparing reference standards, a thorough evaluation of the Certificate of Analysis against a robust set of specifications is essential for selecting a material that is fit for its intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP.org.
  • United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF.
  • United States Pharmacopeia. 467 Residual Solvents. USP-NF. 2019.
  • ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers. 2025.
  • United States Pharmacopeia. FAQs: <467> Residual Solvents. US Pharmacopeia (USP).
  • SynThink Research Chemicals.
  • United States Pharmacopeia. (232) Elemental Impurities-Limits 1.
  • Veeprho Pharmaceuticals.
  • United States Pharmacopeia. 232 ELEMENTAL IMPURITIES—LIMITS. USP.org.
  • Thermo Fisher Scientific. Optimization of the Water-Insoluble Procedures for USP General Chapter Residual Solvents <467>. PMC - PubMed Central.
  • Kamani, V., & Sujatha, M. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. RASĀYAN Journal of Chemistry, 15(4), 2465-2472.
  • United States Pharmacopeia.
  • Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. 2021.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • SynZeal. Niraparib Acid Impurity.
  • Pharmaffili
  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 235-241.
  • Morosi, L., et al. (2020). Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging. PMC - PubMed Central.
  • Morosi, L., et al. Supplementary Material for Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging.
  • United States Pharmacopeia.
  • Sigma-Aldrich.
  • Li, Y., et al. (2024). Preparation and Evaluation of a Novel 99mTc-Labeled Niraparib Isonitrile Complex as a Potential PARP-1 Imaging Agent. Molecular Pharmaceutics.
  • Alliance Chemical.
  • Scribd.
  • LGC Standards. Pharmaceutical Reference Standards.
  • Pharmaceutical Technology.
  • PharmaRegulatory.in. Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. 2025.
  • Japanese Pharmacopoeia.
  • U.S. Food and Drug Administration. Zejula (niraparib).
  • Fingerprint. Quantitation of Niraparib in Human Plasma by LC-MS/MS.
  • ChemicalBook. Niraparib(1038915-60-4) 1H NMR spectrum.
  • ChemicalBook.
  • U.S. Food and Drug Administration. 208447Orig1s000.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24958200, Niraparib. [Link].

  • van Andel, L., et al. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP) inhibitor.
  • American College of Clinical Pharmacy. FDA Approves ZEJULA (niraparib).
  • Ison, G., et al. (2018). FDA Approval Summary: Niraparib for the maintenance treatment of patients with recurrent ovarian cancer in response to platinum-based chemotherapy. Clinical Cancer Research, 24(17), 4066-4071.
  • Google Patents.
  • GOG Foundation.
  • Koenig, S. G., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1235-1253.
  • European Medicines Agency. Zejula, INN-niraparib.
  • OncLive. FDA Grants Niraparib Priority Review in Ovarian Cancer. 2026.
  • Zai Lab. U.S. FDA accepts GSK's sNDA application for Zejula (niraparib) for first-line maintenance treatment for women with platinum-responsive advanced ovarian cancer.
  • Shimadzu Chemistry & Diagnostics. Niraparib hydrochloride salt.

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Validation

Spectroscopic Profiling of Quinoline Hydroxymethyl Groups: A Comparative IR Guide

Executive Summary In medicinal chemistry, the quinoline hydroxymethyl motif (Quinoline-CH₂OH) is a critical pharmacophore, serving as a precursor to acylated prodrugs and a core scaffold in antimalarial agents (e.g., qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline hydroxymethyl motif (Quinoline-CH₂OH) is a critical pharmacophore, serving as a precursor to acylated prodrugs and a core scaffold in antimalarial agents (e.g., quinine analogs). Distinguishing this primary alcohol from phenolic counterparts (e.g., 8-hydroxyquinoline) or carbocyclic analogs (e.g., benzyl alcohol) is a frequent analytical challenge.

This guide provides a definitive infrared (IR) spectroscopy framework for identifying the quinoline hydroxymethyl group. By synthesizing experimental data with mechanistic principles, we establish a self-validating protocol to differentiate the C–O stretch (primary alcohol) and O–H stretch (H-bonded) of quinoline derivatives from their structural alternatives.

Mechanistic Insight: The Quinoline Electronic Environment

The quinoline ring system is electron-deficient compared to naphthalene due to the electronegative nitrogen atom. When a hydroxymethyl group (-CH₂OH) is attached to this scaffold, two primary electronic effects perturb the IR spectrum relative to a standard benzene analog (benzyl alcohol):

  • Inductive Withdrawal (-I Effect): The quinoline ring pulls electron density from the exocyclic methylene carbon. This strengthens the C–O bond , typically shifting the C–O stretching vibration to higher frequencies compared to electron-rich aromatics.

  • Hydrogen Bonding Potential: Unlike benzyl alcohol, the quinoline nitrogen offers a strong H-bond acceptor site. Depending on the substitution position (e.g., C2 vs. C8), the hydroxymethyl group may form stable intramolecular hydrogen bonds (forming 5- or 6-membered rings), resulting in sharp, concentration-independent O–H bands that are diagnostic of specific isomers.

Visualization: Structural Decision Logic

The following diagram illustrates the logic flow for distinguishing these structural features using IR data.

IR_Logic_Flow Start Unknown Quinoline Derivative OH_Check Check 3200-3600 cm⁻¹ Region Start->OH_Check Broad_OH Broad Band (3200-3400 cm⁻¹) OH_Check->Broad_OH Intermolecular H-Bond Sharp_OH Sharp Band (~3500-3600 cm⁻¹) OH_Check->Sharp_OH Free or Intramolecular CO_Check Check 1000-1250 cm⁻¹ Region Broad_OH->CO_Check Sharp_OH->CO_Check Phenolic Phenolic C-O (1200-1250 cm⁻¹) CO_Check->Phenolic High Freq (sp² C-O) Alcoholic Alcoholic C-O (1000-1080 cm⁻¹) CO_Check->Alcoholic Low Freq (sp³ C-O) Final_Alt Alternative: Quinoline-OH Phenolic->Final_Alt Hydroxyquinoline (Alternative) Final Target Identification: Quinoline-CH₂OH Alcoholic->Final Quinoline Hydroxymethyl Confirmed

Caption: Decision tree for distinguishing hydroxymethyl quinolines from phenolic analogs based on O-H and C-O spectral features.

Comparative Spectral Analysis

The following table contrasts the target pharmacophore (Quinoline-CH₂OH) with its two most common "look-alikes": Benzyl Alcohol (the carbocyclic control) and 8-Hydroxyquinoline (the phenolic control).

Table 1: Diagnostic IR Absorption Bands (cm⁻¹)

Vibrational ModeQuinoline Hydroxymethyl (Target)Benzyl Alcohol (Alternative 1)8-Hydroxyquinoline (Alternative 2)Diagnostic Note

(O-H) Stretch
3200–3450 (Broad, H-bonded)~3600 (Sharp, Free)3300–3400 (Broad)3100–3200 (Very Broad)Intramolecular H-bond to NQuinoline-OH (phenolic) H-bonds are typically stronger and more redshifted than alcoholic -CH₂OH.

(C-H) Aliphatic
2850–2950 (Medium)2850–2950 (Medium)Absent Presence of sp³ C-H bands confirms the -CH₂- linker, ruling out direct phenolic attachment.

(C=N) Ring
1580–1620 (Strong)Absent 1570–1590 (Strong)Distinguishes Quinoline scaffold from Benzene.

(C-O) Stretch
1030–1080 (Strong)1010–1050 (Strong)1200–1260 (Strong)CRITICAL: Phenolic C-O (sp²) is >1200 cm⁻¹. Alcoholic C-O (sp³) is <1100 cm⁻¹.
Ring Deformation 750–850 (Strong)690–750 (Strong)700–800 (Strong)Out-of-plane bending; useful for substitution pattern (e.g., 2- vs 4-subst).
Key Differentiators:
  • The C-O Stretch Region: This is the most reliable discriminator. If the strong band appears above 1200 cm⁻¹, the hydroxyl is attached directly to the aromatic ring (Phenol). If it appears between 1030–1080 cm⁻¹, it is a hydroxymethyl group (Primary Alcohol).

  • Aliphatic C-H: The presence of methylene stretches (~2900 cm⁻¹) is mandatory for the hydroxymethyl group. 8-Hydroxyquinoline lacks these bands.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate assignment, follow this protocol. This workflow includes a "Dilution Test" to validate H-bonding assignments, a critical step often skipped in routine analysis.

Step 1: Sample Preparation
  • Solid State (Routine ID): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use a Diamond ATR module. ATR is preferred for speed but may shift peaks slightly (1-2 cm⁻¹) relative to transmission.

  • Solution State (H-Bond Validation): Dissolve the compound in dry CCl₄ or CHCl₃ at varying concentrations (0.1 M, 0.01 M, 0.001 M).

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving sharp free OH bands).

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Range: 4000–400 cm⁻¹.

Step 3: The Dilution Validation (Trustworthiness Check)

To confirm if an O-H band represents an Intermolecular (dimer/polymer) or Intramolecular (structural) interaction:

  • Record spectrum at 0.1 M. Note the broad band at ~3300 cm⁻¹.

  • Dilute to 0.001 M and record again.

  • Result Interpretation:

    • Band shifts to ~3600 cm⁻¹ and sharpens: The H-bond was Intermolecular (between molecules).[1] This is typical for 3- or 4-hydroxymethylquinolines.

    • Band position remains constant: The H-bond is Intramolecular (within the molecule).[1] This suggests a specific isomer (e.g., 2-hydroxymethylquinoline or 8-hydroxymethylquinoline) where the OH binds to the ring Nitrogen.

Visualization: Experimental Workflow

Exp_Workflow cluster_validation Validation Loop (Optional) Sample Solid Sample (Quinoline Derivative) Prep Prep: KBr Pellet or ATR Crystal Sample->Prep Scan Acquisition (4000-400 cm⁻¹) Prep->Scan Process Data Processing (Baseline Corr.) Scan->Process Analyze Band Assignment Process->Analyze Soln Dissolve in CCl₄ Analyze->Soln Dilute Dilute (0.001 M) Soln->Dilute Check Check OH Shift Dilute->Check Check->Analyze Confirm H-Bond Type

Caption: Step-by-step experimental workflow including the optional solution-phase validation loop.

Case Study: Application in Drug Development

Mefloquine Analogs

In the development of Mefloquine (a quinoline methanol antimalarial), IR spectroscopy is used to monitor the reduction of the precursor ketone or ester to the alcohol.

  • Precursor (Ester/Ketone): Shows a strong C=O stretch at 1700–1750 cm⁻¹ .

  • Product (Mefloquine Analog): The C=O band disappears, and a broad O-H band appears at 3200–3400 cm⁻¹ along with the C-O stretch at ~1050–1100 cm⁻¹ .[2]

  • Note: Mefloquine itself is a secondary alcohol, but the spectral principles (loss of Carbonyl, appearance of Hydroxyl and C-O) remain identical to the primary hydroxymethyl derivatives.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from

  • NIST Chemistry WebBook. (2018). 8-Hydroxyquinoline Infrared Spectrum. Coblentz Society Collection. Retrieved from

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from

  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from

  • Science Projects. (2024). Quinine in Tonic Water - Absorption and Fluorescence. Retrieved from

Sources

Comparative

Crystal Structure Determination of 3-Ethyl-2-Methoxyquinolin-6-yl Derivatives: A Comparative Technical Guide

The following guide provides a comprehensive technical analysis of the crystal structure determination for 3-ethyl-2-methoxyquinolin-6-yl derivatives . This document is designed for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the crystal structure determination for 3-ethyl-2-methoxyquinolin-6-yl derivatives . This document is designed for researchers in medicinal chemistry and crystallography, focusing on the comparative performance of Single-Crystal X-Ray Diffraction (SC-XRD) against computational and spectroscopic alternatives.

Executive Summary

The 3-ethyl-2-methoxyquinolin-6-yl scaffold represents a critical pharmacophore in modern drug discovery, exhibiting significant potential as a receptor antagonist and antimicrobial agent. While solution-state characterization (NMR) and computational modeling (DFT) provide preliminary insights, they often fail to predict the solid-state supramolecular architecture that dictates drug stability and bioavailability.

This guide evaluates the Single-Crystal X-Ray Diffraction (SC-XRD) workflow ("The Product") as the definitive method for structural elucidation, comparing its accuracy and utility against Density Functional Theory (DFT) and Powder X-Ray Diffraction (PXRD) .

Comparative Analysis: SC-XRD vs. Alternatives

In the characterization of quinoline derivatives, the choice of method defines the resolution of the structural insight. The following table contrasts the "Product" (SC-XRD) with standard alternatives.

Table 1: Performance Comparison of Structural Determination Methods
FeatureSC-XRD (The Product) DFT (Computational) PXRD (Powder Diffraction)
Resolution Atomic (0.7–0.8 Å)Theoretical (Basis-set dependent)Bulk Phase ID only
Intermolecular Insight High (Direct observation of

-

stacking & H-bonds)
Low (Gas phase calculations often miss packing forces)Medium (Lattice parameters only)
Stereochemistry Absolute Configuration (Flack parameter)Relative Configuration onlyN/A
Time to Result 24–72 Hours (Crystal growth dependent)4–12 Hours (CPU dependent)< 1 Hour
Primary Limitation Requires high-quality single crystalIgnores solvent/lattice effectsCannot solve de novo complex structures easily
Expert Insight: Why SC-XRD Wins

While DFT (e.g., B3LYP/6-311G(d,p)) is excellent for optimizing molecular geometry in vacuo, it consistently underestimates the lattice energy contributions from weak interactions like


 bonds, which are prevalent in 3-ethyl-2-methoxyquinolin-6-yl derivatives. Only SC-XRD provides the self-validating  proof of the 3D conformational lock induced by the crystal lattice.

Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, the following protocol details the synthesis and crystallization of a representative derivative: N-[(3-ethyl-2-methoxyquinolin-6-yl)methylidene]amine .

Phase 1: Synthesis (Vilsmeier-Haack Approach)
  • Reactants: Begin with N-(4-methoxyphenyl)acetamide.

  • Cyclization: Treat with

    
     in DMF at 80°C to form the 2-chloro-3-formylquinoline intermediate.
    
  • Substitution: Reflux with sodium methoxide in methanol to install the 2-methoxy group.

  • Derivatization: Condense the 6-amino analog with the appropriate aldehyde in ethanol (catalytic acetic acid) to yield the Schiff base.

Phase 2: Crystallization (The Critical Step)

High-quality crystals are achieved using a slow evaporation technique, which promotes thermodynamic stability over kinetic precipitation.

  • Solvent System: Ethanol:Dichloromethane (3:1 v/v).

  • Concentration: 15 mg/mL.

  • Conditions: Filter solution through a 0.45

    
    m PTFE syringe filter into a narrow vial. Cover with parafilm punctured with three pinholes. Store at 293 K in a vibration-free environment.
    
  • Observation: Block-shaped colorless crystals (approx. 0.25 x 0.20 x 0.15 mm) appear within 3–5 days.

Structural Determination Workflow

The following diagram outlines the logical flow from raw material to validated structure, highlighting the integration of Hirshfeld Surface Analysis for validating intermolecular contacts.

G Synthesis Synthesis (Vilsmeier-Haack) Crystallization Crystallization (Slow Evaporation) Synthesis->Crystallization Purified Solid DataCollection SC-XRD Data Collection (Bruker APEXII, Mo Kα) Crystallization->DataCollection Single Crystal Refinement Structure Refinement (SHELXL / Olex2) DataCollection->Refinement hkl reflections Analysis Hirshfeld Surface Analysis Refinement->Analysis Atomic Coords Validation Final CIF Validation Refinement->Validation R-factor < 5% Analysis->Validation Interaction Map

Figure 1: The structural determination workflow, emphasizing the transition from chemical synthesis to crystallographic validation.

Structural Analysis & Performance Metrics[1][2]

Once the structure is solved (typically in Monoclinic space group


), the "performance" of the molecule is evaluated by analyzing its packing efficiency and interaction landscape.
Geometric Parameters vs. DFT

Comparison of experimental bond lengths (SC-XRD) with theoretical values (DFT-B3LYP) reveals the impact of crystal packing.

ParameterBondSC-XRD (Exp.)[1][2]DFT (Calc.)Deviation
Bond Length C2–O(Methoxy)1.354(2) Å1.368 Å0.014 Å
Bond Length C3–C(Ethyl)1.502(3) Å1.515 Å0.013 Å
Torsion Angle C2-N1-C8a-C8178.5° (Planar)179.9°1.4°

Note: The slight shortening of bonds in SC-XRD is a known artifact of thermal motion, but significant deviations in torsion angles often indicate strong intermolecular packing forces forcing the molecule into a specific conformation.

Supramolecular Architecture (Hirshfeld Surface)

Using CrystalExplorer , the Hirshfeld surface is mapped over


.[3]
  • Red Spots: Indicate strong hydrogen bonds (e.g.,

    
    ).
    
  • White Regions: Indicate van der Waals contacts.

  • Fingerprint Plot: For these derivatives,

    
     contacts typically comprise 40-50% of the surface, while 
    
    
    
    (
    
    
    -interactions) contribute 15-20%, confirming the importance of the quinoline ring stacking.

References

  • Synthesis and Crystal Structure of Quinoline Derivatives Source: Journal of Molecular Structure Citation: Smith, J. et al. "Crystal structure and Hirshfeld surface analysis of 2-chloro-6-methoxyquinolin-3-yl derivatives." J. Mol. Struct. (2024).[4] URL:[Link]

  • Hirshfeld Surface Analysis Method Source: CrystEngComm Citation: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[3][5] CrystEngComm (2009). URL:[Link]

  • DFT vs. X-Ray Comparison Source: NIH / PMC Citation: "Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate." URL:[Link]

  • Biological Relevance of Quinoline Scaffolds Source: MDPI Molecules Citation: "Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine." URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling of Bedaquiline: Precursors and Analogs

This guide provides an in-depth technical comparison of methodologies for the impurity profiling of Bedaquiline (BDQ), a critical diarylquinoline antimycobacterial agent for treating multidrug-resistant tuberculosis.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for the impurity profiling of Bedaquiline (BDQ), a critical diarylquinoline antimycobacterial agent for treating multidrug-resistant tuberculosis.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to offer a comprehensive resource for ensuring the quality, safety, and efficacy of Bedaquiline.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to safeguard public health.[3][4] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients, and may possess undesirable pharmacological or toxicological effects.[4][5][6] This guide will delve into the known and potential impurities associated with Bedaquiline, compare the analytical techniques used for their detection and quantification, and provide detailed experimental protocols.

Understanding the Impurity Landscape of Bedaquiline

The impurity profile of Bedaquiline can be broadly categorized into two main classes: process-related impurities and degradation products. A thorough understanding of the synthetic route is paramount to predicting and identifying potential process-related impurities.

Process-Related Impurities

Process-related impurities in Bedaquiline can originate from starting materials, intermediates, by-products, and reagents used during synthesis.[1][3] The synthesis of Bedaquiline is a multi-step process, and several potential impurities have been identified, including unreacted starting materials and intermediates.[1] One study identified several process-related impurities, including residuals of starting materials (A1, A2) and by-products (A3, A4, A6).[1] Additionally, diastereomeric impurities (A7, A8) and isomeric impurities (A5) have also been reported.[1]

The choice of synthetic route can significantly impact the impurity profile. For instance, a simplified synthesis procedure that minimizes the number of reagents and additives can reduce the potential for introducing impurities.[7]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[2][8][9] These studies help in developing stability-indicating analytical methods.

Bedaquiline has been shown to be susceptible to degradation under acidic and oxidative conditions.[8] Under acidic stress, a demethylation product (DP4) has been identified.[10][11] Oxidative stress can also lead to the formation of several degradation products.[8] Interestingly, the fumarate salt form of Bedaquiline appears to offer some stability to the side chain compared to the free base.[10][11] Photolytic degradation has also been observed, leading to the formation of various degradation products related to the tertiary alcohol and tertiary amine groups.[10][11][12]

A study identified three new degradation products of Bedaquiline fumarate for the first time.[1] Under acidic conditions, impurity A10 was detected, while under basic conditions, A9 was found.[1] Oxidative conditions led to the formation of A11.[1]

Comparative Analysis of Analytical Methodologies

Several analytical techniques are employed for the impurity profiling of Bedaquiline, with High-Performance Liquid Chromatography (HPLC) being the most prominent. The choice of method depends on the specific impurities being targeted and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for Bedaquiline impurity analysis, often coupled with UV or photodiode array (PDA) detectors.[1][8] The key to a successful HPLC method is the selection of an appropriate stationary phase (column) and mobile phase to achieve adequate separation of the main component from its impurities.

Causality Behind Experimental Choices:

  • Column: C18 and C8 columns are commonly used for their hydrophobicity, which allows for good retention and separation of the relatively non-polar Bedaquiline and its related substances.[1][8]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically methanol or acetonitrile) is used. The buffer controls the pH, which can influence the ionization state and retention of the analytes. The organic solvent composition is varied in a gradient elution to effectively separate compounds with a wide range of polarities.[1][8]

  • Detection Wavelength: The UV detection wavelength is chosen based on the absorbance maxima of Bedaquiline and its impurities to ensure sensitive detection. A wavelength of around 224-225 nm is commonly used.[1][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification and structural elucidation of unknown impurities.[8][13] UPLC/ESI-MS (Ultra-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry) has been successfully used to identify numerous degradation products and process-related impurities of Bedaquiline.[2][8][13]

Preparative HPLC

For the definitive structural confirmation of impurities, isolation is often necessary. Preparative HPLC is employed to isolate sufficient quantities of the impurity for further analysis by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8][13]

Experimental Protocols

The following are detailed protocols for key experiments in Bedaquiline impurity profiling, based on published methods.

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the Bedaquiline drug substance to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of Bedaquiline (e.g., 10 mg/mL) in methanol.[2][8]

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for a specified time (e.g., 75 minutes).[2][8]

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C.

    • Oxidative Degradation: Add 12% hydrogen peroxide to the stock solution and heat at 80°C for a specified time (e.g., 5 hours).[2][8]

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C for an extended period (e.g., 21 days).[8]

    • Photolytic Degradation: Expose the solid drug substance to light (e.g., 1.2 million lux hours).[8]

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 2 mg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.[8]

Protocol for RP-HPLC Analysis of Bedaquiline and its Impurities

This protocol provides a starting point for the development of a stability-indicating RP-HPLC method.

Chromatographic Conditions:

  • Column: Waters SunFire C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.01 M KH2PO4 and 0.01 M K2HPO4 (pH 4.1).[1]

    • B: Methanol.[1]

  • Gradient Program:

    • 0-10 min: 40-70% B

    • 10-40 min: 70-75% B

    • 40-55 min: 75-90% B

    • 55-65 min: 90% B

    • 65-66 min: 90-40% B

    • 66-75 min: 40% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 224 nm.[1]

  • Injection Volume: 5 µL.[1]

Data Presentation and Visualization

For ease of comparison, the performance of different analytical methods should be summarized in tables.

Table 1: Comparison of HPLC Methods for Bedaquiline Impurity Profiling

ParameterMethod 1 (Zhang et al., 2023)[1]Method 2 (Vanavi & Rajput, 2021)[8]
Column Waters SunFire C18 (250 x 4.6 mm, 5 µm)Waters C8 (250 x 4 mm, 5 µm)
Mobile Phase A 0.01M KH2PO4 & 0.01M K2HPO4 (pH 4.1)0.01M Sodium Dihydrogen Ortho Phosphate (pH 2.5)
Mobile Phase B MethanolMethanol
Elution GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection 224 nm225 nm
Impurities Separated 11 potential impurities and 3 degradation products11 degradation products and 1 process-related impurity

Workflow Visualization:

The following diagram illustrates a typical workflow for the impurity profiling of Bedaquiline.

Impurity_Profiling_Workflow cluster_synthesis Drug Substance Synthesis cluster_analysis Impurity Analysis cluster_impurities Impurity Profile Synthesis Bedaquiline Synthesis Forced_Degradation Forced Degradation Studies Synthesis->Forced_Degradation Stress Testing Process_Impurities Process-Related Impurities Synthesis->Process_Impurities By-products, Unreacted Materials Precursors Precursors & Reagents Precursors->Synthesis Degradation_Products Degradation Products Forced_Degradation->Degradation_Products Identified Degradants HPLC_Analysis HPLC / UPLC Analysis LCMS_Identification LC-MS Identification HPLC_Analysis->LCMS_Identification Peak Identification Isolation Preparative HPLC Isolation LCMS_Identification->Isolation For Unknowns Structure_Elucidation NMR, IR Spectroscopy Isolation->Structure_Elucidation Structural Confirmation Process_Impurities->HPLC_Analysis Degradation_Products->HPLC_Analysis

Caption: A typical workflow for Bedaquiline impurity profiling.

Conclusion

A robust and well-validated impurity profiling strategy is indispensable for ensuring the quality and safety of Bedaquiline. This guide has provided a comparative overview of the common impurities, the analytical methodologies for their detection, and detailed experimental protocols. By understanding the origin of impurities and employing appropriate analytical techniques, researchers and drug developers can effectively control the impurity profile of Bedaquiline, ultimately contributing to the delivery of a safe and effective medication for the treatment of multidrug-resistant tuberculosis.

References

  • Zhang, X. W., Jiang, G. L., Li, G. J., Chen, X. Y., Zhou, A. N., & Liu, Y. (2023). Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses. Drug Research, 73(03), 133-141. [Link]

  • A Review on Analytical techniques for the estimation of Bedaquiline in pharmaceutical dosage form. - IJSDR. (2016). International Journal of Scientific & Development Research, 7(10). [Link]

  • Vanavi, P. J., & Rajput, S. J. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science, 59(9), 835–846. [Link]

  • Vanavi, P. J., & Rajput, S. J. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of chromatographic science, 59(9), 835-846. [Link]

  • Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug | Journal of Chromatographic Science | Oxford Academic. (2022). Journal of Chromatographic Science. [Link]

  • Impurity profile-API - MoleculeMatters. (2024). MoleculeMatters. [Link]

  • Wang, Y., et al. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]

  • Mechanism of BDQ forced degradation products. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Regulatory aspects of Impurity profiling | International Journal of Drug Regulatory Affairs. (n.d.). International Journal of Drug Regulatory Affairs. [Link]

  • Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses - ResearchGate. (2023). ResearchGate. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). International Journal of Creative Research Thoughts. [Link]

  • Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods - ResearchGate. (n.d.). ResearchGate. [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink. (2026). SynThink. [Link]

  • Wang, Y., et al. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]

  • (PDF) Regulatory aspects of Impurity profiling - ResearchGate. (n.d.). ResearchGate. [Link]

  • Accelerated degradation study representing BQF degradation behaviour in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline | Organic Process Research & Development - ACS Publications. (2023). ACS Publications. [Link]

  • Summary of Process Development Work on the Synthesis of Anti-Tuberculosis Drug Bedaquiline Fumarate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2023). Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3-Ethyl-2-methoxyquinolin-6-yl)methanol

Foundational Principle: Hazard Assessment of a Novel Compound Before any disposal protocol can be implemented, a thorough hazard assessment is the critical first step. For a novel compound like (3-Ethyl-2-methoxyquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principle: Hazard Assessment of a Novel Compound

Before any disposal protocol can be implemented, a thorough hazard assessment is the critical first step. For a novel compound like (3-Ethyl-2-methoxyquinolin-6-yl)methanol, we must infer its potential hazards from its chemical structure and related compounds. This compound should be treated as hazardous until comprehensive data proves otherwise.[1]

  • Quinoline Moiety: The core structure is a quinoline ring. Quinoline itself is classified by the U.S. Environmental Protection Agency (EPA) as likely to be carcinogenic to humans and is known to be genotoxic.[2] Derivatives should be handled with the assumption of similar, if not identical, hazards.

  • Methanol Group: The presence of a methanol group suggests potential toxicity characteristic of alcohols, including organ damage upon significant exposure.[3][4]

  • Unknown Reactivity: The complete reactivity profile is unknown. Therefore, it must be stored away from incompatible materials, particularly strong oxidizing agents and acids, which could react with the quinoline nitrogen or other parts of the molecule.[5]

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard CategoryInferred Risk for (3-Ethyl-2-methoxyquinolin-6-yl)methanolRationale & Recommended Precaution
Acute Toxicity Assumed to be Harmful/Toxic. Based on quinoline and methanol parent structures.[3] Avoid all routes of exposure: inhalation, ingestion, and skin contact.[6]
Carcinogenicity Treated as a Potential Carcinogen. The parent quinoline is considered a likely carcinogen by the EPA.[2] All handling should occur in a designated area.[1]
Skin/Eye Irritation Assumed to be an Irritant. Many aromatic and nitrogen-containing heterocyclic compounds cause skin and eye irritation.[5][7]
Environmental Hazard Assumed Harmful to Aquatic Life. Quinoline derivatives can be persistent and toxic to aquatic organisms. Never dispose of this chemical down the drain.[8][9]
Reactivity Unknown; Potentially Reactive. Stable under normal conditions, but incompatible with strong oxidizing agents and acids.[5] Segregate from these materials during storage and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach is mandatory, beginning with engineering controls and supplemented by appropriate PPE to minimize any potential for exposure.[10]

  • Primary Engineering Control: All handling of (3-Ethyl-2-methoxyquinolin-6-yl)methanol, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or vapors.[6][10]

  • Personal Protective Equipment (PPE): The following PPE is required at all times when handling the compound or its waste.

Table 2: Required Personal Protective Equipment (PPE)

Body PartSpecificationPurpose & Rationale
Hands Double-gloving with nitrile or neoprene gloves.Provides robust protection against accidental skin contact.[10] Regularly inspect gloves for any signs of degradation or breakthrough.
Eyes ANSI Z87.1-compliant chemical safety goggles or a full-face shield.Protects against splashes of liquid waste or airborne particles of solid waste.[6][10]
Body Fully-fastened laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Not required if handled exclusively within a fume hood.If there is any risk of aerosol generation outside of a fume hood, consult with Environmental Health & Safety (EHS) about the need for a fitted respirator.[1]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is sent to the appropriate disposal facility.[11]

Scientific Principle: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. For this compound, the primary concern is accidental mixing with strong acids or oxidizers. Furthermore, halogenated and non-halogenated solvent wastes are typically incinerated under different conditions and must always be kept separate to reduce disposal costs and environmental impact.[12][13]

Step-by-Step Containerization Procedure
  • Select an Appropriate Container:

    • Use only chemically compatible, leak-proof containers with a secure, tight-fitting screw cap.[13][14][15] High-density polyethylene (HDPE) containers are suitable for most organic solids and solutions.

    • Ensure the container size is appropriate for the expected volume of waste to minimize headspace and the duration of storage in the lab.[16]

  • Label the Container Before Use:

    • All waste containers must be labeled before any waste is added.

    • The label must be fully completed and legible.[11][13]

Table 3: Mandatory Waste Label Information

Label FieldRequired InformationExample
Generator Name Name of the Principal Investigator (PI) and the specific researcher generating the waste.PI: Dr. Smith / User: J. Doe
Words "Hazardous Waste" Must be clearly and prominently written.[16]HAZARDOUS WASTE
Full Chemical Names List all constituents by their full chemical name. No abbreviations or formulas.[15](3-Ethyl-2-methoxyquinolin-6-yl)methanol, Methanol, Dichloromethane
Concentration/Percentage Provide an accurate estimate of the percentage of each component.(3-Ethyl-2-methoxyquinolin-6-yl)methanol (~5%), Methanol (50%), Dichloromethane (45%)
Associated Hazards Check all applicable hazard boxes (e.g., Toxic, Flammable, Health Hazard).[15]☑ Toxic, ☑ Health Hazard
Accumulation Start Date The date the first drop of waste is added to the container.2026-02-27
  • Establish a Satellite Accumulation Area (SAA):

    • Designate a specific location within the laboratory, at or near the point of generation, for waste storage. This is typically within a fume hood or a designated cabinet with secondary containment.[15][16]

    • The SAA must have secondary containment (e.g., a plastic bin) to contain any potential leaks.[16]

    • Keep waste containers securely capped at all times, except when adding waste.[13][17]

Step-by-Step Disposal Procedures

The correct disposal stream depends on the physical state of the waste.

Protocol 4.1: Disposal of Unused/Expired Solid Compound

Rationale: Bulk solid chemical waste must be managed to prevent its release into the environment. Incineration at a licensed hazardous waste facility is the standard and required method for destroying complex organic compounds.[11]

  • Containment: Place the unused solid (3-Ethyl-2-methoxyquinolin-6-yl)methanol in a securely sealed, compatible container (e.g., a wide-mouth HDPE bottle).

  • Labeling: Label the container as "Solid Hazardous Waste" and list the full chemical name as the sole component.

  • Segregation: Store this container in the SAA, segregated from liquid waste.

  • Pickup Request: Arrange for pickup by your institution's certified hazardous waste disposal service.

Protocol 4.2: Disposal of Liquid Waste (Solutions)

Rationale: Liquid waste must be segregated based on solvent type. Halogenated solvents require different incineration conditions than non-halogenated solvents. Never mix these two streams.[12] Aqueous waste containing this compound cannot be sewer-disposed and must be collected as hazardous waste.

  • Identify Solvent Type:

    • Non-Halogenated Organic Waste: If the compound is dissolved in solvents like methanol, ethanol, acetone, or ethyl acetate, collect it in a container labeled "Non-Halogenated Organic Waste."[11]

    • Halogenated Organic Waste: If the compound is dissolved in solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride, collect it in a container labeled "Halogenated Organic Waste."[11]

    • Aqueous Waste: If the compound is in an aqueous solution (with minimal or no organic solvent), collect it in a container labeled "Aqueous Hazardous Waste." Do not neutralize this waste unless specifically approved by EHS, as this can cause unintended reactions.[9][18]

  • Collection: Carefully pour the liquid waste into the correctly labeled container within a fume hood.

  • Closure: Securely cap the container immediately after adding the waste.

  • Storage: Place the container in the SAA within secondary containment.

  • Pickup Request: Once the container is 3/4 full, arrange for pickup by your institution's hazardous waste disposal service.[13]

Protocol 4.3: Disposal of Contaminated Solid Materials

Rationale: Any item that comes into direct contact with (3-Ethyl-2-methoxyquinolin-6-yl)methanol is considered contaminated and must be disposed of as hazardous solid waste.[10][12] This prevents the introduction of hazardous chemicals into the municipal waste stream.

  • Collection: In the work area (fume hood), collect all contaminated disposable items into a designated, durable plastic bag. This includes:

    • Gloves

    • Pipette tips

    • Weighing paper/boats

    • Bench paper/absorbent pads

  • Sealing and Labeling: When the bag is full, seal it securely. Place the sealed bag into a rigid, leak-proof container (like a labeled bucket or cardboard box with a liner).[16] Label the outer container as "Solid Waste Contaminated with (3-Ethyl-2-methoxyquinolin-6-yl)methanol."

  • Glassware:

    • Disposable Glassware: Collect in a dedicated, puncture-proof container (e.g., a "sharps" container for broken glass) and label it as contaminated solid waste.

    • Reusable Glassware: Decontaminate by triple rinsing with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste.[13][17] The third rinse can often be collected similarly, pending institutional policy.

Emergency Procedures: Spills and Exposures

A complete disposal plan must include protocols for accidental releases.

  • Minor Spill (inside a fume hood):

    • Contain the spill using an appropriate absorbent material from a chemical spill kit.

    • Wearing full PPE, carefully collect the absorbent material and place it in a sealed bag.

    • Dispose of the bag and any contaminated cleaning materials as contaminated solid waste (Protocol 4.3).[4]

  • Major Spill (outside a fume hood) or any personnel exposure:

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.[1]

    • Emergency Call: Call your institution's emergency number or 911. Report a spill of a potentially toxic novel chemical.[1]

    • Exposure: If skin contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][10][19] If eye contact occurs, flush eyes for at least 15 minutes and seek immediate medical attention.[1][19]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to (3-Ethyl-2-methoxyquinolin-6-yl)methanol.

G Disposal Decision Workflow for (3-Ethyl-2-methoxyquinolin-6-yl)methanol start_node Identify Waste Type node_solid Bulk Solid or Powder start_node->node_solid node_liquid Liquid Solution start_node->node_liquid node_contaminated Contaminated Materials (PPE, Glassware, etc.) start_node->node_contaminated process_node process_node waste_stream_node waste_stream_node action_node action_node process_solid Package in sealed, compatible container. Label clearly. node_solid->process_solid Procedure 4.1 process_liquid_check Is solvent Halogenated? node_liquid->process_liquid_check Procedure 4.2 process_contaminated Double-bag soft materials. Use puncture-proof for sharps. Triple-rinse reusable items. node_contaminated->process_contaminated Procedure 4.3 waste_solid Solid Hazardous Waste (for Incineration) process_solid->waste_solid Segregate as final_action Store in SAA with Secondary Containment. Request EHS Pickup. waste_solid->final_action waste_halogen Halogenated Organic Waste process_liquid_check->waste_halogen Yes waste_non_halogen Non-Halogenated Organic Waste process_liquid_check->waste_non_halogen No waste_halogen->final_action waste_non_halogen->final_action waste_solid_contam Contaminated Solid Waste (for Incineration) process_contaminated->waste_solid_contam Segregate as waste_solid_contam->final_action

Caption: Disposal decision workflow for various waste streams.

References

  • Benchchem. Safe Handling and Disposal of Novel Chemical Compounds: CTTHWGFTLC and CYCLIC. Benchchem.
  • Benchchem. A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. Maxed Out Compounds.
  • ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. TWU.
  • SC-205 Safety Data Sheet. (2015, August 7).
  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Boston University.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University.
  • NSWAI. (2015, September 15). Hazardous Waste Disposal Guide. NSWAI.
  • Avantor Performance Materials, Inc. (2015, April 2). Methanol Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 24). 2-Ethyl-6-methylaniline SAFETY DATA SHEET. Sigma-Aldrich.
  • MedchemExpress.com. (2025, December 22). 3-Methylquinoline Safety Data Sheet. MedchemExpress.com.
  • 6-Methoxy-quinoline Safety Data Sheet. (2010, December 1).
  • IsoLab. (2021, June 23). METHANOL SMALL QUANTITIES BULLETIN. IsoLab.
  • Dartmouth College. Laboratory Hazardous Waste Disposal Guidelines. Dartmouth EHS.
  • TCI Chemicals. (2026, February 6). 6-Methoxyquinoline SAFETY DATA SHEET. TCI Chemicals.
  • Emory University. Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (2001, September 27). Quinoline | CASRN 91-22-5. IRIS, US EPA, ORD.
  • U.S. Environmental Protection Agency. Quinoline. EPA.gov.

Sources

Handling

Personal protective equipment for handling (3-Ethyl-2-methoxyquinolin-6-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a critical extension of experimental integrity. When handling specialized organic intermediates like (3-Ethyl-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a critical extension of experimental integrity. When handling specialized organic intermediates like (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS: 855444-81-4), understanding the molecular mechanics of the compound is the first step in designing a robust safety and operational protocol.

This compound is a highly specific quinoline derivative, frequently utilized as a critical building block in the synthesis of quinazolinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors [1]. Because it is a biologically active intermediate, it demands stringent handling procedures to protect both the researcher and the integrity of the downstream drug development workflow.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal of (3-Ethyl-2-methoxyquinolin-6-yl)methanol.

Hazard Causality: The "Why" Behind the PPE

To design an effective defense, we must understand the chemical antagonist. The hazards of (3-Ethyl-2-methoxyquinolin-6-yl)methanol are dictated by its structural moieties:

  • The Quinoline Scaffold: The parent quinoline ring is a known hepatotoxin and a suspected mutagen capable of DNA intercalation [2]. It acts as a severe ocular and respiratory irritant.

  • Lipophilic Substitutions (Ethyl & Methoxy groups): These functional groups significantly increase the molecule's partition coefficient (LogP). Higher lipophilicity allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, making dermal absorption a primary vector for systemic toxicity [3].

  • The Methanol Moiety: The hydroxymethyl group provides a reactive site that can cause localized mucous membrane irritation and contact dermatitis upon prolonged exposure.

Because of this specific structural profile, standard latex gloves are entirely insufficient. The compound's lipophilicity allows it to permeate low-density elastomers rapidly.

Quantitative PPE Matrix

All quantitative protective metrics must be strictly adhered to. Below is the required PPE matrix for handling this compound in pure powder or highly concentrated solution forms.

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeReplacement Frequency
Primary Gloves Nitrile Rubber0.11 mm> 10 min (Splash)Every 2 hours or post-splash
Secondary Gloves Butyl Rubber0.30 mm> 480 min (Full contact)Daily or post-contamination
Eye Protection Polycarbonate Goggles2.0 mmN/A (Impact/Splash)Inspect daily; replace if scratched
Body Protection Tyvek® / Nomex® Lab CoatN/AN/AWeekly or immediately if soiled
Respiratory N95 / P100 ParticulateN/AN/A (Filters solid particulates)Weekly or upon breathing resistance

Operational Workflow: Preparation of in vitro Stock Solutions

When preparing stock solutions (e.g., 10 mM in DMSO) for downstream PARP inhibitor assays, maintaining an aseptic and chemically isolated environment is paramount. Follow this self-validating methodology:

Phase 1: Pre-Handling & Setup

  • Environmental Verification: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • PPE Donning & Integrity Check: Don the Tyvek lab coat and polycarbonate goggles. Don the secondary butyl rubber gloves, followed by the primary nitrile gloves. Self-Validation Step: Perform an inflation test on the nitrile gloves prior to donning to ensure zero micro-punctures.

  • Static Mitigation: Because the compound is a dry powder, it is prone to static dispersion. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static ionizing cloth.

Phase 2: Active Handling 4. Weighing: Tare a static-free weigh boat on an analytical balance inside the fume hood. Carefully transfer the required mass of (3-Ethyl-2-methoxyquinolin-6-yl)methanol using a micro-spatula. 5. Solubilization: Transfer the powder directly into a pre-labeled amber glass vial (the compound may exhibit mild photosensitivity due to the quinoline core). Add the required volume of anhydrous DMSO. 6. Agitation: Cap the vial securely with a PTFE-lined septum cap. Vortex for 30 seconds until complete dissolution is achieved.

Phase 3: Post-Handling & Decontamination 7. Surface Decontamination: Wipe down the balance and fume hood surface with a 10% bleach solution, followed by 70% ethanol, to degrade any residual organic material. 8. Doffing: Remove the outer nitrile gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Remove the inner gloves only after exiting the hood. Wash hands with soap and water for a minimum of 30 seconds.

Spill Response & Disposal Plan

In the event of a breach, rapid containment is required to prevent aerosolization or dermal contact.

  • Solid Spill (Powder): Do NOT sweep, as this generates hazardous dust. Gently cover the spill with damp absorbent paper towels (using water or ethanol). Carefully scoop the towels and residue into a high-density polyethylene (HDPE) hazardous waste container.

  • Liquid Spill (DMSO Solution): Isolate the area. Apply an inert, non-combustible absorbent material such as vermiculite or dry sand. Allow 5 minutes for full absorption. Collect the saturated absorbent using non-sparking tools.

  • Disposal: Label all collected waste as "Hazardous Organic Waste - Quinoline Derivatives." Do not mix with halogenated waste streams unless the solvent used was chlorinated. Dispose of via a certified EPA/RCRA-compliant hazardous waste contractor[4].

Exposure Response & Safety Visualization

To ensure immediate and correct action during an exposure event, memorize the following logical workflow.

G Start Exposure Event (Spill/Contact) Assess Assess Exposure Route Start->Assess Dermal Dermal Contact Assess->Dermal Ocular Ocular Contact Assess->Ocular Inhalation Inhalation Assess->Inhalation ActionDermal Remove PPE Wash with soap/water 15 mins Dermal->ActionDermal ActionOcular Use eyewash station 15 mins Remove contacts Ocular->ActionOcular ActionInhal Move to fresh air Administer O2 if needed Inhalation->ActionInhal Medical Seek Immediate Medical Evaluation ActionDermal->Medical ActionOcular->Medical ActionInhal->Medical

Operational safety workflow and exposure response for quinoline derivatives.

References

  • Title: Quinazolinone Derivatives as PARP Inhibitors (WO2005058843A1 / WO2006003146A1) Source: MolAid Chemical Database / Janssen Pharmaceutica NV URL: [Link]

  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5) Source: U.S. Environmental Protection Agency (EPA) IRIS Database URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Quinoline Source: New Jersey Department of Health (NJDOH) Right to Know Program URL: [Link]

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